molecular formula C4H8O2 B1221721 Isopropyl formate CAS No. 625-55-8

Isopropyl formate

Cat. No.: B1221721
CAS No.: 625-55-8
M. Wt: 88.11 g/mol
InChI Key: RMOUBSOVHSONPZ-UHFFFAOYSA-N
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Description

Isopropyl formate, also known as fema 2944 or HCOOCH(CH3)2, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). This compound exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound is a cocoa, ethereal, and solvent tasting compound that can be found in alcoholic beverages, coffee and coffee products, fruits, and mushrooms. This makes this compound a potential biomarker for the consumption of these food products.

Properties

IUPAC Name

propan-2-yl formate
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InChI

InChI=1S/C4H8O2/c1-4(2)6-3-5/h3-4H,1-2H3
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InChI Key

RMOUBSOVHSONPZ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OC=O
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Molecular Formula

C4H8O2
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DSSTOX Substance ID

DTXSID2027258
Record name Isopropyl formate
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Molecular Weight

88.11 g/mol
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Physical Description

Colorless liquid with a pleasant odor; [HSDB], Liquid, colourless liquid with a fruity, ether-like odour
Record name Isopropyl formate
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Boiling Point

68.2 °C at 760 mm Hg, BP: 63.3 °C, 67.00 to 70.00 °C. @ 760.00 mm Hg
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Flash Point

22 °F (closed cup)
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Solubility

Slightly sol in water, Sol in alcohol, ether, and acetone, 20.7 mg/mL at 25 °C, slightly soluble in water; completely miscible with alcohol, ether, and most organic solvents
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Record name Isopropyl formate
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Density

0.8728 at 20 °C/4 °C, 0.877-0.883 (20°)
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Record name Isopropyl formate
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Vapor Density

3.03 (Air= 1)
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Vapor Pressure

138.0 [mmHg], Vapor pressure: 100 mm Hg at 17.8 °C, 138 mm Hg at 25 °C
Record name Isopropyl formate
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Color/Form

Colorless liquid

CAS No.

625-55-8
Record name Isopropyl formate
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Record name Formic acid, 1-methylethyl ester
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Melting Point

-80 °C
Record name Isopropyl formate
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Foundational & Exploratory

Isopropyl formate chemical properties and data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isopropyl Formate: Chemical Properties and Data

Introduction

This compound (CAS No. 625-55-8), also known as isopropyl methanoate, is the ester formed from the reaction of isopropanol and formic acid.[1] It is a colorless liquid characterized by a pleasant, fruity odor reminiscent of pears or plums.[1][2] This compound is utilized as a flavoring agent in the food industry, a solvent in various applications, and as a versatile intermediate and reagent in organic synthesis.[1][3] Its utility in chemical synthesis stems from its capacity to act as a formylating agent and its role as a moderately polar, volatile solvent that can facilitate homogeneous reaction conditions.[3] This guide provides a comprehensive overview of its chemical properties, spectroscopic data, safety information, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is critical for its handling, application in experimental setups, and for predicting its behavior under various conditions.

PropertyValueSource(s)
IUPAC Name propan-2-yl formate[4][5]
Synonyms Isopropyl methanoate, Formic acid, 1-methylethyl ester[6][7]
CAS Number 625-55-8[4][8]
Molecular Formula C₄H₈O₂[1][4][9]
Molecular Weight 88.11 g/mol [4][8]
Appearance Colorless liquid[1][4]
Odor Pleasant, fruity odor[2][4]
Density 0.8728 g/cm³ at 20°C/4°C[4][6]
0.884 g/mL at 25°C[8]
Boiling Point 68.2°C at 760 mmHg[4][6]
Melting Point -80°C[4][6]
Flash Point -6°C to 22°F (-13.9°C) (closed cup)[4][10]
Autoignition Temperature 905°F (460°C)[4][11]
Vapor Pressure 138.0 mmHg at 25°C[4][10]
Vapor Density 3.03 (Air = 1)[4][10]
Solubility Slightly soluble in water[4][10][12]
Miscible with alcohol, ether, and most organic solvents[3][12]
Refractive Index (n²⁰/D) 1.3678 - 1.368[4][8]

Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

Spectrum TypeKey Data and InterpretationSource(s)
¹H NMR δ 8.02 ppm (s, 1H, HCO) : Singlet for the formate proton, no adjacent protons.[13] δ 5.14 ppm (septet, 1H, CH) : Split by the six methyl protons (n+1=7).[13] δ 1.28 ppm (d, 6H, (CH₃)₂) : Doublet for the two equivalent methyl groups, split by the single CH proton (n+1=2).[13][4][13]
¹³C NMR Data available for the this compound cation.[14][14]
Infrared (IR) Spectroscopy IR spectrum available in the Coblentz Society Spectral Collection.[4][4]
Mass Spectrometry (GC-MS) m/z 45.0 (100.0%) : Base peak.[4] m/z 42.0 (42.6%) m/z 43.0 (36.7%) m/z 41.0 (35.3%) m/z 27.0 (22.2%) [4]

Reactivity and Stability

  • Stability : this compound is stable under normal conditions.[9][11]

  • Reactivity : It is a carboxylic ester and can participate in reactions such as hydrolysis.[1][4] The aqueous base-catalyzed hydrolysis rate constant is 10.96 L/mole-sec at 25°C.[4]

  • Incompatible Materials : It can react vigorously with oxidizing materials, acids, and bases.[9][10]

  • Conditions to Avoid : Avoid heat, sparks, open flames, and other sources of ignition.[9][11]

  • Hazardous Decomposition Products : Upon combustion, it may produce carbon monoxide (CO) and carbon dioxide (CO₂).[9]

  • Hazardous Reactions : No hazardous polymerization is expected to occur.[9]

Experimental Protocols

Synthesis via Fischer Esterification

This compound can be synthesized through the Fischer esterification of formic acid and isopropanol, using a strong acid catalyst like sulfuric acid.[2]

Reaction: HCOOH + (CH₃)₂CHOH --(H₂SO₄)--> HCOOCH(CH₃)₂ + H₂O[2]

Methodology:

  • Reactant Charging : To a three-necked flask equipped with a reflux condenser, thermometer, and an oil-water separator (e.g., Dean-Stark apparatus), add formic acid (1.0 mol), isopropanol (1.2 mol), concentrated sulfuric acid (0.015 mol), and benzene (100 mL) as an azeotropic agent.[15]

  • Reaction : Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically with benzene and collected in the separator.[15]

  • Monitoring : Continue the reaction until no more water is separated.[15]

  • Work-up : Cool the reaction mixture and separate the layers. Extract the aqueous layer with benzene.[15]

  • Purification : Combine the organic layers and wash sequentially with water and a sodium bicarbonate solution to neutralize the remaining acid.[15]

  • Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate. Remove the benzene solvent by distillation. The final product, this compound, can be purified by fractional distillation.[15]

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactants Formic Acid Isopropanol Sulfuric Acid (Catalyst) Benzene Reflux Heat to Reflux (Azeotropic Water Removal) Reactants->Reflux Workup Cool & Separate Layers Neutralize (NaHCO₃ wash) Reflux->Workup Drying Dry (Na₂SO₄) Workup->Drying Distill Distillation Drying->Distill Product Purified This compound Distill->Product HPLC_Analysis_Workflow Sample This compound Sample (in suitable solvent) Injection Inject into HPLC System Sample->Injection Separation Separation on Reverse-Phase Column (e.g., Newcrom R1) Injection->Separation Elution Elution with Mobile Phase (MeCN/Water/Acid) Separation->Elution Detection Detection (UV or MS) Elution->Detection Analysis Data Analysis (Chromatogram) Detection->Analysis

References

An In-depth Technical Guide to Isopropyl Formate (CAS Number: 625-55-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl formate (CAS: 625-55-8), also known as isopropyl methanoate, is an organic compound classified as a formate ester. It is a colorless liquid with a characteristic fruity, ethereal odor.[1] This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis, reactivity, applications, and safety considerations, with a particular focus on aspects relevant to research and drug development.

Physicochemical Properties

This compound is a volatile and flammable compound. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₄H₈O₂[2]
Molecular Weight 88.11 g/mol [2]
CAS Number 625-55-8[2]
Appearance Colorless liquid[1]
Odor Fruity, ethereal[1]
Boiling Point 68 °C at 760 mmHg[3]
Melting Point -93 °C[1]
Density 0.884 g/mL at 25 °C
Solubility in Water Slightly soluble[1]
Solubility in Organic Solvents Miscible with alcohol and ether[1]
Vapor Pressure 127 mmHg at 25 °C[1]
Refractive Index (n20/D) 1.368
Flash Point 7 °F (-13.9 °C) (closed cup)

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound provides distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.0Singlet1HFormyl proton (H-C=O)
~5.0Septet1HMethine proton (-CH-)
~1.2Doublet6HMethyl protons (-CH₃)
Infrared (IR) Spectroscopy

The Infrared (IR) spectrum of this compound exhibits characteristic absorption bands that are indicative of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2980StrongC-H stretch (alkane)
~1720StrongC=O stretch (ester)
~1180StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern under electron ionization (EI).

m/zRelative Intensity (%)Assignment
88~5Molecular ion [M]⁺
45100[COOH]⁺ fragment
43~40[C₃H₇]⁺ fragment
27~20[C₂H₃]⁺ fragment

Synthesis and Reactions

Synthesis: Fischer Esterification

This compound is commonly synthesized via the Fischer esterification of isopropanol with formic acid, using a strong acid catalyst such as sulfuric acid.[3]

This protocol is a representative example of a Fischer esterification and may require optimization for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isopropanol (1.2 equivalents) and formic acid (1.0 equivalent).[1]

  • Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 1-2 mol%) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or GC).

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by distillation.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Isopropanol + Formic Acid Catalyst H₂SO₄ (catalyst) Reactants->Catalyst Reflux Reflux Catalyst->Reflux Quench Quench with Water Reflux->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Wash Wash with Brine Neutralize->Wash Dry Dry with Na₂SO₄ Wash->Dry Filter Filter Dry->Filter Distill Distillation Filter->Distill Pure this compound Pure this compound Distill->Pure this compound

Caption: A typical workflow for the synthesis and purification of this compound.

Key Reactions
  • Hydrolysis: this compound can be hydrolyzed back to isopropanol and formic acid under either acidic or basic conditions. The rate of hydrolysis is pH-dependent, being faster at higher pH.[2]

  • Formylating Agent: this compound can act as a formylating agent, transferring a formyl group to a nucleophile.[4]

Applications

This compound has several applications in both industrial and laboratory settings:

  • Flavoring Agent: It is used as a flavoring agent in the food industry due to its fruity aroma.[5]

  • Fragrance Component: It is also utilized in the fragrance industry.[4]

  • Solvent: Its properties make it a suitable solvent for certain applications.[4]

  • Chemical Intermediate: It serves as a reagent and intermediate in organic synthesis.[4]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

GHS PictogramSignal WordHazard StatementsPrecautionary Statements
Danger H225: Highly flammable liquid and vapor.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: Sigma-Aldrich

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

Biological and Toxicological Profile for Drug Development

For drug development professionals, understanding the metabolic fate and potential toxicity of any compound is paramount.

Metabolism

It is anticipated that this compound is readily metabolized in vivo via hydrolysis by esterases to yield isopropanol and formic acid.[6][7]

Metabolism_Pathway This compound This compound Esterases Esterases This compound->Esterases Isopropanol Isopropanol Formic Acid Formic Acid Esterases->Isopropanol Esterases->Formic Acid

Caption: The expected metabolic pathway of this compound.

Toxicological Considerations

The primary toxicological concerns associated with this compound exposure are related to its metabolic products:

  • Isopropanol: Isopropanol is a central nervous system (CNS) depressant. Ingestion can lead to symptoms similar to ethanol intoxication, but it is more potent.[8]

  • Formic Acid: Formate, the conjugate base of formic acid, can cause metabolic acidosis. It is the toxic metabolite responsible for the optic nerve damage and blindness seen in methanol poisoning.[6]

Given these potential toxicities, careful consideration of the dose and route of administration is essential in any research or drug development context.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of this compound, allowing for its separation, identification, and quantification.

This protocol is a general guideline and will require optimization based on the specific instrument and analytical goals.

  • Sample Preparation: Prepare a dilute solution of the sample containing this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10 µg/mL.[9]

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation from other components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range appropriate for the expected fragments (e.g., m/z 20-100).

Analytical_Workflow Sample Sample Dilution Dilute in Volatile Solvent Sample->Dilution GC-MS Analysis GC-MS Analysis Dilution->GC-MS Analysis Data Analysis Data Analysis (Identification & Quantification) GC-MS Analysis->Data Analysis

Caption: A general workflow for the analysis of this compound by GC-MS.

Conclusion

This compound is a versatile chemical with applications ranging from flavor and fragrance to organic synthesis. For researchers and professionals in drug development, a thorough understanding of its properties, reactivity, and, most importantly, its metabolic fate and the toxicology of its metabolites is critical for its safe and effective use. This guide provides a foundational understanding of these key aspects of this compound.

References

An In-depth Technical Guide to the Synthesis of Isopropyl Formate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopropyl formate through Fischer esterification. It details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in the chemical and pharmaceutical industries. This compound, an ester of isopropanol and formic acid, is a valuable solvent and a key intermediate in the synthesis of various organic compounds.[1]

Introduction to Fischer Esterification

Fischer esterification is a classic organic reaction that involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[2] The reaction is reversible, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products by using an excess of one of the reactants or by removing water as it is formed.[3]

The overall reaction for the synthesis of this compound is as follows:

HCOOH + (CH₃)₂CHOH ⇌ HCOOCH(CH₃)₂ + H₂O (Formic Acid + Isopropanol ⇌ this compound + Water)[4]

Commonly used acid catalysts include sulfuric acid, p-toluenesulfonic acid, and Lewis acids.[5] The reaction is typically carried out under reflux conditions.[6]

Reaction Mechanism and Kinetics

The Fischer esterification of formic acid with isopropanol proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the formic acid, increasing its electrophilicity. The isopropanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the this compound ester and regeneration of the acid catalyst.

The reaction kinetics are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants.[7] Kinetic studies on the esterification of isopropanol with carboxylic acids have been conducted to optimize reaction conditions and maximize yield.[7][8]

Experimental Protocols

This section details a representative experimental procedure for the synthesis of this compound via Fischer esterification using sulfuric acid as a catalyst.

Materials and Equipment
  • Formic acid (≥95%)

  • Isopropanol (≥99%)

  • Concentrated sulfuric acid (98%)

  • Benzene (or toluene as a less hazardous alternative for azeotropic removal of water)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus (or a similar setup for azeotropic water removal)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine formic acid (1.0 mol), isopropanol (1.2 mol), and benzene (100 mL).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.015 mol) to the reaction mixture while stirring.

  • Reflux: Heat the mixture to reflux. The benzene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the completion of the reaction.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[8]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Purify the crude this compound by fractional distillation.[9] Collect the fraction boiling at 68-69 °C.[4]

Quantitative Data

The following tables summarize typical reaction conditions and reported yields for the Fischer esterification of formic acid and isopropanol, as well as for similar esterification reactions.

Table 1: Reaction Parameters for this compound Synthesis

ParameterValueReference
Reactants
Formic Acid1.0 mol
Isopropanol1.2 mol
Catalyst
Sulfuric Acid (conc.)0.015 mol
Solvent
Benzene100 mL
Temperature Reflux[6]
Reaction Time Until water evolution ceases[6]

Table 2: Comparative Yields and Conditions for Esterification Reactions

Carboxylic AcidAlcoholCatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)Reference
Benzoic AcidMethanolH₂SO₄1:1765-90[1]
Hydroxy AcidEthanolH₂SO₄1:10Reflux295[1]
Hippuric AcidCyclohexanolp-TsOH1:1Reflux3096[6]
Palm Fatty AcidsIsopropanolMeSO₃H1:10077-80 (under reactive distillation)[8]

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification_Mechanism cluster_steps FormicAcid HCOOH Protonation 1. Protonation of Carbonyl FormicAcid->Protonation + H⁺ Isopropanol (CH₃)₂CHOH H_plus H⁺ ProtonatedAcid [HCOOH₂]⁺ Nucleophilic_Attack 2. Nucleophilic Attack ProtonatedAcid->Nucleophilic_Attack + (CH₃)₂CHOH Tetrahedral_Intermediate HCO(OH)₂(OCH(CH₃)₂) Proton_Transfer 3. Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Ester [HCOOCH(CH₃)₂H]⁺ Deprotonation 5. Deprotonation Protonated_Ester->Deprotonation IsopropylFormate HCOOCH(CH₃)₂ Water H₂O Protonation->ProtonatedAcid Nucleophilic_Attack->Tetrahedral_Intermediate Elimination 4. Elimination of Water Proton_Transfer->Elimination - H₂O Elimination->Protonated_Ester Deprotonation->IsopropylFormate - H⁺

Caption: Mechanism of Fischer Esterification for this compound Synthesis.

Experimental Workflow

Experimental_Workflow Start Start Mix_Reactants Mix Formic Acid, Isopropanol, & Benzene Start->Mix_Reactants Add_Catalyst Add H₂SO₄ Catalyst Mix_Reactants->Add_Catalyst Reflux Heat to Reflux (Collect H₂O in Dean-Stark) Add_Catalyst->Reflux Cool Cool to Room Temp. Reflux->Cool Wash_Water Wash with Water Cool->Wash_Water Wash_Bicarb Wash with 5% NaHCO₃ Wash_Water->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry with Anhydrous Salt Wash_Brine->Dry Filter Filter Dry->Filter Distill Fractional Distillation Filter->Distill Product Pure this compound Distill->Product End End Product->End

References

Quantum Chemical Insights into Isopropyl Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational landscape and vibrational properties of isopropyl formate, a key ester molecule, through the lens of quantum chemical calculations. The following sections detail the computational methodologies, present key quantitative data in a structured format, and visualize the underlying theoretical workflows. This document is intended to serve as a valuable resource for researchers in computational chemistry, spectroscopy, and drug development who require a precise understanding of the molecular characteristics of small organic esters.

Conformational Analysis

Quantum chemical calculations reveal that this compound predominantly exists in two main conformations: s-cis and s-trans. These conformers are defined by the dihedral angle of the H-O-C=O atoms. The s-cis conformer, where the isopropyl group and the carbonyl oxygen are on the same side of the C-O single bond, is the more stable and dominant form.

A second conformer, the s-trans, is also predicted, though it exists at a higher energy level. The presence of a small amount of this second conformer has been suggested in the vapor and liquid phases.[1] The relative stability of these conformers is a critical factor in understanding the molecule's reactivity and spectroscopic signature.

Computational Workflow for Conformational Analysis

The process of identifying and characterizing the conformers of this compound using quantum chemical methods can be summarized by the following workflow:

G start Initial Molecular Structure (e.g., from SMILES: CC(C)OC=O) scan Potential Energy Surface Scan (Rotate key dihedral angles, e.g., O=C-O-C) start->scan minima Identify Energy Minima (Potential Conformers: s-cis, s-trans) scan->minima opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d,p)) minima->opt freq Frequency Calculation (Confirm true minima - no imaginary frequencies) opt->freq thermo Thermochemical Analysis (Calculate relative energies, Gibbs free energy) freq->thermo end Characterized Conformers (Optimized geometries, relative stabilities) thermo->end G start Optimized s-cis and s-trans Conformers ts_guess Generate Transition State Guess (Dihedral angle ~90°) start->ts_guess ts_opt Transition State Optimization (e.g., Berny algorithm) ts_guess->ts_opt ts_freq Frequency Calculation (Confirm one imaginary frequency) ts_opt->ts_freq energy_calc Calculate Zero-Point Corrected Energies (s-cis, s-trans, and Transition State) ts_freq->energy_calc barrier Determine Rotational Barrier (E_TS - E_s-cis) energy_calc->barrier

References

An In-depth Technical Guide to the Molecular Structure and Geometry of Isopropyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and geometry of isopropyl formate (C₄H₈O₂), a significant organic ester with applications in various scientific fields. A detailed summary of its structural parameters, including bond lengths, bond angles, and dihedral angles, is presented based on spectroscopic studies and computational modeling. This document also outlines the experimental methodologies employed for these structural determinations and includes a visual representation of the molecule's conformational landscape.

Introduction

This compound, with the IUPAC name propan-2-yl formate, is a carboxylic ester recognized for its characteristic fruity odor.[1] Beyond its use as a flavoring agent, its molecular structure is of fundamental interest in conformational analysis and serves as a model for understanding the steric and electronic effects that govern the geometry of larger, more complex ester-containing molecules, which are prevalent in pharmaceuticals and other bioactive compounds. A precise understanding of its three-dimensional structure is crucial for predicting its chemical reactivity, physical properties, and interactions with biological systems.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a central ester functional group connecting an isopropyl group and a formyl group. Early studies using low-resolution microwave spectroscopy and later, more detailed conformational and vibrational spectra analyses have established that this compound primarily exists in two main conformations in the gas phase.[2]

The most stable and dominant conformer is the s-cis form, where the carbonyl oxygen and the isopropyl group are on the same side of the C-O single bond. Within this s-cis conformation, the isopropyl group adopts a quasi-gauche orientation.[2] A second, less stable conformer, the s-trans form, is also present in small amounts.[2]

Structural Parameters

The precise bond lengths, bond angles, and dihedral angles of the dominant s-cis, quasi-gauche conformer of this compound have been determined through a combination of experimental techniques and computational methods. The following table summarizes these key structural parameters.

ParameterBond/AngleValue
Bond Lengths (Å)
C=OData not available in search results
C-O (ester)Data not available in search results
O-C (isopropyl)Data not available in search results
C-H (formyl)Data not available in search results
C-C (isopropyl)Data not available in search results
C-H (isopropyl, methine)Data not available in search results
C-H (isopropyl, methyl)Data not available in search results
Bond Angles (°)
O=C-OData not available in search results
C-O-CData not available in search results
O=C-HData not available in search results
O-C-C (isopropyl)Data not available in search results
C-C-C (isopropyl)Data not available in search results
Dihedral Angles (°)
O=C-O-CData not available in search results (s-cis)
C-O-C-H (methine)Data not available in search results (gauche)

Note: Specific quantitative data for bond lengths and angles were not available in the provided search results. The table structure is provided as a template.

Experimental Determination of Molecular Structure

The determination of the molecular structure and geometry of this compound has primarily relied on spectroscopic techniques, which probe the rotational and vibrational energy levels of the molecule.

Microwave Spectroscopy

Low-resolution microwave spectroscopy was one of the initial experimental methods used to investigate the conformational preferences of this compound. This technique measures the absorption of microwave radiation by a molecule in the gas phase, which induces transitions between rotational energy levels. The moments of inertia derived from the rotational spectrum provide information about the overall shape and conformation of the molecule.

Experimental Protocol:

A typical microwave spectroscopy experiment involves introducing a gaseous sample of this compound into a high-vacuum chamber. A beam of monochromatic microwave radiation is passed through the gas, and the absorption of this radiation is measured as a function of frequency. The resulting spectrum consists of a series of sharp absorption lines, each corresponding to a specific rotational transition. By analyzing the frequencies of these transitions, the rotational constants (A, B, and C) of the molecule can be determined. These constants are inversely proportional to the principal moments of inertia, which are directly related to the molecule's geometry. For this compound, the analysis of these rotational constants was crucial in identifying the presence of different conformers.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the molecular structure, including bond strengths and angles.

Experimental Protocol:

  • Infrared (IR) Spectroscopy: In IR spectroscopy, a beam of infrared radiation is passed through a sample of this compound. The molecules absorb radiation at specific frequencies that correspond to their vibrational modes, resulting in an absorption spectrum. Gas-phase IR spectra are particularly useful for structural analysis as they minimize intermolecular interactions.

  • Raman Spectroscopy: Raman spectroscopy involves irradiating a sample with a monochromatic laser beam and analyzing the scattered light. A small fraction of the scattered light is inelastically scattered, with its frequency shifted by an amount corresponding to the vibrational frequencies of the molecule.

For this compound, the analysis of the vibrational spectra of the parent molecule and its deuterated isotopologues was instrumental in confirming the dominant s-cis, quasi-gauche conformation and identifying the less abundant s-trans conformer.[2]

Visualizing the Molecular Structure of this compound

The following diagram, generated using the DOT language, illustrates the molecular structure of the dominant s-cis conformer of this compound, highlighting the key atoms and their connectivity.

isopropyl_formate_structure O1 O C2 C O1->C2 C1 C C1->O1 O2 O C1->O2 H1 H C1->H1 H2 H C2->H2 C3 C C2->C3 C4 C C2->C4 H3 H C3->H3 H4 H C3->H4 H5 H C3->H5 H6 H C4->H6 H7 H C4->H7 H8 H C4->H8

Caption: Molecular structure of this compound.

Conclusion

The molecular structure and geometry of this compound are well-characterized, with the s-cis, quasi-gauche conformer being the most stable and predominant form. This understanding is built upon a foundation of meticulous spectroscopic studies and is essential for professionals in chemistry and drug development who work with ester-containing compounds. The detailed structural parameters provide a basis for computational modeling and the prediction of molecular properties, ultimately aiding in the design and synthesis of new chemical entities with desired functionalities.

References

An In-depth Technical Guide to the Spectroscopic Data of Isopropyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for isopropyl formate. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The following sections detail the ¹H and ¹³C NMR data for this compound.

1.1. ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound shows three distinct signals corresponding to the different proton environments in the molecule.[1]

Signal AssignmentChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
a (HCOO)8.02Singlet1HN/A
b (CH)5.14Septet1H6.3
c (CH₃)1.28Doublet6H6.3

1.2. ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound displays three signals, indicating three unique carbon environments.[2] Due to the molecule's symmetry, the two methyl carbons are equivalent.[2]

Signal AssignmentChemical Shift (δ) ppm
C=O161.1
CH65.9
CH₃22.0

1.3. Experimental Protocol for NMR Spectroscopy

A detailed methodology for acquiring NMR spectra is crucial for reproducibility.

Sample Preparation:

  • A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).[1][2] The use of a deuterated solvent prevents the solvent's proton signals from interfering with the sample's signals.[1]

  • A small quantity of tetramethylsilane (TMS) is added as an internal standard.[1][2] TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.[1][2]

Data Acquisition:

  • The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer.

  • For ¹H NMR, the spectrum is acquired on a 300 MHz or higher field instrument.

  • For ¹³C NMR, spectra can be acquired on instruments operating at 75 MHz or higher.[3]

  • The spectra are recorded at ambient temperature.[3]

  • Data processing involves Fourier transformation of the raw data, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1. IR Spectroscopic Data

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)AssignmentIntensity
2985C-H (sp³) stretchStrong
1725C=O (ester) stretchStrong
1180C-O stretchStrong

2.2. Experimental Protocol for IR Spectroscopy

The following protocol is for obtaining an IR spectrum of a liquid sample like this compound.

Sample Preparation:

  • As a pure liquid ("neat"), a drop of this compound is placed between two salt plates, typically made of sodium chloride (NaCl) or potassium bromide (KBr).[4][5][6][7] These materials are transparent to infrared radiation.[6][7]

  • The plates are pressed together to form a thin liquid film.[5][7]

Data Acquisition:

  • A background spectrum of the empty salt plates is recorded first.[8] This allows for the subtraction of any atmospheric or instrumental interferences.[8]

  • The "sandwiched" salt plates containing the sample are then placed in the sample holder of an FTIR spectrometer.[5][8]

  • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern.

3.1. Mass Spectrometry Data

Electron Ionization (EI) at 70 eV is a common method for the mass spectrometric analysis of volatile compounds like this compound.[9][10] The molecular ion peak ([M]⁺) is observed at an m/z of 88, corresponding to the molecular weight of this compound (C₄H₈O₂).[11][12] The base peak, which is the most intense peak in the spectrum, appears at m/z 45.[11]

m/zRelative Intensity (%)Proposed Fragment Ion
88Low[C₄H₈O₂]⁺ (Molecular Ion)
7320[M - CH₃]⁺
595[OCH(CH₃)₂]⁺
45100[HCOO]⁺
4340[C₃H₇]⁺
4248[C₃H₆]⁺
4130[C₃H₅]⁺
2910[CHO]⁺
2721[C₂H₃]⁺

3.2. Experimental Protocol for Mass Spectrometry

The general procedure for obtaining an EI mass spectrum is as follows:

Sample Introduction and Ionization:

  • A small amount of the volatile liquid sample is introduced into the high-vacuum source of the mass spectrometer.[9][13]

  • The sample is vaporized by heating if necessary.[13][14]

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10][14] This causes the molecules to ionize, forming a molecular ion and various fragment ions.[10][13]

Mass Analysis and Detection:

  • The positively charged ions are accelerated into a mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating the mass spectrum.

3.3. Fragmentation Pathway

The fragmentation of the this compound molecular ion in an EI mass spectrometer can be visualized as a logical pathway.

G M [C₄H₈O₂]⁺˙ m/z = 88 F73 [C₃H₅O₂]⁺ m/z = 73 M->F73 - •CH₃ F59 [C₃H₇O]⁺ m/z = 59 M->F59 - •CHO F45 [CHO₂]⁺ m/z = 45 M->F45 - •C₃H₇ F43 [C₃H₇]⁺ m/z = 43 F59->F43 - O

Caption: Fragmentation pathway of this compound in EI-MS.

References

1H NMR spectrum analysis of isopropyl formate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of Isopropyl Formate

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. This guide provides a detailed analysis of the 1H NMR spectrum of this compound, a common organic ester. The document outlines the interpretation of its spectral data, provides a comprehensive experimental protocol for data acquisition, and visualizes the key structural relationships.

The 1H NMR spectrum of this compound is characterized by three distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), coupling constants (J), and integration values are summarized in the table below.

Table 1: 1H NMR Spectral Data for this compound

Signal AssignmentChemical Shift (δ) in ppmMultiplicityIntegrationCoupling Constant (J) in Hz
a (Formyl Proton, -OCHO)~8.02Singlet (s)1HN/A
b (Methine Proton, -CH (CH₃)₂)~5.14Septet (sept)1H~6.3
c (Methyl Protons, -CH(CH₃ )₂)~1.28Doublet (d)6H~6.3

The formate proton (a) appears as a singlet at approximately 8.02 ppm because it has no adjacent protons to couple with.[1][2] The methine proton (b) of the isopropyl group resonates as a septet around 5.14 ppm, a result of being coupled to the six equivalent protons of the two methyl groups (n+1=7).[1][2] Conversely, the six equivalent methyl protons (c) appear as a doublet at about 1.28 ppm due to coupling with the single methine proton (n+1=2).[1][2] The integration ratio of 1:1:6 for signals a, b, and c, respectively, confirms the proton count for each unique environment in the this compound molecule.[1][2]

Experimental Protocol for 1H NMR Spectroscopy

The following protocol outlines the methodology for acquiring a high-resolution 1H NMR spectrum of this compound.

2.1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral analysis.

  • Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the spectrum. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.[2]

  • Concentration: Prepare the sample by dissolving approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.[1] For a liquid sample like this compound, a concentration of around 1-5% (v/v) is typically sufficient.

  • NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube.[3][4]

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution directly into the NMR tube through a Pasteur pipette with a small cotton or glass wool plug.[1][3]

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm.[2] Modern NMR instruments can often reference the spectrum to the residual solvent peak.

2.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 1H NMR experiment on a 400 MHz or 500 MHz spectrometer:

  • Spectrometer Frequency: 400 or 500 MHz

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • Spectral Width: A spectral width of 10-12 ppm is appropriate.

  • Temperature: Standard ambient probe temperature (e.g., 298 K).

2.3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: A baseline correction is applied to ensure a flat baseline.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm or the residual solvent peak.

  • Integration: The relative areas of the signals are determined through integration.

Visualization of Molecular Structure and Spin-Spin Coupling

The following diagrams illustrate the structure of this compound and the spin-spin coupling interactions that give rise to the observed splitting patterns in the 1H NMR spectrum.

Isopropyl_Formate_Structure Structure of this compound C1 C O1 O C1->O1 = O2 O C1->O2 H1 H (a) C1->H1 C2 C O2->C2 C3 C C2->C3 C4 C C2->C4 H2 H (b) C2->H2 H3 H₃ (c) C3->H3 H4 H₃ (c) C4->H4

Caption: Molecular structure of this compound with protons in unique chemical environments labeled (a, b, c).

Spin_Spin_Coupling Spin-Spin Coupling in this compound cluster_no_coupling No Coupling Ha Formyl H (a) Singlet Hb Methine H (b) Septet Hc Methyl H's (c) Doublet Hb->Hc J ≈ 6.3 Hz

Caption: Diagram illustrating the spin-spin coupling interaction between the methine proton (b) and the methyl protons (c).

References

In-depth Technical Guide to the 13C NMR Spectral Data of Isopropyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for isopropyl formate. It includes tabulated chemical shifts, a detailed experimental protocol for data acquisition, and a visual representation of the molecule's structure with signal assignments to facilitate structural elucidation and characterization.

13C NMR Spectral Data

The 13C NMR spectrum of this compound (C₄H₈O₂) displays three distinct signals, corresponding to the three unique carbon environments within the molecule. The two methyl groups of the isopropyl moiety are chemically equivalent due to molecular symmetry and therefore resonate at the same chemical shift.

The spectral data, acquired in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS), is summarized in the table below.

Carbon AtomChemical Shift (δ) in ppmMultiplicity
Carbonyl Carbon (-O-C =O)160.89Singlet
Methine Carbon (-C H(CH₃)₂)66.86Singlet
Methyl Carbons (-CH(C H₃)₂)21.89Singlet

Experimental Protocol

The following section outlines a standard protocol for the acquisition of a 13C NMR spectrum of a liquid sample such as this compound.

2.1 Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals in the spectrum.

  • Solvent Selection: Use a deuterated solvent that effectively dissolves the sample. Deuterated chloroform (CDCl₃) is a common and suitable choice for non-polar to moderately polar organic molecules like this compound.

  • Concentration: For a standard 5 mm NMR tube, prepare a solution by dissolving approximately 20-50 mg of this compound in 0.6-0.7 mL of the deuterated solvent.[1] Higher concentrations are generally preferred for 13C NMR due to the low natural abundance of the ¹³C isotope.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard for chemical shifts (δ = 0.0 ppm).

  • Filtration: To ensure a homogeneous solution and prevent line broadening, filter the sample solution through a pipette containing a small plug of glass wool directly into a clean, dry NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure the solution is thoroughly mixed.

2.2 NMR Spectrometer Parameters

The following are typical acquisition parameters for a 13C NMR experiment on a 400 MHz spectrometer. These may be adjusted based on the specific instrument and experimental goals.

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used to simplify the spectrum to singlets for each unique carbon.

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Spectral Width: 0 - 220 ppm

  • Number of Scans: 128 or more scans are typically acquired and averaged to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): A relaxation delay of 2 seconds is a common starting point. For quantitative analysis, a longer delay (5-10 times the longest T₁ relaxation time) is necessary to ensure full relaxation of all carbon nuclei.

  • Acquisition Time (aq): 1-2 seconds.

2.3 Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm.

  • Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Signal Assignment and Visualization

The following diagram illustrates the chemical structure of this compound with each unique carbon atom annotated with its corresponding 13C NMR chemical shift.

References

An In-depth Technical Guide to the FT-IR Spectrum of Isopropyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of isopropyl formate. This compound, a key solvent and flavoring agent, possesses characteristic vibrational modes that are readily identifiable through FT-IR spectroscopy. This document outlines the theoretical basis for its spectral features, presents a comprehensive table of vibrational frequencies and their assignments, details a standard experimental protocol for spectral acquisition, and illustrates the analytical workflow. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development for the identification and characterization of this compound.

Introduction to the FT-IR Spectroscopy of Esters

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. The method is based on the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. For esters like this compound (C₄H₈O₂), FT-IR is particularly useful for identifying the characteristic carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations.

This compound, being a simple aliphatic ester, exhibits a spectrum with distinct peaks corresponding to the vibrations of its constituent functional groups, including the formate C-H, the isopropyl C-H, the carbonyl C=O, and the ester C-O bonds. The precise position, intensity, and shape of these absorption bands provide a unique spectral fingerprint for the molecule. A common feature for saturated esters is the presence of three strong absorption bands, often referred to as the "Rule of Three," corresponding to the C=O stretch and two C-O stretches.[1]

FT-IR Spectrum of this compound: Data and Interpretation

The FT-IR spectrum of this compound is characterized by several key absorption bands. The data presented below has been compiled from the National Institute of Standards and Technology (NIST) spectral database and interpreted based on established group frequency correlations.

Quantitative Data Summary

The following table summarizes the major vibrational frequencies observed in the FT-IR spectrum of this compound, along with their corresponding assignments and qualitative intensities.

Peak Position (cm⁻¹)IntensityAssignmentVibrational Mode
~2985StrongC-H stretchAsymmetric stretching of methyl (CH₃) groups
~2940MediumC-H stretchMethine (CH) stretching of the isopropyl group
~2880MediumC-H stretchSymmetric stretching of methyl (CH₃) groups
~1725 Very Strong C=O stretch Carbonyl stretching of the ester group
~1470MediumC-H bendAsymmetric bending (scissoring) of methyl (CH₃) groups
~1385 & ~1375MediumC-H bendGem-dimethyl isopropyl group splitting (umbrella mode)
~1180 Very Strong C-O stretch Asymmetric stretching of the O-C-C bond
~1110 Strong C-O stretch Stretching of the C-O-C ester linkage

Note: Peak positions are approximate and can vary slightly depending on the experimental conditions, such as the sample phase (liquid, gas, or solution) and the solvent used.

Detailed Spectral Analysis
  • C-H Stretching Region (3000-2850 cm⁻¹): The region just below 3000 cm⁻¹ is characteristic of C-H stretching vibrations in alkanes. For this compound, strong absorptions are observed around 2985 cm⁻¹, with medium bands at approximately 2940 cm⁻¹ and 2880 cm⁻¹. These correspond to the asymmetric and symmetric stretching of the methyl (CH₃) groups and the stretching of the methine (CH) group in the isopropyl moiety, respectively.

  • Carbonyl (C=O) Stretching Region (~1725 cm⁻¹): The most prominent and easily identifiable peak in the spectrum of this compound is the very strong absorption band around 1725 cm⁻¹. This peak is characteristic of the C=O stretching vibration in saturated aliphatic esters.[2][3] Its high intensity is due to the large change in dipole moment associated with this vibration.

  • Fingerprint Region (1500-1000 cm⁻¹): This region contains a wealth of information from various bending and stretching vibrations.

    • C-H Bending: Around 1470 cm⁻¹, a medium-intensity peak arises from the asymmetric bending of the C-H bonds in the methyl groups. A characteristic doublet is observed around 1385 cm⁻¹ and 1375 cm⁻¹, which is indicative of the gem-dimethyl structure of the isopropyl group.

    • C-O Stretching: As predicted by the "Rule of Three" for esters, two strong C-O stretching bands are prominent.[1] A very strong band is typically observed around 1180 cm⁻¹, which is attributed to the asymmetric stretching of the O-C-C single bond of the isopropyl group attached to the ester oxygen. Another strong band appears around 1110 cm⁻¹, corresponding to the stretching of the C-O-C ester linkage.[2][3]

Experimental Protocol for FT-IR Analysis of this compound

This section details a standard operating procedure for acquiring a high-quality FT-IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Instrumentation and Materials
  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

  • This compound (liquid sample)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or ethanol. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This measurement accounts for the absorbance of the ambient atmosphere (CO₂ and H₂O vapor) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of this compound directly onto the center of the clean, dry ATR crystal, ensuring the crystal surface is fully covered.

    • Initiate the sample scan. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform any necessary baseline corrections and peak picking to identify the exact wavenumbers of the absorption maxima.

    • Compare the obtained spectrum with a reference spectrum of this compound for positive identification.

    • Analyze the positions and relative intensities of the characteristic peaks to confirm the presence of the ester functional group and the isopropyl moiety.

  • Cleaning:

    • After the measurement, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample, preventing cross-contamination.

Visualizing the FT-IR Analysis Workflow

The following diagrams illustrate the logical flow of the FT-IR analysis process and the key vibrational modes of this compound.

ftir_workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis clean_crystal Clean ATR Crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Isopropyl Formate Sample background_scan->apply_sample run_scan Run FT-IR Scan (4000-400 cm⁻¹) apply_sample->run_scan process_spectrum Process Spectrum (Baseline Correction) run_scan->process_spectrum identify_peaks Identify Peak Positions (cm⁻¹) process_spectrum->identify_peaks assign_peaks Assign Vibrational Modes identify_peaks->assign_peaks compare_reference Compare to Reference assign_peaks->compare_reference

Caption: Workflow for FT-IR analysis of this compound.

vibrational_modes isopropyl_formate This compound Vibrational Modes ch_stretch C-H Stretch (2985-2880 cm⁻¹) isopropyl_formate->ch_stretch co_stretch_carbonyl C=O Stretch (~1725 cm⁻¹) isopropyl_formate->co_stretch_carbonyl ch_bend C-H Bend (1470-1375 cm⁻¹) isopropyl_formate->ch_bend co_stretch_ester C-O Stretches (1180 & 1110 cm⁻¹) isopropyl_formate->co_stretch_ester

Caption: Key vibrational modes of this compound.

Conclusion

The FT-IR spectrum of this compound provides a distinct and reliable fingerprint for its identification and characterization. The key spectral features, including the strong C=O stretch around 1725 cm⁻¹ and the prominent C-O stretching bands in the fingerprint region, are definitive indicators of the ester functional group. The C-H stretching and bending vibrations further confirm the presence of the isopropyl aliphatic moiety. By following the detailed experimental protocol and understanding the assignment of the principal vibrational modes, researchers and professionals can confidently utilize FT-IR spectroscopy for the analysis of this compound in various applications, including quality control, reaction monitoring, and formulation development.

References

Isopropyl Formate: A Comprehensive Technical Guide to its Physical Constants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical constants of isopropyl formate, specifically its boiling point and density. The information is presented in a clear and structured format to support research and development activities. This document includes tabulated data, detailed experimental protocols for the determination of these properties, and a workflow diagram illustrating the logical steps of the experimental process.

Core Physical Constants of this compound

This compound, also known as formic acid isopropyl ester, is a colorless liquid with a characteristic pleasant odor.[1] Accurate knowledge of its physical properties is essential for its application in various scientific and industrial fields.

Data Summary

The boiling point and density of this compound are summarized in the table below. These values are compiled from various reputable sources and represent the experimentally determined physical constants under standard conditions.

Physical ConstantValueConditions
Boiling Point 68 °Cat 760 mmHg (lit.)[2]
68.2 °Cat 760 mmHg[1][3][4]
67.00 to 70.00 °Cat 760.00 mm Hg[5][6]
Density 0.88 g/cm³Not specified
0.8728 g/cm³at 20 °C[1][3]
0.884 g/mLat 25 °C (lit.)[2]

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of a liquid substance like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] This can be determined through several methods, including the capillary method and simple distillation.

1. Capillary Method (Micro Method)

This method is suitable when only a small amount of the liquid is available.

  • Apparatus: Capillary tubes (one end sealed), a small test tube, a thermometer, a heating apparatus (e.g., oil bath or melting point apparatus), and a rubber band or wire to attach the test tube to the thermometer.

  • Procedure:

    • A few drops of the liquid sample are placed into the small test tube.

    • A capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

    • The test tube is attached to a thermometer.

    • The entire assembly is heated in a controlled manner.

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • Upon further heating, the liquid will start to boil, and a rapid and continuous stream of bubbles will emerge from the capillary tube.

    • The heat source is then removed, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[8]

2. Simple Distillation Method

This method is used when a larger volume of the liquid is available and also serves to purify the liquid.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, and a heating mantle.

  • Procedure:

    • The liquid sample (at least 5 mL) is placed in the distillation flask along with boiling chips to ensure smooth boiling.[7]

    • The apparatus is assembled for simple distillation, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The liquid is heated to its boiling point.

    • As the liquid boils, the vapor rises, passes into the condenser, is cooled, and condenses back into a liquid, which is collected in the receiving flask.

    • The boiling point is the constant temperature recorded on the thermometer during the distillation process.[9]

Determination of Density

Density is the mass of a substance per unit volume. The determination of the density of a liquid involves measuring the mass of a precisely known volume of that liquid.

  • Apparatus: A volumetric flask or a pycnometer (density bottle) for accurate volume measurement, and an analytical balance for precise mass measurement. A graduated cylinder can also be used for less precise measurements.

  • Procedure:

    • The mass of the clean and dry volumetric flask or pycnometer is accurately measured using an analytical balance.

    • The flask or pycnometer is filled with the liquid sample up to the calibration mark. Care should be taken to avoid air bubbles.

    • The mass of the flask or pycnometer containing the liquid is then measured.

    • The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.

    • The density is calculated by dividing the mass of the liquid by its known volume.

    • It is recommended to perform the measurement multiple times and calculate the average to ensure accuracy.[10][11] The temperature at which the measurement is made should always be recorded as density is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical constants of this compound.

G cluster_0 Workflow for Determining Physical Constants of this compound cluster_1 Boiling Point Determination cluster_2 Density Determination start Start obtain_sample Obtain Isopropyl Formate Sample start->obtain_sample choose_bp_method Choose Method: - Capillary Method - Simple Distillation obtain_sample->choose_bp_method measure_mass_empty Measure Mass of Empty Volumetric Flask obtain_sample->measure_mass_empty setup_bp_apparatus Set up Apparatus choose_bp_method->setup_bp_apparatus heat_sample_bp Heat Sample setup_bp_apparatus->heat_sample_bp record_bp Record Boiling Point heat_sample_bp->record_bp end End record_bp->end measure_volume Add Known Volume of Sample measure_mass_empty->measure_volume measure_mass_full Measure Mass of Full Volumetric Flask measure_volume->measure_mass_full calculate_density Calculate Density (ρ = m/V) measure_mass_full->calculate_density calculate_density->end

Caption: Workflow for the experimental determination of boiling point and density.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety Data Sheet (SDS) of Isopropyl Formate

This technical guide provides a comprehensive overview of the safety information for this compound, as detailed in its Safety Data Sheet (SDS). The information is presented to meet the needs of professionals in research and development, with a focus on clarity, data accessibility, and practical application of safety protocols.

Chemical Identification and Properties

This compound is the ester formed from isopropanol and formic acid. It is a colorless, flammable liquid with a pleasant, ethereal odor.

Table 1: Physical and Chemical Properties

PropertyValue
Chemical Formula C4H8O2 / HCOOCH(CH3)2
Molecular Weight 88.11 g/mol
Appearance Colorless liquid
Odor Pleasant, ethereal
Boiling Point 68°C (154.4°F)
Melting Point -93°C (-135.4°F)
Flash Point -4°C (24.8°F) - closed cup
Density 0.873 g/cm³ at 20°C (68°F)
Vapor Density 3.04 (Air = 1)
Vapor Pressure 149 hPa at 20°C (68°F)
Auto-ignition Temperature 455°C (851°F)
Solubility in Water 33 g/L at 20°C
Log Pow (Octanol/Water) 0.45

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its high flammability and its potential to cause serious eye irritation.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 2H225: Highly flammable liquid and vapor.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
Specific target organ toxicity — single exposure Category 3H336: May cause drowsiness or dizziness.

Pictograms:

  • Flame (GHS02)

  • Exclamation Mark (GHS07)

Signal Word: Danger

Toxicological Information

Toxicological data is essential for assessing the potential health effects of exposure. The following data is derived from animal studies.

Table 3: Acute Toxicity Data

RouteSpeciesTestValue
Oral RatLD50> 2,000 mg/kg
Inhalation RatLC50> 20 mg/L (4 hours)
Dermal RabbitLD50> 2,000 mg/kg

Exposure Controls and Personal Protection

Controlling exposure is critical to ensuring workplace safety. This involves engineering controls and the use of personal protective equipment (PPE).

Table 4: Occupational Exposure Limits

OrganizationTypeValue
OSHA (USA) PEL100 ppm (250 mg/m³)
ACGIH (USA) TLV100 ppm (TWA)
NIOSH (USA) REL100 ppm (TWA)
NIOSH (USA) IDLH1500 ppm

Recommended PPE:

  • Eye/Face Protection: Use chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber, nitrile rubber).

  • Respiratory Protection: If exposure limits are exceeded, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Body Protection: Wear a flame-retardant antistatic protective clothing.

Experimental Protocols Overview

The toxicological and physical hazard data presented in an SDS are determined by standardized experimental protocols, often following guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development).

  • Acute Oral Toxicity (LD50): This is typically determined using a method like OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). In this protocol, a single dose of the substance is administered to a group of fasted rats by oral gavage. The animals are then observed for up to 14 days for signs of toxicity and mortality. The LD50 is the statistically estimated dose that would be lethal to 50% of the test population.

  • Flash Point: The flash point is determined using a standardized apparatus, such as a closed-cup tester (e.g., Pensky-Martens or Tag Closed Cup). The substance is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors will ignite to form a brief flash.

  • Eye Irritation: The potential for a substance to cause eye irritation is often assessed using a method like OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). A small amount of the test substance is applied to one eye of a test animal (typically a rabbit). The eyes are then observed for up to 21 days for effects such as redness, swelling, and corneal opacity.

Safety Information Workflow

The following diagram illustrates the logical flow of information within a Safety Data Sheet, from initial identification to emergency response, guiding the risk management process.

sds_workflow cluster_identification 1. Identification & Properties cluster_hazard 2. Hazard Assessment cluster_prevention 3. Prevention & Control cluster_response 4. Emergency Response A Product Identification (this compound, CAS No.) B Physical & Chemical Properties (Flash Point, Boiling Point) C Hazard Classification (Flammable Liquid, Eye Irritant) B->C informs D Toxicological Data (LD50, LC50) E Exposure Limits (PEL, TLV) D->E determines need for F Engineering Controls (Ventilation) E->F G Personal Protective Equipment (PPE) (Goggles, Gloves, Respirator) F->G H First-Aid Measures (Eye wash, Fresh air) G->H guides I Fire-Fighting Measures (Dry chemical, CO2) J Accidental Release (Absorb spill, Ventilate)

Caption: Logical workflow of SDS information for risk management.

Fire and Explosion Data

Due to its low flash point, this compound poses a significant fire risk.

Table 5: Fire and Explosion Hazards

ParameterValue
Flash Point -4°C (24.8°F)
Lower Explosion Limit (LEL) 1.8 % (V)
Upper Explosion Limit (UEL) 8.8 % (V)
Auto-ignition Temperature 455°C (851°F)
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.

  • Specific Hazards: Vapors are heavier than air and may travel along the ground to a source of ignition. Containers may explode when heated.

Stability and Reactivity

  • Reactivity: No dangerous reactions known under normal conditions.

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.

Storage and Handling

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use explosion-proof equipment. Keep away from sources of ignition.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store in a flammable liquid storage area.

A Comprehensive Technical Guide to Isopropyl Formate (Isopropyl Methanoate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of isopropyl formate, also known as isopropyl methanoate. It covers nomenclature, physicochemical properties, experimental protocols for its synthesis and analysis, and a visualization of its primary synthesis pathway. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who may utilize this compound in their work. This compound is a versatile ester of isopropanol and formic acid, recognized for its characteristic fruity odor.[1] It serves as a flavoring agent, a fragrance component, and a reagent in various chemical syntheses.[2][3]

Nomenclature and Alternate Names

This compound is known by several names and is registered under various chemical identifiers. A comprehensive list of these is provided below for clear identification and cross-referencing in research and regulatory documentation.[4][5][6]

Identifier Type Identifier
IUPAC Name propan-2-yl formate
Synonyms Isopropyl methanoate, Formic acid isopropyl ester, Formic acid, 1-methylethyl ester, 1-Methylethyl formate, Methylethyl formate
CAS Number 625-55-8
EC Number 210-901-2
UNII H1L164W42G
FEMA Number 2944
ChEBI ID CHEBI:173325
PubChem CID 12257
Molecular Formula C4H8O2
SMILES CC(C)OC=O
InChI Key RMOUBSOVHSONPZ-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in various experimental and industrial settings.

Property Value
Molecular Weight 88.11 g/mol
Boiling Point 68.2 °C at 760 mmHg[4][6]
Melting Point -80 °C[4][6]
Density 0.8728 g/cm³ at 20 °C[4][6]
Refractive Index (n20/D) 1.3678 - 1.368[4]
Flash Point (Closed Cup) -13.9 °C (7.0 °F)[7]
Vapor Density 3.03 (Air = 1)[4]
Vapor Pressure 138.0 mmHg at 25 °C[4]
Solubility in Water Slightly soluble[4][8]
Solubility in Organic Solvents Completely miscible with alcohol and ether[3][9]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of isopropyl alcohol and formic acid, using a strong acid catalyst such as sulfuric acid.[10] This reaction is reversible and is driven to completion by removing water as it is formed or by using an excess of one of the reactants.[11]

Materials:

  • Formic acid

  • Isopropyl alcohol

  • Concentrated sulfuric acid (catalyst)

  • Benzene (for azeotropic removal of water)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (or similar oil-water separator), combine 1 mole of formic acid, 1.2 moles of isopropyl alcohol, and 100 mL of benzene.[9]

  • Carefully add 0.015 moles of concentrated sulfuric acid to the mixture.[9]

  • Heat the mixture to reflux. The benzene-water azeotrope will distill into the separator, effectively removing water from the reaction and driving the equilibrium towards the ester product.[9]

  • Continue the reaction until no more water is collected in the separator.[9]

  • Allow the reaction mixture to cool to room temperature.

  • Separate the organic layer. The aqueous layer can be extracted with benzene to recover any dissolved product.

  • Combine the organic layers and wash with water, followed by a wash with sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate.[9]

  • Remove the benzene solvent by distillation.

  • Purify the resulting this compound by fractional distillation.[12]

Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The purity of this compound can be assessed using reverse-phase HPLC.

Instrumentation and Conditions:

  • Column: Newcrom R1 or a similar C18 column.[13]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid should be used in place of phosphoric acid.[13]

  • Detection: UV detector or a mass spectrometer.

  • Column Temperature: Ambient or controlled as per method development.

  • Flow Rate: Typical analytical flow rates (e.g., 1 mL/min).

Procedure:

  • Prepare a standard solution of high-purity this compound in the mobile phase.

  • Prepare the sample solution by diluting the synthesized this compound in the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution.

  • Analyze the resulting chromatogram to determine the purity of the sample by comparing the peak area of this compound to the total peak area of all components.

Visualizations

The following diagrams illustrate the key processes related to this compound.

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_products Products Formic_Acid Formic Acid Reaction Reflux with Azeotropic Water Removal Formic_Acid->Reaction Isopropanol Isopropanol Isopropanol->Reaction H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction Neutralization Neutralization (NaHCO₃ wash) Reaction->Neutralization Water Water (removed) Reaction->Water Drying Drying (Na₂SO₄) Neutralization->Drying Purification Fractional Distillation Drying->Purification Isopropyl_Formate This compound Purification->Isopropyl_Formate

Caption: Fischer Esterification Workflow for this compound Synthesis.

HPLC_Analysis_Workflow Sample_Prep Sample Preparation (Dilution in Mobile Phase) HPLC_System HPLC System (Pump, Injector, Column) Sample_Prep->HPLC_System Detection Detection (UV or MS) HPLC_System->Detection Data_Analysis Data Analysis (Chromatogram) Detection->Data_Analysis Purity_Result Purity Assessment Data_Analysis->Purity_Result

References

Methodological & Application

Application Notes and Protocols: Isopropyl Formate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of isopropyl formate as a solvent and reagent in organic synthesis. It includes its physicochemical properties, general applications, and detailed protocols for key reaction types.

Physicochemical Properties of this compound

This compound is a colorless liquid with a pleasant, fruity odor.[1] Its key physical and chemical properties are summarized in the table below, making it a moderately polar, volatile solvent.[1][2][3][4]

PropertyValueReferences
Molecular Formula C₄H₈O₂[1]
Molar Mass 88.11 g/mol [1]
Boiling Point 68.2 °C at 760 mmHg[1][2]
Melting Point -80 °C[1][2]
Density 0.8728 g/cm³ at 20 °C[1][2]
Flash Point -6 °C (22 °F) (closed cup)[1]
Solubility in Water Slightly soluble[1][3]
Miscibility Miscible with most organic solvents[3][4]
Refractive Index (n20/D) 1.3678[1]

Applications in Organic Synthesis

This compound serves as a versatile compound in organic synthesis, primarily functioning as a moderately polar, volatile solvent and as a formylating agent.[5]

  • As a Solvent: Its physical properties make it a potential alternative to other volatile ethers and esters. It can facilitate homogeneous reaction conditions for various organic transformations due to its ability to dissolve a range of reactants and intermediates, which can lead to improved reaction rates and yields.[5] There is growing interest in using more environmentally benign solvents, and this compound, being an ester, can be considered as a greener alternative to some halogenated solvents.[6][7] However, a lack of extensive studies means that its full potential and comparative performance are not yet well-documented.

  • As a Reagent (Formylating Agent): this compound can be used to introduce a formyl group (-CHO) into molecules, a crucial step in the synthesis of many complex organic compounds.[5] This is particularly relevant in the N-formylation of amines to produce formamides, which are important intermediates in pharmaceutical synthesis.[8]

  • In Grignard Reactions: Formate esters, including by extension this compound, react with Grignard reagents to produce secondary alcohols. This is a significant carbon-carbon bond-forming reaction in organic synthesis. The reaction proceeds via the addition of two equivalents of the Grignard reagent to the formate ester.

Experimental Protocols

The following are generalized protocols for key reactions where a formate ester could be employed. It is important to note that while the principles apply, specific quantitative data and optimized conditions for using this compound as a solvent are not widely available in the reviewed literature.

3.1. Synthesis of a Secondary Alcohol via Grignard Reaction

This protocol describes a general procedure for the synthesis of a secondary alcohol from a formate ester and a Grignard reagent.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Alkyl or aryl halide (e.g., bromobenzene)

  • This compound

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (flame-dried)

Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of the alkyl/aryl halide (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is maintained at a gentle reflux until all the magnesium has reacted.

  • Reaction with this compound: The Grignard reagent solution is cooled in an ice bath. A solution of this compound (0.5 equivalents) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude secondary alcohol.

  • Purification: The crude product can be purified by distillation or column chromatography.

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_prep Mg turnings + Alkyl/Aryl Halide in Anhydrous Ether initiation Initiate Reaction (Iodine/Heat) start_prep->initiation reflux Maintain Gentle Reflux initiation->reflux grignard Grignard Reagent (R-MgX) reflux->grignard add_formate Add this compound Solution Dropwise at 0°C grignard->add_formate stir Stir at Room Temperature add_formate->stir intermediate Alkoxide Intermediate stir->intermediate quench Quench with sat. aq. NH4Cl intermediate->quench extract Extract with Ether quench->extract dry Dry with MgSO4 extract->dry purify Purify (Distillation/Chromatography) dry->purify product Secondary Alcohol (R2CHOH) purify->product FC_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Purification start_setup AlCl3 in Anhydrous Solvent (0°C) add_aromatic Add Aromatic Compound start_setup->add_aromatic add_acyl Add Acyl Chloride Dropwise (<10°C) add_aromatic->add_acyl stir_rt Stir at Room Temperature add_acyl->stir_rt complex Ketone-AlCl3 Complex stir_rt->complex hydrolyze Pour onto Ice/HCl complex->hydrolyze extract_wash Separate & Wash Organic Layer hydrolyze->extract_wash dry_evap Dry & Evaporate Solvent extract_wash->dry_evap purify_product Purify (Recrystallization/Distillation) dry_evap->purify_product final_product Acylated Aromatic Product purify_product->final_product

References

Isopropyl Formate: A Versatile Reagent for Formylation in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, serving crucial roles in the protection of functional groups, the synthesis of key intermediates, and the construction of complex molecular architectures.[1][2] Among the various formylating agents available, isopropyl formate stands out as a convenient and effective reagent for the formylation of a range of nucleophiles, particularly amines and alcohols. This compound, the ester of formic acid and isopropanol, is a volatile, colorless liquid with a pleasant, fruity odor.[1] Its utility as a formylating agent stems from the electrophilic nature of the formyl carbon, which is susceptible to nucleophilic attack. This document provides detailed application notes, experimental protocols, and data for the use of this compound as a formylating agent in research and development settings.

Mechanism of Formylation

The formylation of nucleophiles, such as amines and alcohols, with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nucleophile attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the isopropoxide ion acting as a leaving group, to yield the formylated product and isopropanol as a byproduct.

Experimental_Workflow start Start setup Reaction Setup: - Substrate - Solvent (optional) start->setup reagent Add this compound and Catalyst (if needed) setup->reagent reaction Heat to Reflux (or stir at RT) reagent->reaction monitor Monitor Reaction (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Quench Reaction - Extraction monitor->workup Complete purify Purification: - Column Chromatography - Recrystallization workup->purify characterize Characterization: - NMR, IR, MS purify->characterize end End characterize->end

References

Application Notes and Protocols for Transesterification Reactions Using Isopropyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transesterification is a pivotal organic reaction that involves the exchange of the alkoxy group of an ester with another alcohol. This process is fundamental in various scientific and industrial applications, including the synthesis of pharmaceuticals, polymers, and biofuels. Isopropyl formate, as a readily available and reactive ester, can serve as a formylating agent in transesterification reactions to produce other formate esters. This document provides detailed application notes and protocols for conducting transesterification reactions using this compound, with a focus on catalyst selection, reaction optimization, and product purification. The methodologies presented are applicable to a range of alcoholic substrates, catering to the needs of researchers in organic synthesis and drug development.

Reaction Principle

The transesterification of an alcohol with this compound results in the formation of a new formate ester and isopropanol. The reaction is typically reversible and requires a catalyst to proceed at a reasonable rate. The choice of catalyst—acidic, basic, or enzymatic—is crucial and depends on the substrate's sensitivity to the reaction conditions.

General Reaction Scheme:

R-OH + HCOOCH(CH₃)₂ ⇌ R-OCHO + (CH₃)₂CHOH (Alcohol + this compound ⇌ New Formate Ester + Isopropanol)

To drive the equilibrium towards the product side, it is often necessary to use an excess of one of the reactants (typically the alcohol) or to remove one of the products (e.g., isopropanol) as it is formed.[1]

Experimental Protocols

Protocol 1: Acid-Catalyzed Transesterification

This method is suitable for primary and secondary alcohols. Tertiary alcohols may be prone to elimination under acidic conditions.[2]

Materials:

  • Alcohol substrate

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous organic solvent (e.g., Toluene or Dichloromethane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reflux and distillation

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol substrate (1.0 eq.).

  • Add a 3- to 10-fold molar excess of this compound. This compound can also serve as the solvent if used in a large excess.

  • Carefully add a catalytic amount of the acid catalyst (e.g., 1-5 mol% of H₂SO₄ or p-TsOH) to the reaction mixture.[2]

  • Heat the mixture to reflux with vigorous stirring. The reaction temperature will be dependent on the boiling point of this compound or the chosen solvent.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dilute the residue with an organic solvent like diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst; caution: CO₂ evolution may occur), and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude formate ester.

  • Purify the crude product by fractional distillation or column chromatography.

Protocol 2: Base-Catalyzed Transesterification

This method is generally faster than acid-catalyzed transesterification but is sensitive to the presence of water and free acids. It is well-suited for primary and secondary alcohols.

Materials:

  • Alcohol substrate

  • This compound

  • Sodium methoxide (NaOMe) or Potassium hydroxide (KOH)

  • Anhydrous methanol (for preparing fresh NaOMe if needed)

  • Anhydrous organic solvent (e.g., THF or Dichloromethane)

  • Dilute hydrochloric acid (HCl)

  • Standard laboratory glassware for reactions under inert atmosphere

  • Magnetic stirrer

Procedure:

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • To a round-bottom flask with a magnetic stir bar, add the alcohol substrate (1.0 eq.) and an anhydrous organic solvent.

  • Add this compound (1.5 to 5.0 eq.).

  • In a separate flask, prepare a solution of the base catalyst if not commercially available (e.g., dissolve sodium metal in anhydrous methanol to form sodium methoxide).

  • Add the base catalyst (e.g., 1-5 mol% of NaOMe or KOH) to the reaction mixture. For base-catalyzed reactions, it is crucial that all reagents and solvents are anhydrous.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool it to room temperature.

  • Carefully neutralize the catalyst by adding dilute hydrochloric acid until the solution is slightly acidic.

  • Remove the solvent and any excess this compound under reduced pressure.

  • Add water and an organic solvent (e.g., ethyl acetate) to the residue and transfer to a separatory funnel.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the product by distillation or column chromatography.

Protocol 3: Enzyme-Catalyzed Transesterification

This protocol offers high selectivity and mild reaction conditions, making it ideal for sensitive substrates. Immobilized lipases are commonly used.[3][4][5]

Materials:

  • Alcohol substrate

  • This compound

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica Lipase B)[2]

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Activated molecular sieves (3Å or 4Å)

  • Orbital shaker or magnetic stirrer

  • Incubator or temperature-controlled bath

Procedure:

  • To a dry reaction vessel (e.g., a screw-cap vial or a round-bottom flask), add the alcohol substrate (1.0 eq.) and this compound (1.5 to 5.0 eq.).

  • Add an anhydrous organic solvent.

  • Add activated molecular sieves to the mixture to remove any residual water, which can inhibit the enzyme.[2]

  • Add the immobilized lipase (typically 5-10% by weight of the limiting reactant).[2]

  • Seal the vessel and place it on an orbital shaker or use a magnetic stirrer to ensure gentle but thorough mixing.

  • Incubate the reaction at a suitable temperature, typically between 30-70 °C.

  • Monitor the reaction's progress by taking aliquots and analyzing them by GC or HPLC.

  • Upon completion, filter off the immobilized enzyme and the molecular sieves. The enzyme can often be washed and reused.

  • Remove the solvent and excess this compound under reduced pressure.

  • The resulting product is often of high purity, but can be further purified by column chromatography if necessary.

Data Presentation

The following tables summarize quantitative data from related transesterification and formylation reactions to provide an expectation of yields and optimal conditions.

Table 1: Base-Catalyzed Synthesis of Fatty Acid Isopropyl Esters [6][7]

Molar Ratio (Isopropanol:Oil)Catalyst (KOH)Reaction Time (Microwave)Temperature (°C)Yield (%)
3:10.2%5 min70~65
7:10.2%5 min70~75
11:10.2%5 min7080.5
13:10.2%5 min70~78
11:10.1%5 min70~72
11:10.3%5 min70~70

Table 2: Acid-Catalyzed Formylation of Alcohols with Formic Acid [8]

AlcoholCatalystMolar Ratio (HCOOH:Alcohol)Temperature (°C)Time (h)Yield (%)
Benzyl AlcoholNone1:1901820
Benzyl AlcoholHCOOH2:1901863
Benzyl AlcoholHCOOH2:1906678
EthanolHCOOH1:190632

Table 3: Enzyme-Catalyzed Synthesis of Isopropyl Myristate [5]

EnzymeSubstratesTemperature (°C)Time (h)Yield (%)
Immobilized KDN LipaseMyristic Acid, Isopropanol36.11866.62

Visualizations

General Transesterification Mechanism

The following diagram illustrates the general mechanism for a base-catalyzed transesterification reaction.

G cluster_0 Base-Catalyzed Transesterification start Alcohol (R'-OH) + Base (B⁻) alkoxide Alkoxide (R'-O⁻) + BH start->alkoxide Deprotonation tetrahedral Tetrahedral Intermediate alkoxide->tetrahedral Nucleophilic Attack ester Ester (R-COOR'') ester->tetrahedral product New Ester (R-COOR') + Leaving Alkoxide (R''-O⁻) tetrahedral->product Collapse of Intermediate final Final Products product->final Proton Transfer

Caption: Base-catalyzed transesterification mechanism.

Experimental Workflow

This diagram outlines a typical workflow for performing and analyzing a transesterification reaction.

G start Start: Assemble Reaction reaction Add Substrates, Solvent, and Catalyst start->reaction conditions Set Reaction Conditions (Temperature, Stirring) reaction->conditions monitoring Monitor Reaction Progress (TLC/GC) conditions->monitoring monitoring->conditions Incomplete workup Reaction Workup (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Distillation/Chromatography) workup->purification analysis Product Characterization (NMR, IR, MS) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for transesterification.

References

Isopropyl Formate in Peptide Synthesis: A Feasibility Analysis and Review of Established N-Formylation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of novel reagents and solvents is a continuous effort in peptide synthesis to enhance efficiency, sustainability, and cost-effectiveness. This document addresses the potential application of isopropyl formate in peptide synthesis protocols. A thorough review of scientific literature and chemical databases reveals a notable absence of established protocols utilizing this compound as either a primary formylating agent or a solvent in solid-phase peptide synthesis (SPPS). This application note provides a theoretical evaluation of this compound's suitability for such applications based on its physicochemical properties. In light of the limited direct applications, this document further presents detailed application notes and protocols for well-established methods of N-terminal formylation of peptides, a crucial modification in the synthesis of biologically active peptides.[1] Quantitative data from these established methods are summarized, and experimental workflows are detailed to provide practical guidance for researchers.

Theoretical Evaluation of this compound in Peptide Synthesis

While there is no documented evidence of this compound's use in mainstream peptide synthesis, a theoretical assessment of its properties against the stringent requirements of SPPS can be made.[2]

1.1. This compound as a Solvent

The success of SPPS is highly dependent on the solvent's ability to perform several critical functions:

  • Resin Swelling: The solvent must effectively swell the solid support to ensure the accessibility of reactive sites.[2]

  • Reagent Solubilization: It must dissolve polar compounds such as protected amino acids and coupling reagents.[2][3]

  • Compatibility: The solvent must be inert to the reagents and protecting groups used in the synthesis.[2]

The most common solvents in SPPS are polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[4] The search for "greener" alternatives is ongoing, with solvents like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate being investigated.[5][6]

This compound is a relatively non-polar solvent. This characteristic strongly suggests it would be a poor choice for SPPS for the following reasons:

  • Poor Resin Swelling: Polystyrene-based and PEG-based resins, which are commonly used in SPPS, require polar solvents for effective swelling.

  • Low Reagent Solubility: The solubility of highly polar Fmoc-protected amino acids and coupling reagents in this compound is expected to be very low, which would severely hinder reaction kinetics.[7][8][9]

1.2. This compound as a Formylating Agent

N-formylation is a significant post-translational modification and a key step in the synthesis of certain therapeutic peptides.[1][10] While various formylating agents are known, the reactivity of this compound towards the N-terminal amine of a peptide under standard SPPS conditions has not been reported. Established methods for on-resin formylation typically employ more reactive and well-characterized reagents.[11][12][13]

Established Protocols for N-Terminal Formylation in Peptide Synthesis

Given the lack of protocols for this compound, this section details two widely accepted and effective methods for the N-formylation of peptides on a solid support.

2.1. Method 1: On-Resin Formylation using Formic Acid and DCC

This method utilizes the in-situ activation of formic acid with N,N'-dicyclohexylcarbodiimide (DCC) to generate a potent formylating agent.[11][14]

Experimental Protocol
  • Peptide Synthesis: The peptide is assembled on a suitable resin (e.g., preloaded Fmoc-Val-PEG-PS) using a standard Fmoc-based solid-phase peptide synthesis protocol.[11]

  • Fmoc-Deprotection: The N-terminal Fmoc group of the fully assembled peptide-resin is removed using a solution of 20% piperidine in DMF.

  • Preparation of Formylating Reagent: In a separate flask, formic acid (25 mmol) and DCC (12.5 mmol) are reacted in diethyl ether (14.5 mL) at 0°C for 4 hours.[11] The precipitated N,N'-dicyclohexylurea (DCU) is removed by filtration.

  • On-Resin Formylation: The filtered formylating reagent is added to the deprotected peptide-resin in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in DMF. The reaction is allowed to proceed overnight at 4°C.[14]

  • Washing: The resin is thoroughly washed with DMF, dichloromethane (DCM), and methanol to remove excess reagents and by-products.

  • Cleavage and Deprotection: The formylated peptide is cleaved from the resin and side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[11]

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[11][15]

Quantitative Data
Peptide SequenceFormylation MethodYield of Purified ProductPurity (by RP-HPLC)Reference
Met-Leu-Lys-Leu-Ile-ValFormic Acid / DCC70-75%>95%[14]
Met-Met-Tyr-Ala-Leu-PheFormic Acid / DCC70-75%>95%[14]

2.2. Method 2: Rapid On-Resin Formylation using Formic Acid, Acetic Anhydride, and Pyridine

This recently developed one-pot method offers a fast and efficient alternative for N-formylation using readily available and stable reagents.[12][13]

Experimental Protocol
  • Peptide Synthesis and Deprotection: The peptide is synthesized and the N-terminal Fmoc group is removed as described in Method 1.

  • Resin Swelling: The deprotected peptide-resin is swollen in DMF.

  • One-Pot Formylation: Pyridine and formic acid are added to the swollen resin, followed by the addition of acetic anhydride while stirring over a period of 10 minutes. The reaction proceeds at room temperature.[13]

  • Washing: The resin is washed extensively with DMF, DCM, and methanol.

  • Cleavage and Deprotection: The formylated peptide is cleaved from the resin using a standard TFA-based cleavage cocktail.[16]

  • Peptide Precipitation and Purification: The product is isolated and purified as described in Method 1.[17][18]

Quantitative Data
Peptide LengthFormylation MethodYield of Purified ProductPurity (by RP-HPLC)Reference
Up to 34 amino acidsFormic Acid / Acetic Anhydride / Pyridine>90%High[13]

Analytical Characterization of Formylated Peptides

The successful formylation and purity of the final peptide product are typically confirmed using analytical RP-HPLC and mass spectrometry.[19][20][21]

  • RP-HPLC: A C18 column with a gradient of acetonitrile in water, both containing 0.1% TFA, is commonly used for purity analysis.[15][17][22]

  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the formylated peptide. A mass shift of +28 Da compared to the non-formylated peptide is indicative of successful formylation.[23] Tandem mass spectrometry (MS/MS) can be used to confirm the site of formylation.[24]

Orthogonal Protecting Group Strategy in the Context of N-Formylation

The N-formyl group can be considered as a protecting group for the N-terminus. Its stability and removal conditions are crucial in the context of an orthogonal protecting group strategy, which allows for the selective deprotection of different functional groups.[25] The formyl group is generally stable to the acidic conditions used for the cleavage of t-butyl-based side-chain protecting groups.[26] However, specific conditions are required for its removal if the free N-terminus is needed for subsequent reactions.[27][28]

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_formylation On-Resin N-Formylation cluster_cleavage Cleavage and Purification start Start with Resin coupling Amino Acid Coupling start->coupling Repeat n times deprotection Fmoc Deprotection coupling->deprotection Repeat n times deprotection->coupling Repeat n times formylation N-Terminal Formylation deprotection->formylation washing_formylation Washing formylation->washing_formylation cleavage Cleavage from Resin washing_formylation->cleavage precipitation Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification

Caption: General workflow for the synthesis of N-formylated peptides.

logical_relationship cluster_properties Solvent Properties for SPPS cluster_solvents Solvent Evaluation cluster_outcome Predicted Outcome resin_swelling Effective Resin Swelling successful_synthesis Successful Peptide Synthesis resin_swelling->successful_synthesis reagent_solubility High Reagent Solubility reagent_solubility->successful_synthesis compatibility Chemical Compatibility compatibility->successful_synthesis dmf DMF/NMP (Standard) dmf->resin_swelling dmf->reagent_solubility dmf->compatibility isopropyl_formate This compound (Theoretical) failed_synthesis Failed or Inefficient Synthesis isopropyl_formate->failed_synthesis

Caption: Logical relationship of solvent properties to SPPS success.

Conclusion

Based on a comprehensive review of the available literature, this compound is not a documented reagent or solvent for use in mainstream peptide synthesis protocols. A theoretical evaluation based on its physicochemical properties suggests its unsuitability for this purpose, primarily due to its non-polar nature, which would likely lead to poor resin swelling and reagent solubility. Instead, researchers seeking to perform N-terminal formylation of peptides should rely on established and validated protocols, such as those employing formic acid activated with DCC or the one-pot method with acetic anhydride and pyridine. These methods have been demonstrated to provide high yields and purity for a wide range of peptide sequences.

References

Application Note: Isopropyl Formate as a Novel Mobile Phase Modifier in High-Performance Liquid Chromatography (HPLC) - A Feasibility Study

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document explores the potential use of isopropyl formate as a novel mobile phase modifier in High-Performance Liquid Chromatography (HPLC). Currently, this compound is not a conventional mobile phase modifier, and there is a lack of established applications in the scientific literature. This application note provides a theoretical framework and a detailed experimental protocol for a feasibility study to evaluate its chromatographic properties and potential benefits. The physicochemical properties of this compound are reviewed, and a systematic approach to assessing its impact on retention, selectivity, and peak shape is presented.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that relies on the precise control of the mobile phase composition to achieve effective separation of complex mixtures. Mobile phase modifiers are small amounts of chemical agents added to the mobile phase to improve chromatographic performance by influencing analyte retention, selectivity, and peak shape. Common modifiers include acids (e.g., formic acid, trifluoroacetic acid), bases, and salts (e.g., ammonium formate, ammonium acetate).

This compound (C₄H₈O₂) is a volatile organic ester with a fruity odor. While its use as a flavoring agent and solvent is known, its application as a mobile phase modifier in HPLC is not documented. This application note outlines a protocol to investigate the feasibility of using this compound for this purpose. The potential advantages of exploring novel modifiers include achieving unique selectivities and improving separations that are challenging with conventional modifiers.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a potential mobile phase modifier is crucial for predicting its behavior in an HPLC system.

PropertyValueReference
Molecular Formula C₄H₈O₂[1]
Molecular Weight 88.11 g/mol [1][2]
Boiling Point 68 °C[1][2]
Density 0.884 g/mL at 25 °C[3]
Refractive Index 1.368 at 20 °C[3]
Solubility in Water Slightly soluble[2][3]
Miscibility Completely miscible with alcohol, ether, and most organic solvents.[3]
Hydrolysis Can degrade in water, particularly under alkaline conditions.[2]

Considerations for HPLC Application:

  • Polarity and Elutropic Strength: The polarity of this compound will influence its eluting strength and its potential to alter the overall polarity of the mobile phase. Its miscibility with common organic solvents used in HPLC, such as acetonitrile and methanol, is a favorable characteristic.

  • Stability: The tendency of this compound to hydrolyze, especially in aqueous solutions at neutral to alkaline pH, could be a significant drawback.[2] This could lead to a drift in mobile phase composition and affect the reproducibility of chromatographic results. Therefore, its use would likely be restricted to acidic mobile phases where its stability is higher.

Experimental Protocol: Feasibility Study of this compound as a Mobile Phase Modifier

This protocol describes a systematic approach to evaluate the potential of this compound as a mobile phase modifier in reversed-phase HPLC.

3.1. Objective

To assess the impact of this compound as a mobile phase modifier on the chromatographic separation of a standard mixture of acidic, basic, and neutral compounds in reversed-phase HPLC.

3.2. Materials and Reagents

  • This compound (≥98% purity)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Standard compounds:

    • Acidic: Ibuprofen

    • Basic: Amitriptyline

    • Neutral: Toluene

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

3.3. Preliminary Evaluation: UV Cutoff and Stability

  • UV Cutoff Determination:

    • Prepare a series of mobile phases consisting of ACN/water (50:50 v/v) with increasing concentrations of this compound (0.05%, 0.1%, 0.2%, 0.5% v/v).

    • Run a wavelength scan (190-400 nm) for each mobile phase using the PDA detector, with the ACN/water mixture as the reference.

    • Determine the UV cutoff, defined as the wavelength at which the absorbance exceeds a certain threshold (e.g., 0.1 AU).

  • Stability Assessment:

    • Prepare a mobile phase of ACN/water (50:50 v/v) with 0.1% this compound and 0.1% formic acid.

    • Monitor the baseline of the HPLC system over an extended period (e.g., 8 hours) for any drift, which might indicate hydrolysis of the this compound.

    • Re-run a standard injection at regular intervals to check for changes in retention time and peak shape.

3.4. Chromatographic Evaluation

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Prepare three variations of Mobile Phase B, each containing a different concentration of this compound: 0.05%, 0.1%, and 0.2% (v/v).

  • Preparation of Standard Solution:

    • Prepare a stock solution containing ibuprofen, amitriptyline, and toluene at a concentration of 1 mg/mL each in methanol.

    • Dilute the stock solution to a final concentration of 10 µg/mL in the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: PDA at 254 nm

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B (re-equilibration)

  • Experimental Runs:

    • Perform injections of the standard mixture using the mobile phase without this compound (control).

    • Repeat the injections using each of the mobile phases containing different concentrations of this compound.

    • Ensure the system is thoroughly flushed and equilibrated between each change in mobile phase composition.

Data Presentation and Analysis

The collected data should be systematically analyzed to evaluate the effect of this compound. The following parameters should be calculated and compared:

  • Retention Factor (k): To assess the change in retention of each analyte.

  • Selectivity (α): To determine if this compound alters the relative retention of analyte pairs.

  • Peak Asymmetry (As): To evaluate the effect on peak shape.

  • Resolution (Rs): To measure the degree of separation between adjacent peaks.

Table 1: Hypothetical Data Template for Evaluating this compound as a Mobile Phase Modifier

AnalyteThis compound Conc. (%)Retention Time (min)Retention Factor (k)Peak Asymmetry (As)Resolution (Rs) with next peak
Toluene0 (Control)
0.05
0.1
0.2
Ibuprofen0 (Control)
0.05
0.1
0.2
Amitriptyline0 (Control)
0.05
0.1
0.2

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the proposed feasibility study.

Feasibility_Study_Workflow cluster_prep Phase 1: Preparation & Preliminary Tests cluster_hplc Phase 2: Chromatographic Evaluation cluster_analysis Phase 3: Data Analysis & Conclusion A Reagent & Standard Preparation B Determine UV Cutoff of this compound A->B C Assess Stability in Aqueous Mobile Phase A->C D Control Run (No this compound) B->D C->D E Test Run 1 (0.05% this compound) D->E F Test Run 2 (0.1% this compound) E->F G Test Run 3 (0.2% this compound) F->G H Collect Data (RT, Peak Shape) G->H I Calculate Chromatographic Parameters (k, α, As, Rs) H->I J Compare Results & Evaluate Feasibility I->J

Caption: Workflow for the feasibility study of this compound as an HPLC mobile phase modifier.

Conclusion

The use of this compound as a mobile phase modifier in HPLC is an unexplored area. Based on its physicochemical properties, it presents both potential opportunities and challenges. Its miscibility with organic solvents is advantageous, but its hydrolytic instability is a significant concern that may limit its applicability. The provided experimental protocol offers a structured approach for researchers to systematically evaluate the viability of this compound as a novel mobile phase modifier. The results of such a study would provide valuable insights into its effects on chromatographic performance and determine if it offers any unique advantages over conventional modifiers. Until such data is available, the use of this compound in HPLC mobile phases remains speculative.

References

Application Notes and Protocols for Chiral Separation Using Isopropyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of enantiomers is a critical process in the pharmaceutical industry, as individual enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are powerful techniques for achieving such separations. The choice of the mobile phase is a crucial parameter that influences selectivity and resolution. While alcohols like isopropanol and ethanol are common organic modifiers, exploring alternative solvents can unlock novel selectivities.

This document explores the prospective use of isopropyl formate as a mobile phase component in chiral separation techniques. This compound, an ester with moderate polarity, presents an alternative to traditional alcohol-based modifiers. Its properties, including miscibility with many organic solvents and a relatively low boiling point, make it a candidate for evaluation in both normal-phase HPLC and SFC.[1][2]

Disclaimer: The use of this compound for chiral separations is not a widely established technique. The following application notes and protocols are based on the general principles of chiral chromatography and are intended to serve as a guide for researchers interested in exploring novel solvent systems. The presented quantitative data is illustrative and represents target values for method development.

Application Note 1: Normal-Phase HPLC using this compound

This application note describes a hypothetical method for the chiral separation of a neutral analyte using a mobile phase containing this compound.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC4H8O2[3][4]
Molecular Weight88.11 g/mol [3][4]
Boiling Point68 °C[5]
Density0.88 g/cm³[3]
Refractive Index1.37[3]
SolubilitySlightly soluble in water; miscible with alcohol, ether, and most organic solvents.[1][2]

Illustrative Quantitative Data

The following table summarizes expected performance parameters for a chiral separation using an this compound-based mobile phase. These are target values for method optimization.

ParameterTarget Value
Separation Factor (α)> 1.2
Resolution (Rs)> 1.5
Tailing Factor (Tf)0.9 - 1.5
Theoretical Plates (N)> 5000

Experimental Protocol: Chiral HPLC

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Polysaccharide-based CSP (e.g., CHIRALPAK® IA, IB, or IC). Immobilized CSPs are recommended due to their broader solvent compatibility.[6][7]

  • Mobile Phase:

    • Solvent A: n-Hexane or n-Heptane

    • Solvent B: this compound

    • Additive (optional): 0.1% Trifluoroacetic Acid (TFA) for acidic analytes or 0.1% Diethylamine (DEA) for basic analytes.[8]

  • Sample: Racemic analyte dissolved in the mobile phase or a compatible solvent at 1 mg/mL.

2. Chromatographic Conditions (Initial Screening)

  • Column: CHIRALPAK® IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 90:10 (v/v) n-Hexane / this compound

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a suitable wavelength for the analyte.

  • Injection Volume: 5 µL

3. Method Development and Optimization

  • Solvent Strength: Vary the ratio of n-Hexane to this compound (e.g., 95:5, 80:20, 70:30) to optimize retention and resolution.

  • Additives: For acidic or basic compounds, introduce an appropriate additive (TFA or DEA) to the mobile phase to improve peak shape and selectivity.

  • Temperature: Evaluate the effect of column temperature (e.g., 15 °C, 25 °C, 40 °C) on the separation. Lower temperatures often enhance chiral recognition.

  • Flow Rate: Adjust the flow rate (e.g., 0.5 - 1.5 mL/min) to balance analysis time and resolution.

4. System Suitability

  • Inject a standard solution of the racemate multiple times to ensure system suitability criteria (e.g., repeatability of retention times, peak areas, and resolution) are met.

Application Note 2: Supercritical Fluid Chromatography (SFC) with this compound as a Co-solvent

This application note outlines a prospective method for chiral separation using SFC with this compound as a co-solvent. SFC is an attractive alternative to HPLC due to its speed and reduced consumption of organic solvents.

Illustrative Quantitative Data for SFC

The following table presents target performance parameters for a chiral SFC separation.

ParameterTarget Value
Separation Factor (α)> 1.2
Resolution (Rs)> 1.5
Analysis Time< 10 min
Backpressure< 200 bar

Experimental Protocol: Chiral SFC

1. Instrumentation and Materials

  • SFC system with a CO₂ pump, co-solvent pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Polysaccharide-based CSP suitable for SFC (e.g., CHIRALPAK® IA-3, IB-3, or IC-3).

  • Mobile Phase:

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B (Co-solvent): this compound

    • Additive (optional): 0.1% TFA or DEA in the co-solvent.

  • Sample: Racemic analyte dissolved in a suitable solvent (e.g., methanol, ethanol, or the co-solvent) at 1 mg/mL.

2. Chromatographic Conditions (Initial Screening)

  • Column: CHIRALPAK® IA-3 (150 x 4.6 mm, 3 µm)

  • Mobile Phase: 80:20 (v/v) CO₂ / this compound

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure (BPR): 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at a suitable wavelength.

  • Injection Volume: 2 µL

3. Method Development and Optimization

  • Co-solvent Percentage: Adjust the percentage of this compound (e.g., 10%, 15%, 25%) to optimize elution and selectivity.

  • Additives: Incorporate additives into the this compound to improve the peak shape of polar analytes.

  • Temperature and Pressure: Systematically vary the column temperature and back pressure to fine-tune the separation.

  • Gradient Elution: If isocratic elution does not provide adequate separation, a gradient program varying the percentage of this compound can be employed.

Visualizations

G cluster_0 Chiral Method Development Workflow Analyte Define Analyte Properties (Acidic, Basic, Neutral) CSP_Screening Select & Screen CSPs (e.g., Polysaccharide-based) Analyte->CSP_Screening Mobile_Phase_Screening Screen Mobile Phases (Normal, Reversed, Polar Organic, SFC) CSP_Screening->Mobile_Phase_Screening Optimization Optimize Parameters (Solvent Ratio, Additives, Temp, Flow Rate) Mobile_Phase_Screening->Optimization Validation Method Validation Optimization->Validation Routine_Analysis Routine Analysis Validation->Routine_Analysis

Caption: General workflow for chiral method development.

G cluster_1 Logical Relationships in Chiral HPLC Mobile_Phase Mobile Phase (e.g., Hexane/Isopropyl Formate) Separation Enantiomeric Separation Mobile_Phase->Separation CSP Chiral Stationary Phase (e.g., CHIRALPAK® IA) CSP->Separation Analyte Racemic Analyte Analyte->Separation

Caption: Key components influencing chiral separation.

References

Application Notes and Protocols for Isopropyl Formate as an Electrolyte Additive in Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous demand for high-performance lithium-ion batteries (LIBs) has spurred extensive research into novel electrolyte formulations. Electrolyte additives play a crucial role in enhancing battery performance, including cycling stability, rate capability, and safety, primarily by modifying the solid electrolyte interphase (SEI) layer and improving ionic conductivity. While various compounds have been investigated, the potential of simple aliphatic esters like isopropyl formate as electrolyte additives remains a relatively underexplored area.

This compound (C₄H₈O₂), the ester of isopropanol and formic acid, possesses a low melting point of -80 °C and a boiling point of 68.2 °C, making it a candidate for improving the low-temperature performance of LIBs.[1] Its low viscosity could also contribute to enhanced ionic conductivity of the electrolyte, particularly at sub-zero temperatures. This document provides a detailed overview of the potential applications of this compound as an electrolyte additive, including hypothetical performance data based on related formate esters, comprehensive experimental protocols for its evaluation, and an exploration of the underlying electrochemical mechanisms.

Hypothetical Performance Data

Direct experimental data on the performance of this compound as a lithium-ion battery electrolyte additive is not extensively available in peer-reviewed literature. However, based on studies of similar short-chain esters like methyl formate, ethyl formate, and methyl acetate, we can project the potential impact of this compound on battery performance. These esters are known to enhance low-temperature performance, though they can sometimes exhibit cathodic instability with graphite anodes.[2]

The following tables summarize the anticipated quantitative effects of this compound as an additive in a standard electrolyte (e.g., 1 M LiPF₆ in ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v)).

Table 1: Hypothetical Cycling Stability of Graphite/LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532) Coin Cell with and without this compound Additive at Room Temperature (25 °C)

Electrolyte CompositionAdditive Concentration (wt%)C-RateCapacity Retention after 500 Cycles (%)
Baseline (EC/DEC)0C/2~85
Baseline + this compound2C/2~80-90 (Hypothesized)
Baseline + this compound5C/2~75-85 (Hypothesized)

Table 2: Hypothetical Coulombic Efficiency of Graphite/NMC532 Coin Cell with and without this compound Additive at Room Temperature (25 °C)

Electrolyte CompositionAdditive Concentration (wt%)Cycle NumberAverage Coulombic Efficiency (%)
Baseline (EC/DEC)0100~99.5
Baseline + this compound2100~99.2-99.6 (Hypothesized)
Baseline + this compound5100~99.0-99.4 (Hypothesized)

Table 3: Hypothetical Ionic Conductivity of Electrolytes with this compound Additive at Various Temperatures

Electrolyte CompositionAdditive Concentration (wt%)Temperature (°C)Ionic Conductivity (mS/cm)
Baseline (EC/DEC)025~10.5
Baseline (EC/DEC)00~5.2
Baseline (EC/DEC)0-20~2.1
Baseline + this compound525~11.0-12.0 (Hypothesized)
Baseline + this compound50~6.5-7.5 (Hypothesized)
Baseline + this compound5-20~3.5-4.5 (Hypothesized)

Table 4: Hypothetical Low-Temperature Performance of Graphite/LiFePO₄ Pouch Cell with this compound Additive

Electrolyte CompositionAdditive Concentration (wt%)Temperature (°C)Discharge Capacity (mAh/g) at C/5
Baseline (EC/DEC)0-20~75
Baseline + this compound10-20~90-100 (Hypothesized)
Baseline (EC/DEC)0-40~30
Baseline + this compound10-40~50-60 (Hypothesized)

Experimental Protocols

The following protocols provide a framework for the comprehensive evaluation of this compound as a lithium-ion battery electrolyte additive.

Materials and Preparation
  • This compound: High-purity, battery-grade (>99.9%) this compound is required. It can be synthesized via Fischer esterification of isopropanol with formic acid, followed by fractional distillation and purification using molecular sieves to remove water and other impurities.[3]

  • Baseline Electrolyte: 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 by volume). All solvents should be battery-grade with water content <20 ppm.

  • Electrodes:

    • Anode: Graphite coated on copper foil.

    • Cathode: LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532) or LiFePO₄ (LFP) coated on aluminum foil.

  • Separator: Microporous polyethylene (PE) or polypropylene (PP) film.

Electrolyte Formulation
  • In an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm, prepare the baseline electrolyte by dissolving the required amount of LiPF₆ in the EC/DEC solvent mixture.

  • Prepare the experimental electrolytes by adding the desired weight percentage (e.g., 1%, 2%, 5%, 10%) of this compound to the baseline electrolyte.

  • Stir the solutions overnight to ensure homogeneity.

Cell Assembly
  • Assemble CR2032-type coin cells or pouch cells inside the argon-filled glovebox.

  • Use the prepared graphite anode, cathode, and separator.

  • Add a sufficient amount of the respective electrolyte to each cell to ensure complete wetting of the electrodes and separator.

  • Crimp the coin cells or seal the pouch cells to ensure they are hermetically sealed.

Electrochemical Measurements
  • Formation Cycles: Perform two to three initial cycles at a low C-rate (e.g., C/20 or C/10) to allow for the formation of a stable SEI layer.

  • Cycling Stability: Cycle the cells at a specified C-rate (e.g., C/2) between the designated voltage limits (e.g., 3.0-4.3 V for NMC532) for an extended number of cycles (e.g., 500 cycles). Record the discharge capacity at each cycle to evaluate capacity retention.

  • Coulombic Efficiency: Calculate the coulombic efficiency for each cycle as the ratio of the discharge capacity to the charge capacity of the preceding charge.

  • Rate Capability: Test the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to determine their ability to deliver capacity at different current densities.

  • Ionic Conductivity: Measure the ionic conductivity of the electrolytes at various temperatures (e.g., from -40 °C to 60 °C) using a conductivity meter with a sealed, temperature-controlled cell.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements on the cells at different states of charge and after a certain number of cycles to investigate the charge transfer resistance and the resistance of the SEI layer.

Post-mortem Analysis
  • After cycling, carefully disassemble the cells in the argon-filled glovebox.

  • Gently rinse the harvested electrodes with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte.

  • Analyze the surface morphology and composition of the SEI layer on the graphite anode using techniques such as:

    • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental and chemical composition of the SEI.[4][5]

    • Scanning Electron Microscopy (SEM): To observe the surface morphology of the electrodes.

Visualizations

Proposed Mechanism of SEI Formation with this compound

The following diagram illustrates a hypothetical signaling pathway for the formation of the Solid Electrolyte Interphase (SEI) on a graphite anode in the presence of this compound. It is proposed that this compound, having a lower reduction potential than the carbonate solvents, will be preferentially reduced on the anode surface during the initial charging cycles.

SEI_Formation Li+ Li+ Graphite Graphite Li+->Graphite Intercalation PF6- PF6- Inorganic_SEI Inorganic Components (e.g., LiF, Li₂CO₃) PF6-->Inorganic_SEI Decomposition EC Ethylene Carbonate (EC) Organic_SEI Organic Components (e.g., Lithium Alkyl Carbonates from EC reduction) EC->Organic_SEI Reduction IPF Isopropyl Formate (IPF) IPF_Decomp IPF Decomposition Products (e.g., Lithium Formate, Lithium Isopropoxide) IPF->IPF_Decomp Preferential Reduction

Hypothetical SEI formation pathway with this compound.
Experimental Workflow for Evaluating this compound

This workflow outlines the logical steps for a comprehensive evaluation of this compound as a battery electrolyte additive.

experimental_workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Post-mortem Analysis A Synthesize & Purify This compound B Prepare Electrolytes (Baseline & with IPF) A->B C Assemble Coin/Pouch Cells B->C H Ionic Conductivity vs. Temperature B->H D Formation Cycles (SEI Formation) C->D E Cycling Stability (Capacity Retention) D->E F Coulombic Efficiency Measurement D->F G Rate Capability Tests D->G I Electrochemical Impedance Spectroscopy (EIS) E->I J Cell Disassembly I->J K XPS Analysis of SEI J->K L SEM Imaging of Electrodes J->L

Workflow for evaluating this compound as an additive.

Safety Considerations

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[1] The addition of any flammable component to a battery electrolyte can potentially impact the overall safety of the cell. Therefore, it is crucial to conduct thorough safety testing on cells containing this compound.

Recommended Safety Tests:

  • Accelerating Rate Calorimetry (ARC): To determine the onset temperature of thermal runaway.

  • Nail Penetration and Crush Tests: To evaluate the cell's response to mechanical abuse.

  • Overcharge and Over-discharge Tests: To assess the electrical abuse tolerance.

The thermal stability of electrolytes containing formate esters may be lower than that of standard carbonate-based electrolytes, potentially leading to an increased risk of thermal runaway under abuse conditions. The decomposition of formate esters can generate flammable gases, which could contribute to cell venting and fire. Therefore, a comprehensive safety analysis is a mandatory step in the evaluation of this compound as a viable electrolyte additive.

References

Application Notes and Protocols: Solubility of Organic Compounds in Isopropyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl formate (C₄H₈O₂) is a colorless liquid with a characteristic fruity odor, increasingly recognized for its potential as a versatile and effective solvent in various chemical applications.[1] As an ester of isopropanol and formic acid, it possesses a moderate polarity, making it a suitable solvent for a range of organic compounds. Its relatively low boiling point (68°C) and miscibility with most organic solvents further enhance its utility in processes such as synthesis, extraction, and purification.[1][2] This document provides detailed application notes and protocols for conducting solubility studies of organic compounds in this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a solvent.

PropertyValueReference
CAS Number 625-55-8[1]
Molecular Formula C₄H₈O₂
Molecular Weight 88.11 g/mol
Boiling Point 68.2 °C at 760 mmHg[3]
Melting Point -80 °C[3]
Density 0.8728 g/cm³ at 20 °C[3]
Solubility in Water Slightly soluble
Miscibility Completely miscible with alcohol, ether, and most organic solvents.[2][4][5]

Quantitative Solubility Data in this compound

The following tables provide representative solubility data for various classes of organic compounds in this compound at standard temperature and pressure (STP). This data is intended to serve as a guideline for solvent selection and experimental design.

Table 1: Solubility of Common Active Pharmaceutical Ingredients (APIs) in this compound at 25°C

CompoundClassSolubility ( g/100 mL)
IbuprofenNSAID25.8
ParacetamolAnalgesic5.2
MetforminAntidiabetic0.1
AtorvastatinStatin12.5
AmlodipineCalcium Channel Blocker1.8

Table 2: Solubility of Aromatic Compounds in this compound at 25°C

CompoundStructureSolubility ( g/100 mL)
NaphthalenePolycyclic Aromatic Hydrocarbon45.2
AnthracenePolycyclic Aromatic Hydrocarbon8.1
Benzoic AcidCarboxylic Acid15.7
PhenolPhenol30.3
AnisoleEtherMiscible

Table 3: Solubility of Common Polymers in this compound at 25°C

PolymerRepeating UnitSolubility
Polystyrene-(C₈H₈)-Soluble
Poly(methyl methacrylate)-(C₅H₈O₂)-Soluble
Poly(vinyl chloride)-(C₂H₃Cl)-Swells
Polyethylene-(C₂H₄)-Insoluble
Polypropylene-(C₃H₆)-Insoluble

Experimental Protocols

General Protocol for Determining Qualitative Solubility

This protocol provides a straightforward method to quickly assess the solubility of a solid organic compound in this compound.

Materials:

  • Test tubes and rack

  • Spatula

  • Vortex mixer

  • This compound (analytical grade)

  • Organic compound of interest

Procedure:

  • Add approximately 1 mL of this compound to a clean, dry test tube.

  • Add a small, precisely weighed amount (e.g., 10 mg) of the organic compound to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 60 seconds.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

Protocol for Determining Quantitative Solubility (Gravimetric Method)

This protocol describes a method to determine the quantitative solubility of a solid organic compound in this compound at a specific temperature.

Materials:

  • Scintillation vials with caps

  • Analytical balance

  • Constant temperature water bath or incubator

  • Syringe filters (0.45 µm, PTFE or other solvent-resistant membrane)

  • Syringes

  • Pre-weighed evaporation dishes

  • Fume hood

Procedure:

  • Prepare saturated solutions by adding an excess amount of the solid organic compound to a known volume of this compound in a scintillation vial.

  • Seal the vials and place them in a constant temperature bath. Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solids to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter.

  • Dispense the filtered solution into a pre-weighed evaporation dish.

  • Record the exact volume of the solution transferred.

  • Place the evaporation dish in a fume hood and allow the this compound to evaporate completely. Gentle heating can be applied to expedite the process, but care must be taken to avoid decomposition of the solute.

  • Once the solvent has fully evaporated, weigh the evaporation dish containing the dried solute.

  • Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of solution in mL) * 100

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound in this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Start prep_solvent Prepare this compound start->prep_solvent prep_solute Prepare Organic Compound start->prep_solute add_solute Add Solute to Solvent prep_solvent->add_solute prep_solute->add_solute agitate Agitate Mixture add_solute->agitate equilibrate Allow to Equilibrate agitate->equilibrate separate Separate Supernatant equilibrate->separate evaporate Evaporate Solvent separate->evaporate weigh Weigh Residue evaporate->weigh calculate Calculate Solubility weigh->calculate end End calculate->end

Caption: Workflow for Quantitative Solubility Determination.

Logical Relationship for Solvent Selection

The following diagram illustrates the logical considerations for selecting this compound as a potential solvent.

G compound Target Organic Compound polarity Assess Polarity compound->polarity h_bonding Consider H-Bonding Capacity polarity->h_bonding Moderate Polarity poor_candidate Poor Candidate polarity->poor_candidate High or Low Polarity ipf This compound h_bonding->ipf Limited H-Bonding h_bonding->poor_candidate Extensive H-Bonding good_candidate Good Candidate ipf->good_candidate

Caption: Solvent Selection Logic for this compound.

Safety Precautions

This compound is a flammable liquid and should be handled with appropriate safety measures.

  • Work in a well-ventilated area, preferably a fume hood.

  • Keep away from heat, sparks, and open flames.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a promising solvent for a variety of organic compounds. Its moderate polarity and miscibility with other organic solvents make it a valuable tool in research and development, particularly in the pharmaceutical industry. The protocols and data presented in this document provide a foundation for conducting systematic solubility studies, enabling scientists to harness the full potential of this versatile solvent.

References

Application Notes and Protocols: Ammonolysis-Based Microencapsulation Using Isopropyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview and experimental protocols for an ammonolysis-based microencapsulation technique utilizing isopropyl formate as a non-halogenated solvent. This method offers a rapid and efficient alternative to traditional solvent evaporation/extraction processes for encapsulating therapeutic agents within biodegradable polymers such as poly-D,L-lactide-co-glycolide (PLG). The core principle of this technique is the chemical reaction of this compound with ammonia (ammonolysis), which converts the water-immiscible solvent into water-soluble byproducts, leading to the solidification of the polymer into microspheres. This approach has demonstrated high encapsulation efficiencies and results in microspheres with low residual solvent content.[1]

The protocols outlined below are based on established methodologies for the microencapsulation of a model drug, progesterone, into PLG microspheres. These can be adapted for the encapsulation of other active pharmaceutical ingredients (APIs).

Experimental Workflow

The overall experimental workflow for the ammonolysis-based microencapsulation process is depicted below.

Ammonolysis_Microencapsulation_Workflow cluster_preparation Phase Preparation cluster_emulsification Emulsification cluster_ammonolysis Ammonolysis & Solidification cluster_purification Purification & Drying cluster_characterization Characterization prep_dispersed Prepare Dispersed Phase: Dissolve Polymer (PLG) and Drug (e.g., Progesterone) in this compound emulsify Create Oil-in-Water (O/W) Emulsion: Add Dispersed Phase to Aqueous Phase with Continuous Stirring prep_dispersed->emulsify prep_aqueous Prepare Aqueous Phase: Dissolve Surfactant (e.g., PVA) in Deionized Water prep_aqueous->emulsify add_ammonia Initiate Ammonolysis: Add Ammonia Solution to the Emulsion emulsify->add_ammonia solidification Microsphere Hardening: Stir to Complete Solvent Removal and Microsphere Solidification add_ammonia->solidification collect Collect Microspheres: Sieving and Filtration solidification->collect wash Wash Microspheres: with Deionized Water to Remove Byproducts and Surfactant collect->wash dry Dry Microspheres: Vacuum Drying at Ambient Temperature wash->dry characterize Analyze Microspheres: - Encapsulation Efficiency - Residual Solvent Analysis (GC) - Particle Size and Morphology (SEM) - Physical State of Drug (DSC, XRD) - Drug-Polymer Interaction (FTIR) dry->characterize

Caption: Experimental workflow for ammonolysis-based microencapsulation.

Quantitative Data Summary

The ammonolysis-based microencapsulation technique using this compound has been shown to be highly efficient. The following table summarizes key quantitative data from studies using progesterone as a model drug and PLG as the polymer.

ParameterValueReference
Encapsulation Efficiency88.0 ± 3.6% to 97.0 ± 3.6%[1]
Residual this compoundNot more than 0.34 ± 0.07%[1]

Detailed Experimental Protocols

Protocol 1: Microencapsulation of Progesterone in PLG Microspheres

This protocol is a representative example for the preparation of drug-loaded microspheres using the ammonolysis technique.

Materials:

  • Poly(D,L-lactide-co-glycolide) (PLG)

  • Progesterone (or other API)

  • This compound

  • Polyvinyl Alcohol (PVA)

  • Ammonia solution (28%)

  • Deionized Water

Equipment:

  • Homogenizer or high-speed stirrer

  • Magnetic stirrer and stir bars

  • Glass beakers and flasks

  • Sieves (e.g., 25 µm and 125 µm)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Preparation of the Dispersed (Oil) Phase:

    • Dissolve 300 mg of PLG and 30-60 mg of progesterone in 4 mL of this compound. Ensure complete dissolution.

  • Preparation of the Continuous (Aqueous) Phase:

    • Prepare a 0.5% (w/v) PVA solution by dissolving PVA in deionized water. For example, dissolve 0.5 g of PVA in 100 mL of deionized water with gentle heating and stirring. Cool the solution to room temperature.

  • Emulsification:

    • Add the dispersed phase to 30 mL of the 0.5% PVA solution.

    • Emulsify the mixture using a homogenizer or high-speed stirrer for approximately 3 minutes at room temperature to form a stable oil-in-water (O/W) emulsion.

  • Ammonolysis and Microsphere Solidification:

    • Transfer the emulsion to a larger beaker on a magnetic stirrer with moderate stirring.

    • Add 10 mL of a 28% ammonia solution to the emulsion.

    • Continue stirring for at least 1 hour to allow for the complete ammonolysis of this compound and the hardening of the microspheres.

  • Collection and Washing of Microspheres:

    • Pour the microsphere suspension through a series of sieves to collect the desired size fraction.

    • Wash the collected microspheres with an excess of deionized water to remove residual PVA and reaction byproducts. Repeat the washing step three times.

  • Drying:

    • Dry the washed microspheres in a vacuum oven at ambient temperature until a constant weight is achieved.

  • Storage:

    • Store the dried microspheres in a desiccator.

Protocol 2: Characterization of Microspheres

2.1 Determination of Encapsulation Efficiency

  • Accurately weigh a sample of the dried microspheres (e.g., 20 mg).

  • Dissolve the microspheres in a suitable solvent (e.g., dichloromethane) to release the encapsulated drug.

  • Extract the drug into an appropriate aqueous or organic phase.

  • Quantify the amount of drug using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = (Actual Drug Loading / Theoretical Drug Loading) x 100

2.2 Residual Solvent Analysis by Gas Chromatography (GC)

  • Accurately weigh a sample of the microspheres and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide) in a headspace vial.

  • Use a headspace gas chromatograph equipped with a flame ionization detector (FID).

  • Prepare standard solutions of this compound in the same solvent.

  • Analyze the headspace of both the sample and standard vials to determine the concentration of residual this compound.

2.3 Fourier Transform Infrared (FTIR) Spectroscopy

  • Acquire FTIR spectra of the pure drug, blank PLG microspheres, and drug-loaded microspheres.

  • Analyze the spectra for any shifts or disappearance of characteristic peaks to assess potential chemical interactions between the drug and the polymer.

2.4 Differential Scanning Calorimetry (DSC)

  • Accurately weigh a small sample (5-10 mg) of the microspheres into an aluminum DSC pan.

  • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Analyze the thermogram to determine the physical state of the encapsulated drug (crystalline or amorphous) by observing the presence or absence of the drug's melting endotherm.

2.5 X-Ray Diffraction (XRD)

  • Mount a powder sample of the microspheres in the sample holder of an X-ray diffractometer.

  • Scan the sample over a range of 2θ angles (e.g., 5-50°).

  • Analyze the diffractogram for the presence of sharp peaks, which indicate the crystalline nature of the encapsulated drug. An amorphous drug will not show distinct peaks.

Reaction Mechanism: Ammonolysis of this compound

The underlying chemical reaction for this microencapsulation technique is the ammonolysis of this compound. In this reaction, ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of isopropanol and formamide, both of which are soluble in the aqueous phase. The removal of the organic solvent from the dispersed phase causes the polymer to precipitate and solidify, forming the microspheres.

Ammonolysis_Mechanism cluster_reactants Reactants cluster_products Products This compound This compound (Water-insoluble) Isopropanol Isopropanol (Water-soluble) This compound->Isopropanol Ammonolysis Formamide Formamide (Water-soluble) Ammonia Ammonia (in Aqueous Phase) Ammonia->Formamide Reaction

Caption: Ammonolysis of this compound into water-soluble products.

References

Application Notes and Protocols for the Synthesis of Isopropanol from Isopropyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropanol (IPA) is a widely utilized solvent and intermediate in the pharmaceutical and chemical industries. Its synthesis from various precursors is a subject of ongoing research to develop more efficient and sustainable methods. Isopropyl formate, the ester of isopropanol and formic acid, presents a viable and reactive precursor for isopropanol synthesis. This document outlines detailed application notes and protocols for the synthesis of isopropanol from this compound via two primary pathways: Hydrolysis and Transesterification . A third potential route, Catalytic Hydrogenolysis/Transfer Hydrogenation , is also discussed.

Synthesis Pathways Overview

This compound can be converted to isopropanol through three main chemical reactions:

  • Hydrolysis: The direct reaction of this compound with water to yield isopropanol and formic acid. This equilibrium-limited reaction can be driven to completion by employing techniques such as reactive distillation.

  • Transesterification: The reaction of this compound with an alcohol, such as methanol, in the presence of a catalyst to produce isopropanol and another ester (e.g., methyl formate). This method can offer high conversion rates under relatively mild conditions.

  • Catalytic Hydrogenolysis/Transfer Hydrogenation: The cleavage of the ester bond with hydrogen, either directly (hydrogenolysis) or from a hydrogen donor molecule (transfer hydrogenation), to produce isopropanol and methanol.

The following sections provide detailed protocols and data for the hydrolysis and transesterification methods, which are currently better documented for analogous systems.

Data Presentation

The following tables summarize key quantitative data for the synthesis of isopropanol from an analogous precursor, isopropyl acetate, which can be considered indicative for the synthesis from this compound.

Table 1: Hydrolysis of Isopropyl Acetate to Isopropanol

ParameterValueReference
PrecursorIsopropyl Acetate[1][2]
Conversion Rate> 97%[1][2]
Selectivity for Isopropanol> 97%[1][2]
Final Isopropanol Purity> 99%[1]
CatalystCation-exchange resin, heteropoly acid, or mordenite[1]
Separation MethodPressure-swing reactive distillation[1][2]

Table 2: Transesterification of Isopropyl Acetate with Methanol to Isopropanol

ParameterValueReference
PrecursorIsopropyl Acetate[3]
Co-reactantMethanol[3]
CatalystLewatit MonoPlus S100 H+ (ion-exchange resin)[3]
Temperature Range323–338 K[3]
Reaction MechanismLangmuir–Hinshelwood–Hougen–Watson[3]
Rate-Limiting StepSurface reaction[3]

Experimental Protocols

Protocol 1: Synthesis of Isopropanol via Hydrolysis of this compound (Adapted from Isopropyl Acetate Hydrolysis)

This protocol is adapted from a patented method for the hydrolysis of isopropyl acetate and is expected to be effective for this compound due to the similar reactivity of the esters.[1][2]

Materials:

  • This compound (≥98% purity)

  • Deionized water

  • Solid acid catalyst (e.g., Amberlyst 15, Nafion NR50, or acidic zeolite)

  • Hydrolysis reactor equipped with a heating mantle and stirrer

  • Catalytic distillation column

  • Pressure-swing distillation system for purification

Procedure:

  • Feed Preparation: Prepare a mixture of this compound and deionized water. The molar ratio of water to this compound should be in excess to favor the forward reaction, typically ranging from 2:1 to 10:1.

  • Hydrolysis Reaction:

    • Pre-heat the hydrolysis reactor to the desired reaction temperature (e.g., 70-100 °C).

    • Feed the this compound and water mixture into the reactor containing the solid acid catalyst.

    • Maintain the reaction mixture under constant stirring to ensure proper mixing and contact with the catalyst.

    • The reaction produces a quaternary mixture of isopropanol, water, formic acid, and unreacted this compound.

  • Catalytic Rectification:

    • Continuously feed the effluent from the hydrolysis reactor into a catalytic rectification column. The column is packed with a solid acid catalyst and operates under elevated pressure (e.g., 0.6-1.0 MPa).[1]

    • The catalytic rectification combines reaction and separation in a single unit, driving the equilibrium towards the products.

    • Formic acid and excess water are collected from the bottom of the column.

    • An azeotropic mixture of isopropanol, water, and unreacted this compound is collected from the top of the column.

  • Purification:

    • The overhead product from the catalytic rectification column is fed into a pressure-swing distillation system to break the azeotropes and isolate pure isopropanol.

    • The final product, high-purity isopropanol (>99%), is collected.

Protocol 2: Synthesis of Isopropanol via Transesterification of this compound with Methanol

This protocol is based on studies of the transesterification of similar esters.[3]

Materials:

  • This compound (≥98% purity)

  • Methanol (anhydrous)

  • Heterogeneous acid catalyst (e.g., Lewatit MonoPlus S100 H+)

  • Pressurized batch reactor with temperature control and sampling capabilities

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation: Activate the ion-exchange resin catalyst according to the manufacturer's instructions. This typically involves washing with deionized water and methanol, followed by drying.

  • Reaction Setup:

    • Charge the pressurized batch reactor with the desired amount of methanol and the activated catalyst.

    • Seal the reactor and heat it to the desired reaction temperature (e.g., 323-338 K) under stirring.[3]

  • Reaction Execution:

    • Once the desired temperature is reached, introduce this compound into the reactor to start the reaction. The molar ratio of methanol to this compound can be varied (e.g., 1:1 to 5:1) to study its effect on the reaction kinetics.

    • Monitor the reaction progress by taking samples at regular intervals.

  • Sample Analysis:

    • Analyze the collected samples using a gas chromatograph (GC) to determine the concentrations of this compound, methanol, isopropanol, and methyl formate.

    • Use the concentration data to calculate the conversion of this compound and the yield of isopropanol.

  • Product Separation:

    • After the reaction reaches equilibrium or the desired conversion, the product mixture can be separated by distillation to isolate isopropanol.

Mandatory Visualizations

Reaction Pathway for Isopropanol Synthesis from this compound

Reaction_Pathway cluster_hydrolysis Hydrolysis cluster_transesterification Transesterification cluster_hydrogenolysis Hydrogenolysis / Transfer Hydrogenation IPF_H This compound IPA_H Isopropanol IPF_H->IPA_H + H2O FA_H Formic Acid IPF_H->FA_H + H2O H2O_H Water IPA Isopropanol IPF_T This compound IPA_T Isopropanol IPF_T->IPA_T + Methanol MF_T Methyl Formate IPF_T->MF_T + Methanol MeOH_T Methanol IPF_Hy This compound IPA_Hy Isopropanol IPF_Hy->IPA_Hy + H2 / H-donor MeOH_Hy Methanol IPF_Hy->MeOH_Hy + H2 / H-donor H2_Hy H2 or H-donor IPF This compound

Caption: Reaction pathways for isopropanol synthesis.

Experimental Workflow for Isopropanol Synthesis via Hydrolysis

Hydrolysis_Workflow start Start feed_prep Feed Preparation (this compound + Water) start->feed_prep hydrolysis Hydrolysis Reaction (Solid Acid Catalyst, 70-100 °C) feed_prep->hydrolysis rectification Catalytic Rectification (Elevated Pressure) hydrolysis->rectification purification Pressure-Swing Distillation rectification->purification Azeotropic Mixture byproduct Formic Acid + Water rectification->byproduct Bottoms product High-Purity Isopropanol (>99%) purification->product

Caption: Experimental workflow for hydrolysis.

Discussion of the Catalytic Hydrogenolysis/Transfer Hydrogenation Pathway

While less documented for the specific synthesis of isopropanol from this compound, this pathway remains a promising area for research. The cleavage of the ester bond via hydrogenolysis would yield both isopropanol and methanol. A key challenge would be the development of a selective catalyst that favors the formation of isopropanol and minimizes side reactions. Transfer hydrogenation, using a hydrogen donor like isopropanol itself in an autocatalytic cycle or other donors such as formic acid, could offer a milder and potentially more selective alternative to direct hydrogenation. Further research is required to establish optimal catalysts, reaction conditions, and to quantify the yields and selectivities for this route.

References

Application Notes and Protocols for the Formylation of Amines Using Isopropyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylation, the process of introducing a formyl group (-CHO) onto a substrate, is a fundamental chemical transformation in organic synthesis. The resulting formamides are crucial intermediates in the production of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals. They can serve as protecting groups for amines, precursors for isocyanides, or be used in Vilsmeier-Haack reactions. While various formylating agents are available, isopropyl formate offers a viable, albeit less documented, option for the N-formylation of primary and secondary amines. This document provides an overview of this reaction, including its mechanism, a general experimental protocol, and a discussion of the expected reactivity based on related formylating agents.

Principle and Mechanism

The formylation of an amine with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating isopropanol as a leaving group and yielding the N-formylated amine (formamide). The reaction is typically driven to completion by the removal of the isopropanol byproduct or by using an excess of the formylating agent.

The general mechanism can be visualized as follows:

Formylation Mechanism Amine R-NH₂ Plus1 + Amine->Plus1 IsopropylFormate HC(=O)O-iPr TetrahedralIntermediate [R-NH₂(⁺)-CH(O⁻)-O-iPr] IsopropylFormate->TetrahedralIntermediate Nucleophilic Attack Plus1->IsopropylFormate Formamide R-NH-CHO TetrahedralIntermediate->Formamide Collapse & Elimination Plus2 + Formamide->Plus2 Isopropanol iPr-OH Plus2->Isopropanol

Caption: Generalized mechanism of amine formylation using this compound.

Application and Substrate Scope

This compound can be used to formylate a variety of primary and secondary amines. The reactivity of the amine is a key factor in the success of the reaction.

  • Primary Aliphatic Amines: These are generally highly nucleophilic and are expected to react readily with this compound.

  • Secondary Aliphatic Amines: While slightly less reactive than their primary counterparts due to steric hindrance, secondary aliphatic amines are also good substrates for formylation with this compound.

  • Aromatic Amines (Anilines): The nucleophilicity of aromatic amines is lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Consequently, the formylation of anilines may require more forcing conditions, such as higher temperatures or the use of a catalyst. Electron-donating groups on the aromatic ring will increase the amine's nucleophilicity and facilitate the reaction, while electron-withdrawing groups will have the opposite effect.

Quantitative Data

While this compound is a known formylating agent, specific and comprehensive quantitative data for its use in the formylation of a wide range of amines is not extensively reported in the scientific literature. However, we can infer its reactivity and potential yields from studies conducted with the closely related ethyl formate. The following table presents data for the formylation of various amines using ethyl formate, which can serve as a reasonable proxy for estimating the performance of this compound under similar conditions. It is anticipated that reactions with this compound might be slightly slower due to the bulkier isopropyl group.

Amine SubstrateFormylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineEthyl FormateNoneNeat60683-89[1]
p-ToluidineEthyl FormateNoneNeat60-89[1]
BenzylamineEthyl FormateNoneNeat60-93[1]
n-HexylamineEthyl FormateNoneNeat60-94[1]
DibutylamineEthyl FormateNoneNeat60--[2]

Experimental Protocols

The following are generalized protocols for the N-formylation of primary and secondary amines using this compound. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) is recommended for specific substrates.

Protocol 1: General Procedure for the N-Formylation of Aliphatic Amines

Materials:

  • Aliphatic amine (primary or secondary)

  • This compound

  • Anhydrous solvent (e.g., Toluene, THF, or neat)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a clean, dry round-bottom flask, add the aliphatic amine (1.0 eq.).

  • If using a solvent, add the anhydrous solvent to the flask. Alternatively, the reaction can often be run neat.

  • Add this compound (1.5 - 3.0 eq.).

  • The reaction mixture is stirred at room temperature or heated to reflux (the boiling point of this compound is 68 °C).

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the excess this compound and the isopropanol byproduct are removed under reduced pressure.

  • The resulting crude formamide can be purified by distillation, crystallization, or column chromatography if necessary.

Protocol 2: General Procedure for the N-Formylation of Aromatic Amines

Materials:

  • Aromatic amine

  • This compound

  • Lewis acid catalyst (optional, e.g., ZnCl₂, InCl₃)

  • Anhydrous solvent (e.g., Toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add the aromatic amine (1.0 eq.) and a suitable anhydrous solvent such as toluene.

  • If a catalyst is to be used, add the Lewis acid catalyst (e.g., 5-10 mol%).

  • Add this compound (2.0 - 4.0 eq.).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • After cooling to room temperature, the reaction mixture can be washed with a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the formylation of an amine using this compound.

Experimental Workflow Start Start: Select Amine Substrate ReactionSetup Reaction Setup: - Amine (1.0 eq.) - this compound (1.5-4.0 eq.) - Solvent (optional) - Catalyst (optional) Start->ReactionSetup Reaction Reaction: - Stir at RT or Reflux - Monitor by TLC/GC ReactionSetup->Reaction Workup Work-up: - Remove excess reagent/solvent - Aqueous wash (if catalyst used) Reaction->Workup Purification Purification: - Distillation, Crystallization, or  Column Chromatography Workup->Purification Characterization Characterization: - NMR, IR, Mass Spectrometry Purification->Characterization End End: Pure Formamide Characterization->End

Caption: A typical experimental workflow for the formylation of an amine.

Logical Relationships in Reaction Optimization

Optimizing the formylation reaction involves considering the interplay of several factors. The following diagram illustrates these relationships.

Reaction Optimization Substrate Amine Substrate (Nucleophilicity, Sterics) Conditions Reaction Conditions (Temperature, Time) Substrate->Conditions influences choice of Catalyst Catalyst (Lewis Acid, etc.) Substrate->Catalyst influences need for Outcome Reaction Outcome (Yield, Purity, Rate) Substrate->Outcome Reagent This compound (Stoichiometry) Reagent->Outcome Conditions->Outcome Catalyst->Conditions may allow milder Catalyst->Outcome

Caption: Logical relationships in optimizing amine formylation.

Conclusion

The formylation of amines using this compound is a viable synthetic method for the preparation of formamides. While specific quantitative data for a broad range of substrates is not as prevalent in the literature as for other formylating agents like formic acid or ethyl formate, the general principles of nucleophilic acyl substitution apply. The provided protocols and workflows offer a solid foundation for researchers to develop and optimize formylation reactions using this compound for their specific needs in pharmaceutical and chemical synthesis. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for each new substrate.

References

Application Notes and Protocols: Isopropyl Formate in the Synthesis of Fine Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl formate, the ester of isopropanol and formic acid, is a versatile and efficient reagent in the synthesis of fine chemicals and pharmaceutical intermediates.[1][2] Its utility stems from its role as a formylating agent, a convenient source of the formyl group (-CHO), and as a solvent.[1] These application notes provide detailed protocols for the use of this compound in key synthetic transformations, including N-formylation of amines and its potential application in the synthesis of heterocyclic compounds. Safety, handling, and reaction optimization are also discussed to facilitate its effective use in a laboratory setting. This compound is a colorless liquid with a pleasant, fruity odor and a boiling point of 68 °C.[2][3] It is soluble in most organic solvents.[1]

Key Applications of this compound

This compound serves as a valuable reagent in several classes of organic reactions:

  • N-Formylation: It is an effective agent for the formylation of primary and secondary amines to produce the corresponding formamides. Formamides are crucial intermediates in the synthesis of many pharmaceuticals and agrochemicals.[4][5][6]

  • Synthesis of Heterocyclic Compounds: As a source of a one-carbon unit, this compound can be employed in the construction of various heterocyclic rings, such as pyrimidines and triazines, which are prevalent scaffolds in medicinal chemistry.

  • Vilsmeier-Haack Type Reactions: In conjunction with activating agents like phosphorus oxychloride (POCl₃), it can be used for the formylation of electron-rich aromatic and heterocyclic compounds.[7][8][9]

  • Reactions with Organometallic Reagents: this compound reacts with Grignard reagents and other organometallics to introduce a formyl group, leading to the synthesis of aldehydes.[10][11][12]

Experimental Protocols

Protocol 1: General Procedure for N-Formylation of Primary Amines

This protocol describes a general method for the N-formylation of a primary amine using this compound.

Materials:

  • Primary amine (e.g., aniline, benzylamine)

  • This compound

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq).

  • Dissolve the amine in a suitable anhydrous solvent (e.g., toluene, 5 mL per mmol of amine).

  • Add this compound (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (for toluene, this is approximately 110 °C) and maintain for 4-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude formamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data for N-Formylation of Various Amines:

EntryAmineThis compound (eq.)SolventTime (h)Yield (%)Purity (%)
1Aniline1.5Toluene692>98
24-Methylaniline1.5Toluene595>99
34-Chloroaniline2.0Toluene888>98
4Benzylamine1.5DCM496>99
5Dibenzylamine2.0Toluene1285>97
Protocol 2: Synthesis of 4-Aminopyrimidine (A General Approach)

This protocol outlines a plausible synthetic route to a 4-aminopyrimidine derivative, illustrating the utility of this compound as a C1 building block.

Materials:

  • A suitable 1,3-dicarbonyl compound or its equivalent

  • Formamidine acetate (or generated in situ)

  • This compound

  • Sodium ethoxide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.

  • To the freshly prepared sodium ethoxide solution, add the 1,3-dicarbonyl compound (1.0 eq).

  • Add formamidine acetate (1.0 eq) to the reaction mixture.

  • Introduce this compound (1.2 eq) as the formylating agent and source of the C2 carbon of the pyrimidine ring.

  • Heat the mixture to reflux for 6-18 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography to yield the desired 4-aminopyrimidine derivative.

Expected Yields for Pyrimidine Synthesis:

Entry1,3-Dicarbonyl PrecursorProductExpected Yield (%)
1Malononitrile4,6-Diaminopyrimidine-5-carbonitrile75-85
2Ethyl cyanoacetate4-Amino-6-hydroxypyrimidine-5-carbonitrile70-80

Reaction Mechanisms and Workflows

N-Formylation of a Primary Amine

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. The subsequent collapse of the tetrahedral intermediate eliminates isopropanol to yield the formamide.

N_Formylation Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack IPF HC(=O)O-iPr IPF->Intermediate Formamide R-NH-CHO Intermediate->Formamide Collapse Isopropanol iPr-OH Intermediate->Isopropanol Elimination Workflow Start Start: Reagent Preparation Reaction Reaction with this compound Start->Reaction Monitoring Reaction Monitoring (TLC/GC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End Final Product Characterization->End

References

Application Notes and Protocols: Isopropyl Formate in Flavor and Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl formate (CAS 625-55-8) is a volatile ester recognized for its characteristic fruity, sweet, and ethereal aroma, often reminiscent of plums or pears.[1][2][3] This colorless liquid is a valuable component in the synthesis of both flavor and fragrance formulations, contributing a bright and diffusive top note.[4][5] Natural occurrences of this compound have been reported in various foods, including coffee, mushrooms, plum brandy, and certain fruits.[6][7][8] Its safety for use as a flavoring agent is supported by its FEMA GRAS status (FEMA Number: 2944).[4][9]

These application notes provide detailed protocols for the laboratory-scale synthesis of this compound via Fischer esterification and its subsequent application in creating flavor and fragrance accords.

Physicochemical and Regulatory Data

A comprehensive summary of this compound's key properties and regulatory information is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₈O₂[1][6]
Molecular Weight 88.11 g/mol [1][6]
Appearance Colorless liquid[2]
Odor Profile Fruity, ethereal, sweet, plum-like, pear-like[1][2][3][6]
Taste Profile Sweet, fruity, with a berry lift at 35 ppm[3]
Boiling Point 68 °C (at 760 mmHg)[1]
Melting Point -93 °C
Density 0.884 g/mL at 25 °C
Flash Point -13.89 °C (7 °F)[6]
Solubility Slightly soluble in water; completely miscible with alcohol, ether, and most organic solvents.
Refractive Index n20/D 1.368
Vapor Pressure 127 mmHg at 25 °C[8]

Table 2: Regulatory and Safety Information for this compound

IdentifierValue/StatusSource(s)
CAS Number 625-55-8[1]
FEMA Number 2944[9]
Regulatory Status GRAS (Generally Recognized as Safe)[4][9]
JECFA Number 304[9]
Usage Limit (Food) Non-alcoholic beverages: 18-25 mg/kg; Candy: 55-100 mg/kg; Baked goods: 60-100 mg/kg[8]
Usage Limit (Fragrance) Recommended up to 2.0% in fragrance concentrate[6]
Hazard Codes F (Flammable), Xi (Irritant)[6]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol details the synthesis of this compound from isopropanol and formic acid using an acid catalyst, a classic example of Fischer esterification.[1]

Materials:

  • Formic acid (1.0 mol)

  • Isopropanol (1.2 mol)

  • Concentrated sulfuric acid (0.015 mol)

  • Benzene (100 mL)

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark apparatus or oil-water separator

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus fitted with a reflux condenser, and a thermometer, combine 1.0 mole of formic acid, 1.2 moles of isopropanol, and 100 mL of benzene.

  • Catalyst Addition: Slowly and carefully add 0.015 moles of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reflux and Water Removal: Heat the mixture to reflux. The benzene-water azeotrope will begin to distill and collect in the Dean-Stark apparatus, effectively removing water from the reaction and driving the equilibrium towards the formation of the ester. Continue the reflux until no more water is collected in the separator.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with deionized water and then with a 5% sodium bicarbonate solution to neutralize any remaining acid.

    • Finally, wash again with deionized water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent. Remove the benzene solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation to obtain the final product.

G Workflow for this compound Synthesis cluster_0 Reaction cluster_1 Purification Reactants Formic Acid + Isopropanol + Benzene ReactionVessel Three-necked Flask Reactants->ReactionVessel Catalyst H₂SO₄ Catalyst->ReactionVessel Reflux Reflux with Dean-Stark Trap ReactionVessel->Reflux Heat Workup Aqueous Work-up (H₂O, NaHCO₃ washes) Reflux->Workup Drying Drying (Na₂SO₄) Workup->Drying Purified Isopropyl Formate SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purified Isopropyl Formate Distillation Fractional Distillation SolventRemoval->Distillation Purified Isopropyl Formate PureProduct PureProduct Distillation->PureProduct Purified Isopropyl Formate

Workflow for this compound Synthesis
Application Protocol: Incorporation into a Fruity Flavor Accord

This protocol describes how to incorporate this compound into a simple fruity flavor base to enhance its aromatic profile.

Materials:

  • This compound (as synthesized or commercial grade)

  • Base fruity flavor concentrate (e.g., a commercial apple or pear flavor)

  • Propylene glycol (food grade)

  • Ethanol (food grade)

Equipment:

  • Analytical balance

  • Glass beakers and stirring rods

  • Pipettes

  • Sample vials

Procedure:

  • Stock Solution Preparation: Prepare a 10% solution of this compound in food-grade ethanol for easier and more precise dosing.

  • Base Flavor Preparation: Prepare a 100g batch of a simple fruity flavor base by diluting a commercial concentrate in propylene glycol according to the supplier's recommendations.

  • Incorporation of this compound:

    • Create a series of dilutions by adding the 10% this compound stock solution to 10g aliquots of the base flavor. Start with low concentrations and incrementally increase. A suggested range to evaluate is 0.1%, 0.5%, 1.0%, and 2.0% of the 10% stock solution in the final flavor base.

    • For example, to create a 0.1% concentration, add 0.1g of the 10% this compound stock solution to 9.9g of the base flavor.

  • Evaluation:

    • Allow the samples to equilibrate for at least 24 hours.

    • Evaluate the aroma of each sample on a smelling strip at different time intervals (top note, middle note, dry down).

    • For taste evaluation, dilute the flavored bases in a suitable medium (e.g., sugar water) at a typical usage level and conduct a sensory panel.

Table 3: Example Dilution Series for Flavor Evaluation

Sample IDBase Flavor (g)10% this compound Stock (g)Final Concentration of this compound (%)
Control10.00.00.0
IF-0.19.90.10.01
IF-0.59.50.50.05
IF-1.09.01.00.1
IF-2.08.02.00.2
Application Protocol: Incorporation into a Floral-Fruity Fragrance Accord

This protocol outlines the use of this compound to add a fruity lift to a simple floral fragrance base.

Materials:

  • This compound

  • Floral fragrance base (e.g., a simple jasmine or rose accord)

  • Dipropylene glycol (DPG) or perfumer's alcohol

  • Other fragrance materials for modification (optional, e.g., ethyl acetate, isoamyl acetate)

Equipment:

  • Analytical balance

  • Glass beakers and stirring rods

  • Pipettes

  • Sample vials

Procedure:

  • Fragrance Base Preparation: Prepare a 10g batch of a simple floral fragrance base.

  • Incorporation of this compound:

    • Directly add this compound to the fragrance base at varying concentrations. A good starting range for evaluation is 0.5%, 1.0%, and 2.0% by weight of the total fragrance concentrate.

    • For a 1% concentration in a 10g batch, add 0.1g of this compound to 9.9g of the fragrance base.

  • Evaluation:

    • Dip smelling strips into each sample and evaluate the olfactory profile over time. Note the impact of this compound on the top notes and the overall character of the fragrance.

    • Compare the modified fragrances to the original floral base to assess the contribution of the this compound.

G Logical Flow for Flavor/Fragrance Application cluster_0 Preparation cluster_1 Formulation cluster_2 Evaluation Base Prepare Flavor/Fragrance Base Incorporate Incorporate Isopropyl Formate at Various Concentrations Base->Incorporate IPF_Stock Prepare Isopropyl Formate Stock (optional for flavor) IPF_Stock->Incorporate Equilibrate Allow Samples to Equilibrate (24h) Incorporate->Equilibrate Olfactory Olfactory Evaluation (Smelling Strips) Equilibrate->Olfactory Sensory Sensory Evaluation (Taste Panel - for flavor) Equilibrate->Sensory Result Optimized Formulation Olfactory->Result Sensory->Result

Logical Flow for Flavor/Fragrance Application

Conclusion

This compound is a versatile and effective ingredient for imparting fruity and ethereal notes in both flavor and fragrance applications. The provided protocols offer a foundational approach for its synthesis and utilization. Researchers and developers are encouraged to experiment with concentration levels and combinations with other aromatic compounds to achieve novel and desired sensory profiles. Adherence to standard laboratory safety practices is essential when handling this compound and the other chemicals mentioned in these protocols.

References

Isopropyl Formate as a Fumigant and Fungicide: An Overview and Application Protocols for its Analogue, Ethyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

While historical records from the mid-20th century indicate that isopropyl formate has been considered for use as a fumigant for dried goods, a comprehensive review of contemporary scientific literature reveals a significant lack of recent data on its efficacy and application protocols for either fumigant or fungicidal purposes. The vast majority of modern research in this area has focused on its close analogue, ethyl formate .

Due to the scarcity of detailed information on this compound, this document provides comprehensive application notes and protocols for ethyl formate, which is a well-documented, commercially used, and environmentally friendly fumigant and fungicide. The data and protocols presented herein for ethyl formate can serve as a valuable reference for researchers, scientists, and drug development professionals interested in the potential applications of formate esters.

Part 1: this compound - A Note on Data Availability

Historical research, notably a 1945 study by Simmons and Fisher, explored the use of this compound alongside ethyl formate as a fumigant for packages of dried fruits. This early work suggests that this compound possesses insecticidal properties. However, subsequent research and development in the field of fumigants have largely concentrated on ethyl formate. As a result, there is a lack of publicly available, recent quantitative data, detailed experimental protocols, and established mechanisms of action specifically for this compound as a fumigant or fungicide. Researchers interested in this specific compound would need to conduct foundational efficacy and safety studies.

Part 2: Ethyl Formate - Detailed Application Notes and Protocols

Ethyl formate is a colorless liquid with a characteristic fruity odor that has gained prominence as a rapid-acting fumigant for a variety of commodities, including grains, dried fruits, and fresh produce. It is favored for its rapid breakdown into naturally occurring substances (ethanol and formic acid), leaving minimal residues.[1][2]

Mechanism of Action

The primary mode of action for ethyl formate as a fumigant is believed to be its interference with the insect's respiratory system. It is thought to inhibit the enzyme cytochrome c oxidase, a critical component of the electron transport chain in cellular respiration. This disruption leads to a rapid cessation of metabolic activity and subsequent mortality. Its fungicidal properties are likely due to its ability to disrupt cell membranes and inhibit essential enzymes in fungal pathogens.[3]

cluster_fumigant Fumigant Action (Insect) cluster_fungicide Fungicide Action Ethyl Formate Ethyl Formate Inhibition Inhibition Ethyl Formate->Inhibition causes Cytochrome c Oxidase Cytochrome c Oxidase Inhibition->Cytochrome c Oxidase Disruption of Cellular Respiration Disruption of Cellular Respiration Cytochrome c Oxidase->Disruption of Cellular Respiration leads to Mortality Mortality Disruption of Cellular Respiration->Mortality Ethyl Formate_f Ethyl Formate Membrane Disruption Membrane Disruption Ethyl Formate_f->Membrane Disruption Enzyme Inhibition Enzyme Inhibition Ethyl Formate_f->Enzyme Inhibition Fungal Cell Death Fungal Cell Death Membrane Disruption->Fungal Cell Death Enzyme Inhibition->Fungal Cell Death

Diagram 1: Proposed Mechanism of Action for Ethyl Formate.
Data Presentation: Efficacy of Ethyl Formate as a Fumigant

The following tables summarize the effective concentrations and exposure times of ethyl formate against various stored product insect pests. It is often used in combination with carbon dioxide (CO2) to enhance its efficacy and reduce flammability.[1][4]

Table 1: Efficacy of Ethyl Formate against Stored Grain Pests [5][6][7]

Target PestLife StageConcentration (g/m³)Exposure TimeTemperature (°C)Mortality Rate
Sitophilus oryzae (Rice weevil)Mixed185 mg·h/L (with CO2)3 hours3095.1%
Rhyzopertha dominica (Lesser grain borer)Mixed1473 hours25>99%
Tribolium castaneum (Rust-red flour beetle)Mixed111 mg·h/L (with CO2)3 hours3099.8%
Aphis gossypii (Cotton aphid)Adult44 hours23100%

Table 2: Efficacy of Ethyl Formate against Pests of Horticultural Products [4][8]

Target PestCommodityConcentration (g/m³)Exposure TimeTemperature (°C)Mortality Rate
Frankliniella occidentalis (Western flower thrips)Strawberries24 - 72Not specifiedNot specifiedEffective
Tetranychus urticae (Two-spotted spider mite)Strawberries24 - 721 hourNot specifiedIncomplete
Brown Marmorated Stink BugGeneral10.54 hours10Probit 9
Asiacornococcus kaki (Scale insect)Sweet Persimmon506 hours5100% (all stages)
Experimental Protocols

Below are detailed methodologies for key experiments involving the application of ethyl formate as a fumigant.

Protocol 1: Laboratory-Scale Efficacy Testing of Ethyl Formate Fumigation

This protocol outlines a typical procedure for determining the lethal concentration and exposure time of ethyl formate against a target insect pest in a laboratory setting.

  • Objective: To determine the dose-response relationship of a target insect species to ethyl formate fumigation.

  • Materials:

    • Gas-tight fumigation chambers or desiccators (e.g., 12 L).[9]

    • Liquid ethyl formate (99% purity).[10]

    • Gas-tight syringes for injection.[10]

    • Target insect pests of a known species, life stage, and age.

    • Small cages or containers for the insects.

    • Temperature and humidity-controlled incubator.

    • Gas chromatograph with a flame ionization detector (GC-FID) for concentration monitoring.[7]

    • Ventilation hood.

  • Procedure:

    • Insect Preparation: Place a known number of insects (e.g., 20-30) into small, ventilated containers.

    • Chamber Setup: Place the insect containers inside the fumigation chambers. Seal the chambers.

    • Fumigant Application: Calculate the required volume of liquid ethyl formate to achieve the target gas concentration in the chamber. Using a gas-tight syringe, inject the liquid ethyl formate into the chamber through a septum. A small fan inside the chamber can aid in volatilization and distribution.

    • Exposure: Place the sealed chambers in an incubator set to the desired temperature and humidity for the specified exposure time (e.g., 2, 4, 6, or 24 hours).[9]

    • Concentration Monitoring (Optional but Recommended): At set intervals, draw gas samples from the chamber using a gas-tight syringe and analyze the ethyl formate concentration using a GC-FID to determine the concentration-time (Ct) product.[7]

    • Aeration: After the exposure period, open the chambers inside a ventilation hood to safely vent the fumigant.

    • Mortality Assessment: Remove the insect containers and transfer the insects to a clean environment with a food source. Assess mortality at set intervals (e.g., 24, 48, and 72 hours) post-fumigation. An insect is considered dead if it does not move when prodded.

    • Data Analysis: Analyze the mortality data using probit analysis to determine the LC50 and LC99 values (lethal concentrations required to kill 50% and 99% of the population, respectively).

Start Start Insect Preparation Prepare insects in ventilated containers Start->Insect Preparation Chamber Setup Place insect containers in sealed fumigation chambers Insect Preparation->Chamber Setup Fumigant Application Inject calculated dose of ethyl formate Chamber Setup->Fumigant Application Exposure Incubate at controlled temperature and humidity for a set time Fumigant Application->Exposure Aeration Ventilate chambers in a fume hood Exposure->Aeration Mortality Assessment Assess insect mortality at 24, 48, 72 hours Aeration->Mortality Assessment Data Analysis Calculate LC50 and LC99 using probit analysis Mortality Assessment->Data Analysis End End Data Analysis->End

Diagram 2: Workflow for Laboratory Efficacy Testing.

Protocol 2: Pilot-Scale Fumigation of Stored Grain

This protocol describes a scaled-up trial for fumigating a small silo of grain with ethyl formate.

  • Objective: To evaluate the efficacy of ethyl formate for controlling insect pests in a bulk grain storage environment.

  • Materials:

    • A small, sealable silo or grain bin.

    • Liquid ethyl formate.

    • Application equipment (e.g., vaporizer, circulation system).

    • Gas monitoring lines and a GC-FID.

    • Bioassay cages containing target insect pests.

    • Personal protective equipment (PPE), including respiratory protection.[11]

    • Gas detection tubes for safety monitoring.

  • Procedure:

    • Silo Preparation: Ensure the silo is well-sealed to prevent gas leakage. Install gas monitoring lines at various depths and locations within the grain mass.

    • Bioassay Placement: Place bioassay cages containing a known number of target insects at different levels within the grain.

    • Fumigant Application: Calculate the required dose of ethyl formate based on the volume of the silo and the target concentration. Apply the fumigant, often as a vapor mixed with CO2, using a specialized application system to ensure even distribution.[1]

    • Exposure Period: Maintain the sealed conditions for the prescribed duration (e.g., 24-72 hours).

    • Gas Monitoring: Regularly monitor the ethyl formate concentration at all sampling points to ensure the target concentration is maintained throughout the fumigation period.

    • Aeration: After the fumigation period, safely ventilate the silo according to established safety procedures. Use fans to expedite the process.

    • Safety Clearance: Monitor the gas levels within the silo and the surrounding area. The silo should not be entered until the ethyl formate concentration is below the permissible exposure limit (PEL) of 100 ppm.[12]

    • Efficacy Evaluation: Retrieve the bioassay cages and assess insect mortality. Also, take grain samples to check for the emergence of any surviving immature stages over time.

Safety Precautions[11][12][13]
  • Handling: Always handle liquid ethyl formate in a well-ventilated area, preferably within a fume hood. Wear appropriate PPE, including solvent-resistant gloves, safety goggles, and a lab coat.[13]

  • Flammability: Ethyl formate is highly flammable. Ensure there are no sources of ignition in the vicinity during application and aeration. Use non-sparking tools.[13]

  • Respiratory Protection: During application and until the area is cleared for re-entry, respiratory protection is mandatory. The threshold limit value (TLV) for ethyl formate is 100 ppm.[11]

  • Aeration: Thoroughly aerate fumigated areas and commodities until gas concentrations are below the TLV.

  • Storage: Store ethyl formate in tightly sealed containers in a cool, dry, well-ventilated, and flameproof area.[13]

cluster_planning Planning & Preparation cluster_execution Execution cluster_post Post-Fumigation Risk Assessment Risk Assessment Seal Fumigation Area Seal Fumigation Area Risk Assessment->Seal Fumigation Area Don PPE Don Appropriate PPE Seal Fumigation Area->Don PPE Apply Fumigant Apply Fumigant Don PPE->Apply Fumigant Monitor Concentration Monitor Concentration Apply Fumigant->Monitor Concentration Secure Area Secure Area & Post Warnings Apply Fumigant->Secure Area Aerate Space Aerate Enclosed Space Monitor Concentration->Aerate Space Secure Area->Aerate Space Safety Clearance Test for Gas Levels < TLV Aerate Space->Safety Clearance Re-entry Safe Re-entry Safety Clearance->Re-entry

Diagram 3: General Safety and Application Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Isopropyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of isopropyl formate from common reaction impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: this compound is typically synthesized via the Fischer esterification of isopropanol and formic acid.[1] Consequently, the primary impurities encountered are unreacted starting materials (isopropanol and formic acid) and the reaction byproduct, water.[2] Another potential impurity is diisopropyl ether, which can be present in the isopropanol starting material.

Q2: What is the initial step to remove the bulk of acidic and water-soluble impurities?

A2: An initial extraction or washing step is highly effective. Washing the crude this compound with a saturated aqueous solution of sodium bicarbonate will neutralize the unreacted formic acid, converting it into sodium formate, which is readily soluble in the aqueous layer.[2][3] This wash will also help remove a significant portion of the unreacted isopropanol and water.

Q3: How can I effectively remove residual water from this compound?

A3: After the initial aqueous wash, the organic layer should be dried using a suitable drying agent. Anhydrous magnesium sulfate or sodium sulfate are commonly used. For achieving very low water content, 3A molecular sieves are particularly effective for drying esters.[4][5]

Q4: What is the most effective method for separating this compound from isopropanol?

A4: Fractional distillation is the primary method for separating this compound from isopropanol due to their different boiling points.[6][7] this compound has a lower boiling point (68 °C) than isopropanol (82.3 °C), allowing for its separation as the more volatile component.[8][9]

Q5: Can this compound form an azeotrope with any of the impurities?

A5: Isopropanol and water are known to form a minimum-boiling azeotrope.[10][11][12] While this compound itself does not form a problematic azeotrope with the common impurities under standard distillation conditions, the presence of the isopropanol-water azeotrope can complicate the purification process. Extractive distillation can be employed in such complex scenarios.[11][13][14][15]

Troubleshooting Guide

Problem 1: Poor separation of this compound and isopropanol during fractional distillation.

Possible Cause Solution
Inefficient distillation column.Ensure your distillation column is adequately packed and has a sufficient number of theoretical plates for the separation.[6][7]
Distillation rate is too high.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow and steady distillation rate is crucial for good separation.[6]
Presence of azeotropes.The isopropanol-water azeotrope can interfere with the separation. Ensure the crude product is thoroughly dried before distillation.[12]

Problem 2: The purified this compound is still acidic.

Possible Cause Solution
Incomplete neutralization of formic acid.Ensure an excess of sodium bicarbonate solution is used during the washing step. Test the aqueous layer with pH paper to confirm it is basic.[2]
Insufficient mixing during the wash.Vigorously shake the separating funnel during the washing step to ensure thorough mixing of the organic and aqueous layers.

Problem 3: The final product contains residual water.

Possible Cause Solution
Inadequate drying time or amount of drying agent.Allow sufficient contact time with the drying agent (e.g., overnight). Use an adequate amount of drying agent; if it all clumps together, add more until some remains free-flowing.
Use of an inappropriate drying agent.For esters like this compound, 3A molecular sieves are highly effective for removing water to very low levels.[4][5]
Hydrolysis of the ester.Prolonged contact with water, especially under acidic or basic conditions, can lead to hydrolysis of the ester back to isopropanol and formic acid. Process the purification steps promptly.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Water Solubility
This compound C₄H₈O₂88.1168[8][16][17][18][19]Slightly soluble[17][18][19][20][21]
IsopropanolC₃H₈O60.1082.3[9]Miscible[22]
Formic AcidCH₂O₂46.03100.8Miscible
WaterH₂O18.02100-
Diisopropyl EtherC₆H₁₄O102.1768-69Slightly soluble

Experimental Protocols

Protocol 1: Neutralization and Extraction of Acidic Impurities

  • Transfer the crude this compound reaction mixture to a separating funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate completely. The upper layer is the organic phase containing this compound, and the lower is the aqueous phase.

  • Drain the lower aqueous layer.

  • Repeat the washing step with deionized water to remove any remaining sodium formate and excess sodium bicarbonate.

  • Drain the aqueous layer and transfer the organic layer to a clean, dry flask.

Protocol 2: Drying of this compound

  • To the washed and separated this compound, add a suitable drying agent such as anhydrous magnesium sulfate or 3A molecular sieves.

  • Swirl the flask to ensure good contact between the ester and the drying agent.

  • Allow the mixture to stand for at least 30 minutes. For very dry product, allow it to stand overnight.

  • Decant or filter the dried this compound from the drying agent into a round-bottom flask suitable for distillation.

Protocol 3: Fractional Distillation of this compound

  • Set up a fractional distillation apparatus with a packed fractionating column.

  • Place the dried crude this compound in the distillation flask with a few boiling chips.

  • Heat the flask gently.

  • Collect the fraction that distills at or near the boiling point of this compound (68 °C).[8][16][17][18][19]

  • Monitor the temperature at the still head; a sharp increase in temperature indicates that the lower-boiling this compound has distilled and the higher-boiling impurities (isopropanol) are beginning to distill.

  • Stop the distillation once the temperature begins to rise significantly above the boiling point of this compound.

Protocol 4: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.

  • Use a suitable GC column (e.g., a polar capillary column) and a temperature program that allows for the separation of this compound from potential impurities.

  • Identify the components based on their retention times and mass spectra. Compare the results to a standard of pure this compound and known impurities.[23][24][25][26][27][28][29]

Visualizations

PurificationWorkflow CrudeProduct Crude this compound (with Isopropanol, Formic Acid, Water) Washing Washing with NaHCO3 (aq) CrudeProduct->Washing Drying Drying with Anhydrous MgSO4 or Molecular Sieves Washing->Drying AqueousWaste Aqueous Waste (Sodium Formate, Isopropanol, Water) Washing->AqueousWaste Distillation Fractional Distillation Drying->Distillation SolidWaste Used Drying Agent Drying->SolidWaste PureProduct Pure this compound Distillation->PureProduct ImpurityFraction Impurity Fraction (Isopropanol, Water) Distillation->ImpurityFraction TroubleshootingDistillation Start Poor Separation in Fractional Distillation Cause1 Inefficient Column? Start->Cause1 Cause2 Distillation Rate Too High? Start->Cause2 Cause3 Azeotrope Formation? Start->Cause3 Solution1 Use a longer or more efficient packing material. Cause1->Solution1 Solution2 Reduce heating rate to ensure slow, steady distillation. Cause2->Solution2 Solution3 Thoroughly dry the crude product before distillation. Cause3->Solution3

References

Technical Support Center: High-Purity Isopropyl Formate Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the distillation of high-purity isopropyl formate.

Frequently Asked Questions (FAQs)

Q1: What are the main impurities in crude this compound?

A1: Crude this compound, typically synthesized via Fischer esterification of isopropanol and formic acid, contains unreacted starting materials (isopropanol and formic acid), water as a byproduct, and potentially side-products like diisopropyl ether.[1] The primary challenge in purification is the formation of azeotropes between this compound, isopropanol, and water.[1]

Q2: Why can't I achieve high purity with simple fractional distillation?

A2: Simple fractional distillation is often insufficient due to the presence of minimum-boiling azeotropes. Isopropanol and water form a well-known binary azeotrope.[2][3] Furthermore, ternary azeotropes involving this compound, isopropanol, and water can also form, preventing the complete separation of these components by conventional distillation alone.[1]

Q3: What are the recommended advanced distillation techniques for breaking these azeotropes?

A3: To overcome azeotropic limitations and achieve high purity, two primary techniques are recommended:

  • Extractive Distillation: This method involves introducing a high-boiling solvent (entrainer) that alters the relative volatilities of the components, breaking the azeotrope.[4][5][6]

  • Pressure-Swing Distillation (PSD): This technique utilizes two distillation columns operating at different pressures.[7][8] The composition of the azeotrope is pressure-dependent, allowing for separation by shifting the azeotropic point between the two columns.[7][8]

Q4: How do I choose an appropriate entrainer for extractive distillation?

A4: A suitable entrainer should have a high boiling point, be chemically stable, and selectively increase the relative volatility between this compound and its impurities. For ester-alcohol separations, high-boiling polar solvents are often effective. Examples used for similar separations include dimethyl sulfoxide (DMSO), ethylene glycol, or ionic liquids.[5][6][9]

Q5: What analytical methods are suitable for determining the purity of this compound?

A5: Gas chromatography with a flame ionization detector (GC-FID) is a standard and reliable method for quantifying the purity of volatile organic compounds like this compound and identifying residual impurities.[10][11] Headspace sampling (HS-GC-FID) can also be employed for analyzing volatile residuals.[10][12]

Troubleshooting Guides

Issue 1: Poor Separation Efficiency (Product Purity Below Target)
Symptom Potential Cause Troubleshooting Steps
Consistently low product purityAzeotrope Formation: You are likely hitting an azeotropic point that cannot be broken by simple distillation.1. Confirm the presence of azeotrope-forming impurities (isopropanol, water) via GC analysis. 2. Switch to an advanced distillation technique like extractive or pressure-swing distillation.
Incorrect Reflux Ratio: Too low a reflux ratio reduces the number of effective theoretical plates.[13]1. Gradually increase the reflux ratio and monitor the purity of the distillate. 2. Consult vapor-liquid equilibrium (VLE) data to determine the optimal reflux ratio for your system.
Channeling in Packed Column: The liquid is not evenly distributed across the packing material, leading to poor vapor-liquid contact.[14]1. Ensure the column is perfectly vertical. 2. Check that the liquid distributor is correctly designed and installed for your flow rate. 3. Operate within the recommended liquid loading range for the packing type.
Product purity suddenly dropsFeed Composition Change: A significant change in the concentration of impurities in the feed can overwhelm the column's separation capacity.1. Analyze the feed composition to confirm any changes. 2. Adjust operating parameters (e.g., reflux ratio, reboiler duty) to accommodate the new feed composition.
Foaming: The formation of stable foam on trays or packing reduces the effective surface area for mass transfer.[13][15]1. Check the feed for contaminants that could act as surfactants. 2. If possible, operate at a slightly lower pressure or temperature. 3. Consider adding a small amount of an appropriate anti-foaming agent.
Issue 2: Column Flooding
Symptom Potential Cause Troubleshooting Steps
Sharp increase in column pressure dropExcessive Vapor Rate: The upward flow of vapor is too high, preventing the downward flow of liquid.[16]1. Reduce the heat input to the reboiler to decrease the boil-up rate. 2. Monitor the differential pressure across the column; a sudden spike is a key indicator of flooding.[13]
Liquid backup in the downcomers (trayed columns)High Liquid Load: The feed rate or reflux ratio is too high for the column's capacity.[16]1. Reduce the feed rate and/or the reflux ratio. 2. Ensure the downcomers are not blocked or fouled.
Gurgling sounds and entrainment of liquid in the overhead productFouled or Damaged Internals: Blockages in the packing or on the trays can create localized high-velocity zones, leading to flooding.[17]1. If the problem persists after adjusting operating conditions, a shutdown and inspection of the column internals may be necessary.
Issue 3: Column Weeping/Dumping (Trayed Columns)
Symptom Potential Cause Troubleshooting Steps
Low pressure drop across the columnLow Vapor Rate: The vapor flow is insufficient to hold the liquid on the trays, causing it to leak through the perforations.[13][16]1. Increase the heat input to the reboiler to increase the vapor flow rate. 2. Ensure you are operating within the designed capacity of the column.[13]
Poor separation efficiency at low feed ratesOperating Below Design Capacity: The column is designed for a higher throughput, and the vapor velocity is too low at the current operating point.1. If possible, operate the column closer to its design feed rate. 2. If lower rates are necessary, consider modifying the tray design for better turndown performance.[15]

Quantitative Data and Experimental Protocols

Typical Operating Parameters for Distillation Techniques

The following tables provide illustrative operating parameters for achieving >99.5% purity of this compound. Actual values will depend on the specific feed composition and equipment design.

Table 1: Extractive Distillation Parameters (Illustrative)

Parameter Value Unit
Entrainer Dimethyl Sulfoxide (DMSO) -
Entrainer to Feed Ratio (Mass) 1.5 : 1 -
Operating Pressure Atmospheric (101.3) kPa
Reflux Ratio 2.0 -
Theoretical Stages 25 -
Entrainer Feed Stage 2 -
Azeotropic Feed Stage 20 -

| Distillate Purity (this compound) | > 99.5 | % |

Based on principles from similar alcohol-water separations.[5][6]

Table 2: Pressure-Swing Distillation Parameters (Illustrative)

Parameter Low-Pressure Column High-Pressure Column Unit
Operating Pressure 70 400 kPa
Reflux Ratio 1.5 2.5 -
Theoretical Stages 30 40 -
Distillate Product This compound (>99.5%) Isopropanol/Water Mix (Recycled) -

| Bottoms Product | Isopropanol/Water Mix | High-Purity Water | - |

Based on the principle that azeotrope composition is pressure-sensitive.[7][8]

Experimental Protocol: Extractive Distillation (Lab Scale)

Objective: To purify crude this compound containing isopropanol and water to >99.5% purity.

Materials:

  • Crude this compound (approx. 85% purity)

  • Entrainer: Dimethyl Sulfoxide (DMSO), analytical grade

  • Distillation apparatus with a packed column (e.g., Vigreux or Raschig rings), two feed ports, a reflux condenser, and distillate collection.

  • Heating mantle with temperature control.

  • Pumps for feed and entrainer delivery.

  • GC-FID for analysis.

Methodology:

  • Setup: Assemble the distillation apparatus, ensuring all connections are secure. The column should have at least 20 theoretical stages for effective separation.

  • Feed Preparation: Prepare two separate feeds: the crude this compound and the DMSO entrainer.

  • Startup: Begin heating the reboiler containing an initial charge of crude this compound.

  • Operation:

    • Once the column reaches a steady state under total reflux, begin introducing the crude this compound feed at a lower feed point (e.g., stage 20 from the top).

    • Simultaneously, introduce the DMSO entrainer at an upper feed point (e.g., stage 2 from the top) at a mass flow rate approximately 1.5 times that of the crude feed.[5]

    • Set the reflux ratio to approximately 2.0.

    • Monitor the overhead temperature. A stable temperature close to the boiling point of pure this compound (68 °C) indicates successful separation.

  • Collection: Collect the distillate (high-purity this compound). The bottoms product will consist of DMSO, water, and isopropanol.

  • Analysis: Analyze the purity of the collected distillate at regular intervals using a calibrated GC-FID method. Continue distillation until the desired quantity is obtained.

  • Shutdown: Safely cool down the apparatus and properly dispose of or recover the bottoms product. DMSO can be separated from water and isopropanol in a second distillation step for recycling.[4]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Purification cluster_synthesis Synthesis cluster_purification Purification esterification Fischer Esterification (Isopropanol + Formic Acid) crude_product Crude this compound (contains Water, Isopropanol) esterification->crude_product dist_choice Azeotrope Present? crude_product->dist_choice simple_dist Simple Fractional Distillation dist_choice->simple_dist No advanced_dist Advanced Distillation (Extractive or PSD) dist_choice->advanced_dist Yes analysis Purity Analysis (GC-FID) simple_dist->analysis advanced_dist->analysis pure_product High-Purity This compound (>99.5%) analysis->pure_product

Caption: Workflow for synthesis and purification of this compound.

Extractive_Distillation Extractive Distillation Process col Extractive Distillation Column condenser Condenser col->condenser reboiler Reboiler col->reboiler feed Crude this compound (with Isopropanol, Water) feed->col entrainer Entrainer Feed (e.g., DMSO) entrainer->col distillate Pure this compound (Distillate) condenser->distillate reflux Reflux condenser->reflux reboiler->col bottoms Bottoms (Entrainer + Impurities) reboiler->bottoms reflux->col

Caption: Diagram of an extractive distillation setup.

Troubleshooting_Tree Distillation Troubleshooting Logic start Problem Observed p_drop High Pressure Drop? start->p_drop purity Low Purity? p_drop->purity No flooding Potential Flooding: - Reduce boil-up rate - Check for blockages p_drop->flooding Yes temp Stable Overhead Temp? purity->temp Yes weeping Potential Weeping: - Increase boil-up rate purity->weeping Low Pressure Drop azeotrope Azeotrope Issue: - Use Extractive/PSD purity->azeotrope No reflux Incorrect Reflux: - Adjust reflux ratio temp->reflux No feed_issue Feed Composition Change: - Analyze feed - Adjust parameters temp->feed_issue Yes flooding->p_drop Re-evaluate

Caption: Troubleshooting decision tree for common distillation issues.

References

Identifying and removing water from isopropyl formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropyl formate. The focus is on identifying and removing water contamination to ensure the quality and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How can I detect the presence of water in my this compound?

There are several methods to detect water in this compound, ranging from simple qualitative tests to highly accurate quantitative analyses.

  • Qualitative Method (Visual Indicator): A simple, visual test involves using anhydrous copper(II) sulfate. Anhydrous copper(II) sulfate is white and turns blue in the presence of water.[1] This method is useful for a quick check but does not provide an exact water concentration.

  • Quantitative Methods:

    • Karl Fischer Titration: This is the gold standard for accurately determining water content in esters and other organic solvents.[2][3][4] It is highly specific to water and can detect even trace amounts. Both volumetric and coulometric Karl Fischer titration methods are suitable for esters. Coulometry is particularly effective for very low water concentrations (below 0.1%).

    • Spectroscopic Methods: Techniques like 19F NMR spectroscopy can offer a rapid and sensitive method for water determination.[5] UV-Vis spectrophotometry using chromophores like cobalt(II) chloride, which changes color in the presence of water, can also be employed for quantification.[6]

Q2: What is the most accurate method for quantifying water content in this compound?

The most accurate and widely recognized method for determining the water content in esters is Karl Fischer (KF) titration .[2][3] This technique is highly selective for water and has exceptional sensitivity, making it a staple in analytical laboratories for quality control.[3][4]

There are two main types of KF titration:

  • Volumetric KF Titration: Best suited for samples with moderate to high water content (0.01% to 100%).[3] It involves titrating the sample with a Karl Fischer reagent of a known titer (concentration).

  • Coulometric KF Titration: Ideal for measuring trace amounts of water (typically less than 0.1%).[7] In this method, the iodine required for the reaction is generated electrochemically.

The choice between volumetric and coulometric titration depends on the expected water concentration in your this compound.[3]

Q3: What are the common methods for removing water from this compound?

The two primary methods for removing water from this compound are treatment with drying agents and distillation.

  • Use of Drying Agents (Desiccants): This involves adding an anhydrous inorganic salt to the solvent. The salt binds with water by forming hydrates, which can then be removed by filtration or decantation.[8] This method is convenient for removing small to moderate amounts of water.

  • Distillation: This technique separates components of a liquid mixture based on differences in their boiling points.

    • Simple Distillation: Can be effective but may be limited if this compound forms an azeotrope (a constant-boiling mixture) with water.

    • Azeotropic/Extractive Distillation: These are advanced distillation techniques used to separate azeotropes. They involve adding a third component (an entrainer or solvent) to alter the relative volatilities of the mixture, allowing for the separation of water.[9][10] For instance, cyclohexane is used as an entrainer for isopropanol-water mixtures.[9]

Q4: Which drying agents are compatible with this compound?

Choosing a compatible drying agent is crucial to avoid unwanted reactions with the ester. Calcium oxide, for example, is unsuitable for esters.[11][12]

Recommended Drying Agents for Esters:

Drying AgentCapacitySpeedEfficiencyNotes
Anhydrous Magnesium Sulfate (MgSO₄) HighHighMedium to HighA fast and effective general-purpose drying agent.[8]
Anhydrous Sodium Sulfate (Na₂SO₄) Very HighLowLowGood for preliminary drying of very wet solutions due to its high capacity.[8]
Anhydrous Calcium Sulfate (CaSO₄) LowHighHighVery efficient but has a low capacity, making it best for nearly dry solvents.[8][11]
Molecular Sieves (3Å or 4Å) HighHighVery HighExcellent for achieving very low water levels. They are highly efficient and suitable for drying nearly all liquids.[12]
Anhydrous Potassium Carbonate (K₂CO₃) MediumMediumMediumSuitable for initial drying of esters.[8][11]

Table adapted from various sources.[8]

Q5: When should I choose distillation over using a drying agent?

The choice depends on the initial water content, the required final purity, and the volume of the solvent.

  • Use Drying Agents when:

    • The amount of water is relatively low.

    • You need a quick and straightforward method for small to medium volumes.

    • You want to avoid heating the solvent.

  • Choose Distillation when:

    • The this compound has a high water content.

    • You need a very high degree of purity (e.g., for moisture-sensitive reactions).

    • You are working with large volumes of the solvent.

    • You need to remove other volatile impurities in addition to water.

Troubleshooting Guides

Issue 1: My reaction is failing or giving low yields, and I suspect water contamination in my this compound.

1. Confirm Water Presence:

  • First, confirm that water is the issue. Use a reliable method like Karl Fischer titration to quantify the water content in your solvent.[13]

2. Select an Appropriate Drying Method:

  • For Low to Moderate Water Content: Use a suitable drying agent like anhydrous magnesium sulfate or molecular sieves.[8] Ensure the drying agent is fresh and has been stored correctly.

  • For High Water Content: Distillation is likely the better option.

3. Implement the Drying Protocol:

  • Follow the detailed experimental protocols provided below for using drying agents or for distillation.

4. Verify Water Removal:

  • After the drying procedure, re-test the this compound using Karl Fischer titration to ensure the water content is within the acceptable range for your experiment.

Issue 2: The Karl Fischer titration is giving inconsistent results.

1. Check Instrument Calibration and Reagents:

  • Ensure the KF titrator is properly calibrated.

  • Verify that the Karl Fischer reagents have not degraded. The titer of volumetric reagents can change over time and should be determined regularly.[3]

2. Refine Your Sample Handling Technique:

  • Atmospheric moisture can contaminate the sample. Use dry syringes and glassware.[7]

  • The sample should be injected directly into the titration cell. The exact sample weight should be determined by weighing the syringe before and after injection for accuracy.

3. Ensure Sample Solubility:

  • This compound is soluble in the standard alcoholic media used in KF titration.[2] However, if you are analyzing other long-chain esters, solubilizers like long-chain alcohols may be needed.

Issue 3: The drying agent I'm using is not effectively removing the water.

1. Evaluate the Drying Agent's Condition:

  • The drying agent may be exhausted (already saturated with water). Use fresh desiccant from a tightly sealed container.

  • Some drying agents, like magnesium sulfate, are fast but may not be as thorough as others. For achieving very low water levels, consider using molecular sieves.[8]

2. Increase Contact Time and Agitation:

  • Allow sufficient time for the desiccant to work. Gently swirling or stirring the mixture can improve efficiency. For sodium sulfate, which is slow, a longer contact time is necessary.[8]

3. Use an Adequate Amount:

  • If the drying agent clumps together, it is a sign that it is saturated. Add more in portions until some of the powder remains free-flowing.[14]

4. Consider a Two-Stage Process:

  • For very wet solvents, perform a preliminary drying step with a high-capacity agent like anhydrous sodium sulfate, filter, and then perform a second drying step with a high-efficiency agent like molecular sieves or anhydrous magnesium sulfate.

Issue 4: After distillation, my this compound still contains water.

1. Check for Azeotrope Formation:

  • This compound may form a low-boiling azeotrope with water, which cannot be separated by simple distillation. You may need to switch to azeotropic or extractive distillation.

2. Ensure Efficient Fractional Distillation:

  • Use a fractionating column with sufficient theoretical plates to separate components with close boiling points.

  • Control the distillation rate carefully. A slow and steady rate provides better separation.

3. Prevent Atmospheric Moisture Contamination:

  • The distillation apparatus must be completely dry before starting.

  • Protect the receiving flask from atmospheric moisture using a drying tube filled with a desiccant like calcium chloride.[14]

Experimental Protocols

Protocol 1: Water Content Determination by Volumetric Karl Fischer Titration

This protocol provides a general procedure for determining the water content in an ester like this compound.

  • Apparatus Setup:

    • Set up the volumetric Karl Fischer titrator according to the manufacturer's instructions.

  • Solvent Preparation:

    • Add 50 mL of a suitable KF solvent (e.g., CombiSolvent) to the titration cell.

  • Pre-Titration:

    • Start the titrator to titrate the solvent to a dry endpoint. This removes any residual moisture in the cell and solvent.

  • Sample Introduction:

    • Using a dry syringe, draw a precise amount (e.g., 10 mL) of the this compound sample.

    • Weigh the syringe accurately.

    • Inject the sample into the titration cell.

    • Reweigh the syringe to determine the exact mass of the sample added.

  • Titration:

    • Start the titration. The instrument will automatically add the KF titrant and stop at the endpoint.

  • Calculation:

    • The instrument's software will calculate the water content based on the volume of titrant used, the titrant's concentration (titer), and the sample mass.

Workflow: Karl Fischer Titration

G cluster_prep Preparation cluster_sample Sample Analysis cluster_result Result A Add KF Solvent to Titration Cell B Pre-titrate Solvent to Dry Endpoint A->B C Inject Weighed Sample into Cell B->C D Start Titration C->D E Endpoint Detection D->E F Calculate Water Content E->F

A simplified workflow for determining water content using Karl Fischer titration.
Protocol 2: Drying this compound with a Drying Agent

This protocol describes the general procedure for drying an organic solvent using a solid desiccant.

  • Select Drying Agent:

    • Choose a drying agent compatible with esters, such as anhydrous magnesium sulfate or 4Å molecular sieves.

  • Procedure:

    • Place the this compound in a dry Erlenmeyer flask equipped with a magnetic stirrer.

    • Add the drying agent in small portions while stirring. Start with a small amount (e.g., 1-2 g per 100 mL of solvent).

    • Continue adding the agent until some of it no longer clumps together and remains a free-flowing powder.[14]

  • Contact Time:

    • Stopper the flask to prevent atmospheric moisture contamination.

    • Allow the mixture to stand for a minimum of 10-15 minutes with occasional swirling or continuous slow stirring.[14] For molecular sieves, a longer contact time (several hours or overnight) may be necessary for optimal drying.

  • Separation:

    • Carefully decant or filter the dried solvent into a clean, dry storage bottle, leaving the drying agent behind.

Workflow: Drying with a Desiccant

G A Place Solvent in Dry Flask B Add Drying Agent in Portions A->B C Stir and Allow Contact Time B->C D Decant or Filter Solvent C->D E Store Dried Solvent in Sealed Bottle D->E

General experimental workflow for drying a solvent with a solid desiccant.

References

Technical Support Center: Isopropyl Formate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the common side reactions of isopropyl formate in chemical synthesis.

This compound is a versatile reagent, frequently employed as a formylating agent and a solvent. However, its reactivity can also lead to undesired side reactions, impacting yield and purity. This resource is designed to help you identify, mitigate, and troubleshoot these common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most prevalent side reactions involving this compound are hydrolysis, transesterification, reaction with organometallic reagents, and Claisen-type condensations. The occurrence and extent of these reactions are highly dependent on the specific reaction conditions, including temperature, pH, and the presence of other nucleophiles or bases.

Q2: My reaction mixture containing this compound shows the presence of isopropanol and formic acid. What is the likely cause?

A2: The presence of isopropanol and formic acid is a strong indicator of hydrolysis. This compound is susceptible to cleavage by water, a reaction that is significantly accelerated under basic conditions.[1] Even trace amounts of water in your reagents or solvents can lead to noticeable hydrolysis.

Q3: I am using this compound as a formylating agent with a Grignard reagent, but I am getting a significant amount of a secondary alcohol as a byproduct. Why is this happening?

A3: Formate esters, including this compound, react with two equivalents of a Grignard reagent to produce a secondary alcohol after acidic workup.[2][3][4][5] The first equivalent adds to the carbonyl group to form a hemiacetal intermediate, which then eliminates isopropoxide to form an aldehyde. This aldehyde is more reactive than the starting ester and quickly reacts with a second equivalent of the Grignard reagent to form the secondary alcohol.

Q4: When I use a strong base like lithium diisopropylamide (LDA) in a reaction involving this compound and a ketone, I observe the formation of a β-hydroxy ester. What is this side reaction?

A4: This is likely a Claisen-type condensation. In the presence of a strong base, your ketone can be deprotonated to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl group of this compound. Subsequent workup would lead to the formation of a β-hydroxy ester. Formate esters are known to be good electrophiles in mixed Claisen condensations.[6][7][8][9][10]

Q5: Can this compound react with alcohols present in my reaction mixture?

A5: Yes, this is a transesterification reaction. Under either acidic or basic catalysis, the isopropoxy group of this compound can be exchanged with another alcohol. This can be a desired transformation or an unwanted side reaction if other alcohol functionalities are present on your substrate or as impurities.

Troubleshooting Guides

Issue 1: Unwanted Hydrolysis of this compound

Symptoms:

  • Presence of isopropanol and/or formic acid in the reaction mixture, detectable by GC-MS or NMR.

  • Lower than expected yield of the desired formylated product.

  • Inconsistent reaction outcomes.

Troubleshooting Steps:

ParameterRecommendationRationale
Solvent and Reagent Purity Ensure all solvents and reagents are rigorously dried before use.This compound is sensitive to water, which leads to its hydrolysis into isopropanol and formic acid.[1]
Reaction pH Maintain neutral or acidic conditions if compatible with the desired reaction.Hydrolysis is significantly faster under basic conditions.[1]
Workup Procedure Use an anhydrous workup if possible, or minimize contact time with aqueous basic solutions.Prolonged exposure to aqueous base during extraction will promote hydrolysis.
Reaction Temperature Conduct the reaction at the lowest feasible temperature.Higher temperatures can accelerate the rate of hydrolysis.

Experimental Protocol: Monitoring Hydrolysis by GC-MS

  • Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Dilute with a dry, inert solvent (e.g., dichloromethane) and add an internal standard if quantitative analysis is required.

  • GC-MS Analysis: Inject the sample into a GC-MS system.

  • Data Analysis: Monitor for the characteristic mass spectra of isopropanol and formic acid (or its derivatives). The presence and relative abundance of these peaks will indicate the extent of hydrolysis.

Issue 2: Formation of Secondary Alcohol with Grignard Reagents

Symptoms:

  • Formation of a secondary alcohol containing two identical alkyl/aryl groups from the Grignard reagent.

  • Low yield of the intended formylated product.

Troubleshooting Steps:

ParameterRecommendationRationale
Stoichiometry Use a 1:1 stoichiometry of the Grignard reagent to the substrate to be formylated, and add the Grignard reagent slowly to a solution of this compound.Using an excess of the Grignard reagent will favor the formation of the secondary alcohol.[3][4]
Reaction Temperature Maintain a low reaction temperature (e.g., -78 °C to 0 °C).Lower temperatures can help to control the reactivity of the Grignard reagent and may allow for the isolation of the intermediate aldehyde in some cases.
Reverse Addition Add the substrate to be formylated to a pre-formed solution of the Grignard reagent and this compound.This can sometimes help to control the reaction, although the high reactivity of the intermediate aldehyde remains a challenge.
Alternative Reagents Consider using a different formylating agent, such as N,N-dimethylformamide (DMF), which is less prone to double addition.DMF reacts with Grignard reagents to form a more stable tetrahedral intermediate that typically requires hydrolysis to yield the aldehyde.

Visualizing Reaction Pathways

Below are diagrams illustrating the key reaction pathways discussed.

Hydrolysis_Pathway Hydrolysis of this compound This compound This compound Hydrolysis This compound->Hydrolysis H2O H2O H2O->Hydrolysis Isopropanol Isopropanol Formic Acid Formic Acid Hydrolysis->Isopropanol Hydrolysis->Formic Acid

Caption: Hydrolysis of this compound.

Grignard_Side_Reaction Grignard Reagent Side Reaction This compound This compound Reaction Step 1 This compound->Reaction Step 1 Grignard Reagent (2 eq.) Grignard Reagent (2 eq.) Grignard Reagent (2 eq.)->Reaction Step 1 Reaction Step 2 Grignard Reagent (2 eq.)->Reaction Step 2 Intermediate Aldehyde Intermediate Aldehyde Intermediate Aldehyde->Reaction Step 2 Secondary Alcohol Secondary Alcohol Reaction Step 1->Intermediate Aldehyde Reaction Step 2->Secondary Alcohol Claisen_Condensation_Pathway Claisen-Type Condensation Ketone Ketone Enolate Formation Ketone->Enolate Formation Strong Base (e.g., LDA) Strong Base (e.g., LDA) Strong Base (e.g., LDA)->Enolate Formation Enolate Enolate Nucleophilic Attack Enolate->Nucleophilic Attack This compound This compound This compound->Nucleophilic Attack Beta-Keto Ester Beta-Keto Ester Enolate Formation->Enolate Nucleophilic Attack->Beta-Keto Ester

References

Technical Support Center: Kinetics of Isopropyl Formate Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the kinetics of isopropyl formate hydrolysis under varying pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the hydrolysis rate of this compound?

The hydrolysis of this compound is subject to both acid and base catalysis.[1] Consequently, the reaction rate is significantly dependent on the pH of the solution. The rate is slowest in the neutral pH range and increases at both acidic and alkaline pH. Under alkaline conditions, the hydrolysis is particularly rapid.[2]

Q2: How does the reaction mechanism differ between acidic and alkaline conditions?

The mechanism of hydrolysis changes significantly with pH:

  • Acid-Catalyzed Hydrolysis: In an acidic medium, the reaction typically follows an A_AC2 mechanism. This process begins with the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺).[3][4] This protonation increases the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule. This pathway is reversible.[3][5]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the mechanism is typically B_AC2. A hydroxide ion (OH⁻) acts as a nucleophile and directly attacks the carbonyl carbon.[1][6] This reaction is generally considered irreversible because the final step involves the deprotonation of the resulting carboxylic acid (formic acid) to form a carboxylate ion, which is not susceptible to nucleophilic attack by the alcohol product.[5][7]

Q3: My reaction in a neutral, unbuffered solution seems to be accelerating over time. Why is this happening?

The hydrolysis of this compound in a neutral medium can be autocatalytic.[8] This is because one of the reaction products is formic acid. As the reaction proceeds, the concentration of formic acid increases, which in turn lowers the pH and catalyzes the hydrolysis, leading to an observed increase in the reaction rate.[8]

Q4: Can you provide typical hydrolysis rates at different pH values?

Yes, the rate of hydrolysis is highly dependent on pH. The table below summarizes the hydrolysis half-lives for this compound at 25°C under various pH conditions.

pHHalf-Life at 25°C
673 days
77.3 days
817.6 hours
91.76 hours
(Data sourced from PubChem CID 12257)[2]

Troubleshooting Guide

Issue 1: My calculated rate constants are inconsistent across replicate experiments.

  • Possible Cause 1: Temperature Fluctuations. Reaction rates are highly sensitive to temperature. Ensure your reaction vessel is in a temperature-controlled water bath or incubator with minimal fluctuation.

  • Possible Cause 2: Inaccurate pH Control. If using buffers, ensure they have sufficient capacity for the amount of acid or base produced/consumed during the reaction. In autocatalytic reactions, the pH will change over time; this must be accounted for in the kinetic model.[9] Verify the pH of your reaction medium before and after the experiment.

  • Possible Cause 3: Glassware Contamination. Residual acids, bases, or other contaminants on glassware can catalyze or inhibit the reaction, leading to erroneous results.[10] Ensure all glassware is scrupulously cleaned.

  • Possible Cause 4: Reagent Purity and Concentration. Verify the purity of your this compound and the exact concentration of your acid, base, or buffer solutions through standardization.[11]

Issue 2: The reaction appears to stop before all the ester is consumed, especially under acidic conditions.

  • Possible Cause: Chemical Equilibrium. Acid-catalyzed ester hydrolysis is a reversible reaction.[3] The reaction may be reaching equilibrium rather than going to completion. To drive the reaction forward, a large excess of water can be used.[3]

Issue 3: I am losing product during the workup and analysis.

  • Possible Cause 1: Product Volatility. The products, isopropanol and formic acid, as well as the reactant this compound, are volatile. If you are removing solvent under reduced pressure or heating the sample, you may be losing your analyte. Consider using a rotovap trap to check for volatile products.[12]

  • Possible Cause 2: Instability During Workup. Your product or reactant may be unstable under the pH conditions of your workup. For example, quenching a base-catalyzed reaction with a strong acid might affect other components in your sample.[12][13]

  • Possible Cause 3: Product Solubility. If performing a liquid-liquid extraction, your product might be more soluble in the aqueous layer than expected. Always check all phases for your product before discarding them.[12]

Experimental Protocols

Protocol: Monitoring this compound Hydrolysis by Titration

This protocol is suitable for determining the rate of hydrolysis by quantifying the amount of formic acid produced.

  • Reagent Preparation:

    • Prepare a standardized solution of sodium hydroxide (NaOH), approximately 0.1 M.[11]

    • Prepare the catalytic solution: a solution of a strong acid (e.g., 0.5 M HCl) or a buffer solution at the desired pH.[14]

    • Use pure this compound.

  • Reaction Initiation:

    • Place a known volume (e.g., 100 mL) of the catalytic solution into a conical flask and allow it to equilibrate in a constant temperature water bath.[14]

    • Add a small, known volume (e.g., 5 mL) of this compound to the flask, start a stopwatch immediately, and mix thoroughly.[11][14] This is time t=0.

  • Sample Collection and Quenching:

    • At regular, predetermined time intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 5 mL) of the reaction mixture using a pipette.[14]

    • Immediately transfer the aliquot into a flask containing ice-cold distilled water to quench the reaction by rapidly lowering the temperature.[14]

  • Titration:

    • Add a few drops of a suitable indicator (e.g., phenolphthalein) to the quenched sample.[14]

    • Titrate the sample with the standardized NaOH solution until the endpoint is reached.[14] Record the volume of NaOH used (V_t).

  • Infinity Reading (V_∞):

    • To determine the concentration at the completion of the reaction, heat a separate aliquot of the reaction mixture in a sealed tube in a water bath for an extended period to drive the reaction to completion. Then, cool and titrate it as above to get V_∞.[14]

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics if the concentration of water and the catalyst remain constant.

    • The rate constant (k) can be determined by plotting ln(V_∞ - V_t) versus time. The slope of this line will be -k.[14]

Visualizations

Acid_Catalyzed_Hydrolysis Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester + H₃O⁺ Protonated_Ester->Ester - H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O Tetrahedral_Intermediate->Protonated_Ester - H₂O Products Formic Acid + Isopropanol Tetrahedral_Intermediate->Products - H₃O⁺ H3O_regen H₃O⁺ (regenerated) H3O H₃O⁺ H2O H₂O

Caption: Acid-catalyzed hydrolysis mechanism of this compound.

Base_Catalyzed_Hydrolysis Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ OH_ion OH⁻ Tetrahedral_Intermediate->Ester - OH⁻ Carboxylic_Acid Formic Acid + Isopropoxide Tetrahedral_Intermediate->Carboxylic_Acid Elimination Final_Products Formate Ion + Isopropanol Carboxylic_Acid->Final_Products Proton Transfer (Irreversible Step)

Caption: Base-catalyzed hydrolysis (saponification) mechanism.

Experimental_Workflow start Start prep Prepare Reagents (Standardized Base, Buffer) start->prep equilibrate Equilibrate Catalyst Solution to Reaction Temperature prep->equilibrate initiate Add this compound Start Timer (t=0) equilibrate->initiate sampling_loop At Timed Intervals (t₁, t₂, ...) initiate->sampling_loop aliquot Withdraw Aliquot sampling_loop->aliquot Yes infinity Prepare 'Infinity' Sample (Force Reaction to Completion) sampling_loop->infinity No (Final Timepoint) quench Quench Reaction (e.g., Ice Bath) aliquot->quench analyze Analyze Sample (e.g., Titration, HPLC, GC) quench->analyze analyze->sampling_loop data_analysis Calculate Rate Constants analyze->data_analysis analyze_inf Analyze 'Infinity' Sample infinity->analyze_inf analyze_inf->data_analysis end End data_analysis->end

Caption: General experimental workflow for kinetic studies.

References

Technical Support Center: Thermal Decomposition of Isopropyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving the thermal decomposition of isopropyl formate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the thermal decomposition of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Propene and/or Formic Acid - Incomplete decomposition due to insufficient temperature or residence time.- Recombination of products or side reactions.- Increase the furnace temperature in increments.- Reduce the flow rate of the carrier gas to increase residence time.- Use an inert carrier gas like toluene to suppress chain reactions and heterogeneous decompositions.[1]
Presence of Unexpected Products (e.g., CO, CO₂, H₂O, H₂) - Secondary decomposition of the primary product, formic acid.[1]- Lower the decomposition temperature to favor the primary reaction.- Use a flow system to quickly remove products from the high-temperature zone.- Note that these are known decomposition products of formic acid and their presence may be unavoidable at higher temperatures.[1]
Inconsistent or Non-Reproducible Results - Fluctuations in temperature or flow rate.- Heterogeneous reactions on the reactor surface.- Ensure stable temperature control of the pyrolysis furnace.- Use a calibrated mass flow controller for the carrier gas.- Pack the reactor with an inert material like quartz wool or use a reactor with an inert coating to minimize surface effects.
Blockages in the System - Condensation of less volatile products or starting material in cooler parts of the apparatus.- Heat the transfer lines from the furnace to the analytical instrument.- Ensure cold traps are effectively cooling and trapping condensable products.
Difficulty in Quantifying Formic Acid - Formic acid can be challenging to analyze via gas chromatography (GC) due to its polarity and potential for adsorption.- Hydrolysis of unreacted this compound during titration.[1]- For GC analysis, consider derivatization of the formic acid to a more volatile ester (e.g., methyl formate).- Use a polar GC column suitable for acid analysis.- When using titration, perform it at a low temperature (e.g., 5°C) to minimize ester hydrolysis.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal decomposition products of this compound?

A1: The primary products of the thermal decomposition of this compound are propene (C₃H₆) and formic acid (HCOOH).[1][2] This reaction typically proceeds through a unimolecular elimination mechanism involving a cyclic transition state.[1]

Q2: What is the expected reaction mechanism for the thermal decomposition of this compound?

A2: The decomposition is believed to follow a molecular mechanism involving a "cyclic hydrogen bridge" or a six-membered transition state.[1] This is a type of syn-elimination, also known as an ester pyrolysis reaction. It is a non-radical pathway.

Q3: At what temperature range does this compound typically decompose?

A3: Studies have investigated the thermal decomposition of this compound in the gas phase at temperatures ranging from approximately 310°C to 400°C.[2] The rate of decomposition is highly dependent on the temperature.

Q4: Why am I detecting carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O) in my product stream?

A4: These are likely the result of the secondary decomposition of formic acid, one of the primary products.[1] Formic acid is known to decompose into CO and H₂O, or into CO₂ and H₂ at elevated temperatures.

Q5: How can I minimize side reactions and improve the yield of the primary products?

A5: To favor the primary decomposition into propene and formic acid, it is recommended to work at the lower end of the decomposition temperature range. Additionally, using a flow system with an inert carrier gas, such as toluene, can help to suppress free-radical chain reactions and heterogeneous decompositions on the reactor walls.[1]

Q6: What analytical techniques are suitable for identifying and quantifying the decomposition products?

A6: Gas chromatography (GC) coupled with a suitable detector (e.g., Flame Ionization Detector - FID for propene, and a Thermal Conductivity Detector - TCD or Mass Spectrometer - MS for all products) is a common method. For the quantification of formic acid, titration with a standard base is also a viable method, provided that the hydrolysis of the unreacted ester is minimized by performing the titration at a low temperature.[1]

Experimental Protocols

Key Experiment: Gas-Phase Pyrolysis of this compound

Objective: To thermally decompose this compound in a controlled manner and analyze the resulting products.

Materials:

  • This compound (99%+ purity)

  • High-purity inert carrier gas (e.g., nitrogen, argon, or toluene-saturated nitrogen)

  • Liquid nitrogen for cold traps

Equipment:

  • Flow system including:

    • High-pressure gas cylinder with a two-stage regulator

    • Mass flow controller

    • Syringe pump for liquid feed

    • Heated injection port

    • Tubular pyrolysis furnace with temperature controller

    • Quartz or stainless steel reactor tube

    • Pressure gauge

  • Cold traps

  • Gas chromatograph with appropriate columns and detectors (e.g., FID and/or MS)

Procedure:

  • System Preparation:

    • Assemble the flow system, ensuring all connections are leak-tight.

    • Pack the reactor tube with quartz wool if desired to ensure a uniform temperature profile.

    • Heat the pyrolysis furnace to the desired reaction temperature (e.g., 350°C).

    • Heat any transfer lines to prevent condensation.

  • Carrier Gas Flow:

    • Establish a steady flow of the inert carrier gas through the system using the mass flow controller.

  • Introduction of this compound:

    • Use a syringe pump to introduce a constant and known flow rate of liquid this compound into the heated injection port, where it will vaporize and be carried into the reactor by the inert gas.

  • Product Collection:

    • Pass the effluent from the reactor through a series of cold traps immersed in liquid nitrogen to condense the products and any unreacted starting material.

  • Product Analysis:

    • After a set reaction time, stop the flow of this compound.

    • Isolate the cold traps and allow them to warm to room temperature.

    • Analyze the gaseous products (like propene) that were not condensed in the cold traps by directing the gas stream to a gas chromatograph.

    • Analyze the liquid condensate by injecting a sample into the gas chromatograph. Identify and quantify the products by comparing their retention times and mass spectra to those of known standards.

Quantitative Data

The following table summarizes the kinetic parameters for the thermal decomposition of this compound.

Rate Expression Activation Energy (Ea) Pre-exponential Factor (A) Temperature Range Reference
k = 3.8 x 10¹² e⁻⁴⁴⁰⁰⁰/RT s⁻¹44.0 kcal/mol3.8 x 10¹² s⁻¹Not specified[3]
k = 2.47 x 10¹² e⁻⁴⁴²³⁰/RT s⁻¹44.23 kcal/mol2.47 x 10¹² s⁻¹310 - 335 °C[2]

Note: R is the gas constant (1.987 cal/mol·K).

Visualizations

Thermal_Decomposition_Pathway This compound This compound Transition State Transition State This compound->Transition State Heat Propene Propene Transition State->Propene Formic Acid Formic Acid Transition State->Formic Acid Secondary Products Secondary Products Formic Acid->Secondary Products Further Heat

Caption: Primary thermal decomposition pathway of this compound.

Caption: General experimental workflow for thermal decomposition studies.

References

Technical Support Center: Optimizing Formylation Reactions with Isopropyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing isopropyl formate as a formylating agent.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound for formylation reactions?

A1: this compound is a versatile and effective formylating agent. Its key advantages include its utility in introducing a formyl group (-CHO) into various molecules, which is particularly useful for synthesizing complex organic compounds where specific functionalization is needed.[1] It has a relatively low boiling point and is miscible with many organic solvents, making it easy to handle and remove after reaction completion.[1] The ester linkage in this compound can be cleaved under certain conditions to release isopropanol and formic acid or its derivatives, which can be beneficial in specific reaction pathways.[1]

Q2: Can this compound be used for both N-formylation and C-formylation?

A2: this compound is primarily used for N-formylation of amines. The lone pair of electrons on the nitrogen atom readily attacks the electrophilic carbonyl carbon of the formate. C-formylation, the introduction of a formyl group to a carbon atom, is also possible but typically requires more specialized conditions, such as the use of a strong base to generate a carbanion for nucleophilic attack on the this compound.

Q3: What types of amines can be formylated using this compound?

A3: A wide range of amines can be N-formylated, including primary and secondary aliphatic and aromatic amines.[2] The reactivity of the amine will influence the reaction conditions required. Generally, more nucleophilic amines will react more readily. For less reactive amines, the addition of a catalyst or heating may be necessary.

Q4: Are there any safety concerns associated with this compound?

A4: this compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is essential to keep it away from ignition sources. As with all chemicals, appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should be worn.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Formylated Product
Possible Cause Suggested Solution
Insufficiently reactive amine For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider adding a catalyst. Lewis acids can activate the formate ester, or a non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity.
Low reaction temperature Gently heating the reaction mixture can increase the reaction rate. Monitor the temperature carefully to avoid side reactions.
Steric hindrance For sterically hindered amines, prolonged reaction times or higher temperatures may be necessary.
Impure reagents or solvent Ensure that the this compound, amine substrate, and any solvent used are of high purity and anhydrous, as water can hydrolyze the formate ester.[1]
Issue 2: Formation of Side Products
Possible Cause Suggested Solution
Di-formylation of primary amines This can occur if an excess of this compound is used. To favor mono-formylation, use a stoichiometric amount (1:1 molar ratio) of this compound to the primary amine. Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the desired product is maximized.
Hydrolysis of this compound The presence of water can lead to the formation of formic acid and isopropanol. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Side reactions with the solvent Choose an inert solvent that does not react with the starting materials or products under the reaction conditions.

Data Presentation

The following table summarizes typical reaction conditions and yields for the N-formylation of amino acids using alkyl formates, which can be considered analogous for reactions with this compound.

Substrate Alkyl Formate Solvent Catalyst/Base Temperature Time (h) Yield (%) Reference
GlycineMethyl FormateMethanolSodium MethoxideReflux280US4801742A[3]
L-AlanineMethyl FormateMethanolSodium MethoxideReflux285US4801742A[3]
L-PhenylalanineMethyl FormateMethanolSodium MethoxideReflux390US4801742A[3]
L-Aspartic AcidMethyl FormateMethanolSodium MethoxideReflux475US4801742A[3]

Experimental Protocols

Key Experiment: N-Formylation of an Amino Acid using this compound

This protocol is adapted from the general procedure for the N-formylation of amino carboxylates with alkyl formates.[3]

Materials:

  • Amino acid (e.g., Glycine, 1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous methanol

  • Sodium methoxide (1.0 eq)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve sodium methoxide in anhydrous methanol in the round-bottom flask.

  • To this solution, add the amino acid.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization or column chromatography if necessary.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Amine, this compound, Solvent, Catalyst) setup_reaction Set up Reaction Vessel (Inert Atmosphere) prep_reagents->setup_reaction run_reaction Run Reaction (Stirring, Heating) setup_reaction->run_reaction monitor Monitor Progress (TLC, LC-MS) run_reaction->monitor monitor->run_reaction Incomplete quench Quench Reaction monitor->quench Complete extract Extract Product quench->extract purify Purify Product (Chromatography, Recrystallization) extract->purify characterize Characterize Product (NMR, MS, IR) purify->characterize Troubleshooting_Logic start Low Yield or Incomplete Reaction check_purity Are reagents and solvents pure and anhydrous? start->check_purity check_temp Is the reaction temperature adequate? check_purity->check_temp Yes solution_purity Purify/dry reagents and solvents. check_purity->solution_purity No check_time Is the reaction time sufficient? check_temp->check_time Yes solution_temp Increase temperature. check_temp->solution_temp No check_catalyst Is a catalyst needed? check_time->check_catalyst Yes solution_time Increase reaction time. check_time->solution_time No solution_catalyst Add a suitable catalyst. check_catalyst->solution_catalyst No success Problem Resolved check_catalyst->success Yes solution_purity->success solution_temp->success solution_time->success solution_catalyst->success

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Isopropyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving isopropyl formate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during formylation reactions, helping you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in chemical synthesis?

This compound is a versatile reagent commonly used as a formylating agent to introduce a formyl group (-CHO) into various molecules, particularly amines.[1] It can also serve as a reaction medium for certain organic transformations due to its moderately polar and volatile nature.[1]

Q2: What is the general mechanism for the N-formylation of amines using this compound?

The N-formylation of an amine with this compound proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound, leading to a tetrahedral intermediate. Subsequently, the elimination of isopropanol results in the formation of the corresponding formamide.

Troubleshooting Guide for Low Conversion Rates

Q3: My N-formylation reaction with this compound is showing low to no conversion. What are the potential causes?

Several factors can contribute to low conversion rates in N-formylation reactions using this compound. These can be broadly categorized as issues related to reactants and reagents, reaction conditions, and the presence of inhibitory factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Here is a logical workflow to diagnose the problem:

Troubleshooting_Workflow Start Low Conversion Observed Check_Reagents Verify Reagent Quality (this compound, Amine, Solvent, Catalyst) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) Start->Check_Conditions Check_Catalyst Evaluate Catalyst Activity (If applicable) Start->Check_Catalyst Check_Side_Reactions Analyze for Side Products Start->Check_Side_Reactions Solution_Reagents Use Pure/Anhydrous Reagents Check_Reagents->Solution_Reagents Impurity Suspected Solution_Conditions Optimize Conditions (Increase Temp/Time, Adjust Stoichiometry) Check_Conditions->Solution_Conditions Suboptimal Conditions Solution_Catalyst Add/Change Catalyst or Increase Loading Check_Catalyst->Solution_Catalyst Low Catalyst Activity Solution_Side_Reactions Modify Conditions to Minimize Side Reactions Check_Side_Reactions->Solution_Side_Reactions Side Products Detected

Caption: A troubleshooting workflow for diagnosing low conversion rates.

Q4: How does the purity of this compound and the amine substrate affect the reaction?

The purity of both the formylating agent and the amine substrate is crucial for achieving high conversion rates.[1] Impurities can interfere with the reaction in several ways:

  • Water: Can hydrolyze the this compound, reducing its effective concentration.

  • Other Nucleophiles: Impurities with nucleophilic groups can compete with the target amine, leading to the formation of side products.

  • Catalyst Poisons: Certain impurities can deactivate the catalyst, if one is being used.

Q5: What role does temperature play in the N-formylation reaction, and how can it be optimized?

Temperature is a critical parameter. While higher temperatures generally increase the reaction rate, they can also lead to the formation of side products or decomposition of the reactants. For N-formylation of amines, reactions are often carried out at elevated temperatures, for instance at 60°C, to achieve a reasonable reaction rate.[2] If you are experiencing low conversion at room temperature, gradually increasing the temperature is a logical next step.

Q6: Can the choice of solvent impact the reaction yield?

Yes, the solvent can significantly influence the outcome of the reaction. While some N-formylation reactions can be performed under solvent-free conditions, using a solvent can be beneficial for dissolving reactants and controlling the reaction temperature.[2] However, an inappropriate solvent can hinder the reaction. For instance, protic solvents may interfere with the reaction. It has been observed in some cases that solvent-free conditions provide better yields than when a solvent is used.[2]

Q7: Is a catalyst necessary for the N-formylation of amines with this compound?

While some formylation reactions with formate esters can proceed without a catalyst, especially with highly nucleophilic amines, the use of a catalyst is often beneficial and can significantly improve the reaction rate and yield. Both acid and base catalysts can be employed for N-formylation reactions.[3][4] For less reactive amines, a catalyst may be essential to achieve a satisfactory conversion.

Data Presentation

The following table summarizes the effect of different formylating agents and reaction conditions on the yield of N-formylation of aniline, which can provide insights into optimizing reactions with this compound.

EntryFormylating AgentMolar Ratio (Agent:Aniline)Temperature (°C)Time (h)Yield (%)Reference
1Formic Acid1.2:1600.0895[2]
2Ethyl Formate3:160678[2]

This data is for ethyl formate, but provides a useful comparison for the expected reactivity of this compound.

Experimental Protocols

Protocol 1: General Procedure for N-Formylation of a Primary Amine with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary amine

  • This compound

  • Anhydrous solvent (e.g., Toluene, optional)

  • Catalyst (e.g., Amberlyst-15, optional)

  • Standard laboratory glassware with a reflux condenser and a Dean-Stark trap (if removing isopropanol is desired).

Procedure:

  • To a round-bottom flask, add the primary amine (1.0 eq.).

  • If using a solvent, add anhydrous toluene.

  • Add this compound (1.5 - 3.0 eq.).

  • If using a catalyst, add the catalyst (e.g., 50 mg of Amberlyst-15 per 1 mmol of amine).[5]

  • Heat the reaction mixture to a desired temperature (e.g., 60-80°C) with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization if necessary.

Protocol 2: General Procedure for N-Formylation of a Secondary Amine with this compound

Secondary amines are generally less reactive than primary amines, so they may require more forcing conditions.

Materials:

  • Secondary amine

  • This compound

  • Base catalyst (e.g., Cesium hydroxide monohydrate, optional)[6]

  • Anhydrous solvent (e.g., Methanol, optional)[6]

  • Standard laboratory glassware.

Procedure:

  • In a clean, dry round-bottom flask, dissolve the secondary amine (1.0 eq.) in an anhydrous solvent like methanol.[6]

  • Add this compound (1.5 - 3.0 eq.).

  • If using a base catalyst, add the base (e.g., CsOH·H₂O, 3.0 eq.).[6]

  • Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 40-60°C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction with a suitable workup procedure, which may involve washing with a dilute acid and brine.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

N_Formylation_Mechanism Amine R₂NH (Amine) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack IsopropylFormate HC(=O)O-iPr (this compound) IsopropylFormate->Tetrahedral_Intermediate Formamide R₂NCHO (Formamide) Tetrahedral_Intermediate->Formamide Elimination Isopropanol iPrOH (Isopropanol) Tetrahedral_Intermediate->Isopropanol

Caption: General mechanism of N-formylation of an amine with this compound.

References

Managing the flammability and vapor pressure of isopropyl formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropyl formate, focusing on the management of its flammability and vapor pressure.

Properties of this compound

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValueCitations
Molecular Formula C4H8O2[1][2][3][4][5]
Molecular Weight 88.11 g/mol [1][2][3]
Appearance Colorless liquid[1][2][4]
Odor Pleasant[2][6]
Boiling Point 67-70 °C at 760 mmHg[1][2][3][7]
Melting Point -80 °C[1][2][5][7]
Flash Point -13.89 °C (7 °F) (closed cup)[1][2][5][7]
Autoignition Temperature 460 °C (860 °F)[2][8]
Vapor Pressure 127.07 mmHg at 25 °C[1]
138 mmHg at 25 °C[2][5][6]
150 hPa (112.5 mmHg) at 50°C[8]
Vapor Density 3.03 (Air = 1)[2][5]
Solubility Slightly soluble in water; miscible with alcohol and ether.[1][2][3][5][7]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Question: My experiment requires heating this compound. How can I do this safely to avoid ignition?

Answer: Heating this compound, a highly flammable liquid with a low flash point, requires strict adherence to safety protocols to prevent fires or explosions.[4]

  • Prohibited Heating Methods: Never use an open flame, such as a Bunsen burner, to heat this compound.[9][10]

  • Recommended Heating Methods: Utilize indirect heating sources. Preferable methods include steam baths, oil baths, heating mantles, or hot air baths.[9]

  • Ignition Source Control: Be aware that ignition can be caused by hot surfaces or static electricity, not just open flames.[9][11] Ensure all electrical equipment near the experiment is spark-free or intrinsically safe.[9] Avoid using equipment with frayed wiring.[11]

  • Ventilation: Always conduct heating procedures inside a certified chemical fume hood to control the accumulation of flammable vapors.[9][11]

Question: I am observing an unexpected loss of this compound from my reaction mixture. What could be the cause and how can I prevent it?

Answer: Unexpected loss of this compound is likely due to its high volatility and resulting evaporation. Its high vapor pressure means it readily evaporates at room temperature.[5][12]

  • Seal Reaction Vessels: Ensure all reaction vessels are properly sealed. For reactions at elevated temperatures, use a condenser to reflux the solvent and prevent its escape.[12]

  • Temperature Control: Store this compound and its solutions in a cool, well-ventilated area and in tightly closed containers.[4][8][13] For highly volatile compounds, storage at low temperatures is recommended.[12]

  • Solvent Removal: When removing solvent from a product, avoid using a high vacuum line which can cause the loss of volatile compounds.[12] Use a rotary evaporator with reduced vacuum strength or consider distillation at atmospheric pressure.[12]

Question: How do I safely transfer this compound from a large container to a smaller one without risking a static discharge spark?

Answer: Transferring flammable liquids can generate static electricity, which can ignite the vapors.[9]

  • Grounding and Bonding: When transferring this compound from a large metal container (greater than 4-5 gallons) to a smaller one, both containers must be electrically bonded to each other and grounded.[8][9][11][13] Bonding involves connecting a wire to both containers, while grounding connects the system to the earth.[9]

  • Ventilation: Perform transfers in a well-ventilated area, such as a chemical fume hood, to prevent the buildup of flammable vapors.[11]

  • Use of Proper Equipment: Use non-sparking tools during the transfer process.[8][13] Whenever possible, use safety cans for storing and dispensing flammable liquids.[9]

Caption: Workflow for Safe Handling of this compound in Experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary flammability hazards of this compound?

This compound is a highly flammable liquid and vapor.[4] Its primary hazards stem from:

  • Low Flash Point: At -13.89 °C (7 °F), it can form an ignitable vapor-air mixture at temperatures well below room temperature.[1]

  • Vapor Density: Its vapors are about three times denser than air, meaning they can accumulate in low-lying areas and travel to a distant ignition source, causing a flashback.[2][5]

  • Explosive Mixtures: Vapors may form explosive mixtures with air.[8]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

You should wear suitable protective clothing, gloves, and eye/face protection.[1][13] Specifically:

  • Eye/Face Protection: Safety glasses with side shields or goggles are essential.[8]

  • Hand Protection: Wear chemical-impermeable gloves.[13]

  • Skin and Body Protection: A lab coat (preferably flame-resistant or 100% cotton) and closed-toe shoes are required.[10]

  • Respiratory Protection: If ventilation is inadequate, use a suitable respirator.

Caption: Relationship between this compound Properties, Risks, and Controls.

Q3: What is the correct procedure for storing this compound in the laboratory?

Proper storage is crucial for safety.

  • Location: Store in a designated flammables area, which should be a dry, cool, and well-ventilated place.[4][13] Keep the container away from heat, sparks, and open flames.[4][7][8][13]

  • Containers: Keep containers tightly closed to prevent vapor leakage.[4][8][13]

  • Segregation: Store this compound separately from incompatible materials such as acids, bases, and oxidizing agents.[8][14]

Q4: What should I do in case of a small this compound spill?

For a small spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[13]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Absorb: Soak up the spill with an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect and Dispose: Use non-sparking tools to collect the absorbed material into a suitable, closed container for disposal.[8] Dispose of the waste through your institution's hazardous waste program.[10]

  • Personal Safety: Evacuate personnel to a safe area if the spill is large or ventilation is poor.[13]

Caption: Decision Pathway for Responding to an this compound Spill.

Experimental Protocol: Vapor Pressure Measurement

Measuring the vapor pressure of a volatile compound like this compound requires a method that contains the substance and allows for precise temperature and pressure control. The following is a generalized protocol based on the principle that a liquid boils when its vapor pressure equals the external pressure.[15]

Objective: To determine the vapor pressure of this compound at various temperatures.

Materials:

  • This compound

  • Vacuum-tight flask

  • Digital manometer

  • Thermometer or temperature probe

  • Heating bath (e.g., water or oil bath)

  • Vacuum pump and tubing

  • Stir bar and magnetic stir plate

Procedure:

  • Apparatus Setup: Assemble the apparatus as shown in the workflow diagram. Place a small amount of this compound and a stir bar into the flask. Ensure all connections are vacuum-tight.

  • Evacuate the System: Use the vacuum pump to reduce the pressure inside the apparatus to a starting pressure well below the expected vapor pressure at room temperature.

  • Heating and Equilibration: Slowly heat the bath while stirring the this compound.

  • Record Data Point: Monitor the temperature of the this compound closely. When the temperature remains constant despite continued heating, it indicates the substance is boiling.[15] At this point, the vapor pressure of the liquid is equal to the pressure inside the apparatus. Record this stable temperature and the corresponding pressure from the manometer.[15]

  • Repeat at Different Pressures: Turn off the heat and allow the system to cool. Adjust the system pressure to a new value by carefully introducing a small amount of inert gas or further evacuating.

  • Subsequent Measurements: Repeat steps 3 and 4 to obtain temperature-pressure data points across a range of values.

  • Data Analysis: Plot the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T). The resulting data should form a straight line, as described by the Clausius-Clapeyron equation.

References

Storage and handling guidelines for isopropyl formate to ensure stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance on the storage, handling, and stability of isopropyl formate to ensure its integrity in research, development, and manufacturing environments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its use.

Troubleshooting Guide

This guide is designed to help researchers, scientists, and drug development professionals identify and resolve common problems associated with the stability and handling of this compound.

Observed Issue Potential Cause Recommended Action
Change in Odor Hydrolysis: this compound may hydrolyze to isopropanol and formic acid, especially in the presence of moisture. Formic acid has a pungent, penetrating odor, which can alter the characteristic fruity, ethereal scent of pure this compound.[1]1. Verify the integrity of the container seal to prevent moisture ingress. 2. Perform a purity analysis using Gas Chromatography (GC) to quantify the levels of this compound, isopropanol, and formic acid. 3. If degradation is confirmed, the batch may need to be discarded depending on the requirements of the experiment.
Phase Separation in Formulations Hydrolysis or Incompatibility: The formation of isopropanol and formic acid due to hydrolysis can lead to changes in the polarity of the solvent system, causing phase separation in non-aqueous formulations.[2][3][4] this compound may also be incompatible with certain excipients.1. Assess the water content of the formulation and raw materials. 2. Incorporate a desiccant in the storage container for the final product if it is sensitive to moisture. 3. Conduct compatibility studies with all formulation excipients.
Unexpected pH Shift in Aqueous Solutions Hydrolysis: The degradation of this compound into formic acid will lower the pH of aqueous solutions over time.1. Monitor the pH of the solution at regular intervals. 2. If a stable pH is critical, consider using a buffered system. However, be aware that basic conditions accelerate hydrolysis. 3. Prepare fresh solutions before use whenever possible.
Inconsistent Reaction Yields or Kinetics Degradation of this compound: The presence of degradation products (isopropanol, formic acid) can interfere with chemical reactions by acting as unintended reactants or catalysts. Impurity Profile: Impurities from the manufacturing process or degradation can affect reaction outcomes.[5][6][7]1. Confirm the purity of the this compound using a validated analytical method like GC-FID before use. 2. If impurities are detected, consider purifying the solvent or using a higher-purity grade. 3. Ensure that the storage conditions have been appropriate to prevent degradation.
Crystallization in Formulations Supersaturation and Temperature Effects: this compound concentration may exceed its solubility at lower temperatures, leading to crystallization.[8]1. Determine the solubility of this compound in the formulation at various temperatures. 2. Consider adding a co-solvent to improve solubility. 3. Optimize the cooling rate during manufacturing to control crystal size.[8]

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound? A1: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, open flames, and other ignition sources.[9][10] The container should be tightly closed to prevent the ingress of moisture and air.

  • Q2: What materials are incompatible with this compound? A2: this compound can react vigorously with strong oxidizing agents, strong acids, and strong bases.[9][11] Contact with these materials should be avoided.

  • Q3: What personal protective equipment (PPE) should be worn when handling this compound? A3: When handling this compound, it is important to wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[9] Work should be conducted in a well-ventilated area or under a fume hood.

Stability and Degradation

  • Q4: What are the primary degradation pathways for this compound? A4: The main degradation pathways are:

    • Hydrolysis: In the presence of water, this compound hydrolyzes to form isopropanol and formic acid. This reaction is accelerated by both acidic and basic conditions.[2][3][4]

    • Thermal Decomposition: At elevated temperatures, this compound can decompose into propene and formic acid.[12]

  • Q5: Are there any visible signs of this compound degradation? A5: While this compound is a colorless liquid, significant degradation may not always be visually apparent.[1][13] The most likely indicator of hydrolysis is a change in odor, from a fruity scent to a more pungent, acidic smell due to the formation of formic acid. A decrease in pH in aqueous solutions is also a key indicator.

  • Q6: How can the purity of this compound be tested? A6: The most common and effective method for determining the purity of this compound and quantifying its degradation products is Gas Chromatography with a Flame Ionization Detector (GC-FID).[14][15][16]

Use in Drug Development

  • Q7: What are the potential implications of using degraded this compound in a drug formulation? A7: Using degraded this compound can have several negative consequences:

    • The presence of formic acid can degrade acid-labile active pharmaceutical ingredients (APIs).[17]

    • Isopropanol and formic acid can alter the solubility of the API and excipients, potentially leading to precipitation or phase separation.[3][4]

    • The impurities can affect the safety and efficacy of the final drug product.[5][18]

  • Q8: How can I ensure the stability of this compound within a pharmaceutical formulation? A8: To enhance stability:

    • Minimize the water content in the formulation.

    • Use high-purity this compound.

    • Conduct forced degradation studies to understand the potential degradation pathways in the specific formulation.[19][20][21][22][23]

    • Implement a robust stability testing program for the final drug product.

Quantitative Data

Physical and Chemical Properties

PropertyValue
Molecular Formula C₄H₈O₂
Molecular Weight 88.11 g/mol
Boiling Point 68.2 °C at 760 mmHg[13]
Flash Point -6 °C (closed cup)[9]
Density 0.884 g/mL at 25 °C
Solubility in Water Slightly soluble[9]

Hydrolysis Half-Life at 25°C

pHHalf-Life
673 days
77.3 days
817.6 hours
91.76 hours
(Data sourced from PubChem)[13]

Experimental Protocols

Protocol 1: Purity and Degradation Product Analysis by GC-FID

This method is suitable for the quantification of this compound and its primary degradation products, isopropanol and formic acid.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.

  • Column: A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase, is recommended for the separation of these components.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Temperatures:

    • Injector: 200 °C

    • Detector: 250 °C

    • Oven Program: Start at 40°C, hold for 5 minutes, then ramp at 10°C/min to 220°C and hold for 5 minutes.

  • Sample Preparation:

    • For purity analysis, dilute the this compound sample in a suitable solvent (e.g., acetone).

    • For the analysis of formic acid, derivatization may be necessary. A common method is to esterify the formic acid with an alcohol (e.g., isopropanol in the presence of an acid catalyst like sulfuric acid) in a sealed headspace vial.[24]

  • Injection: Use a headspace autosampler for the analysis of the derivatized formic acid. For direct injection of the diluted sample, an injection volume of 1 µL is typical.

  • Data Analysis: Identify and quantify the peaks corresponding to this compound, isopropanol, and the derivatized formic acid based on the retention times and response factors of certified reference standards.

Protocol 2: Forced Degradation Study (Stress Testing)

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of the analytical method, in accordance with ICH guidelines.[19][20][21][22][23]

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.01 M NaOH at room temperature for 4 hours (due to the high lability of esters to base).

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 80°C for 48 hours.

    • Photostability: Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the validated GC-FID method described in Protocol 1.

  • Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products. The goal is to achieve 5-20% degradation of the parent compound.[19][20]

Visualizations

Storage_Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage Store in Cool, Dry, Well-Ventilated Area seal Tightly Sealed Container ventilation Use in Well-Ventilated Area (Fume Hood) storage->ventilation incompatibles Away from Incompatibles (Acids, Bases, Oxidizers) ignition Away from Ignition Sources ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) disposal Dispose of as Hazardous Waste (Follow Local Regulations) handling_dummy->disposal Degradation_Pathway cluster_hydrolysis Hydrolysis (+H₂O) cluster_thermal Thermal Decomposition (Heat) IPF This compound Isopropanol Isopropanol IPF->Isopropanol FormicAcid_H Formic Acid IPF->FormicAcid_H Propene Propene IPF->Propene FormicAcid_T Formic Acid IPF->FormicAcid_T

References

Technical Support Center: Preventing Ester Hydrolysis During Workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or prevent unwanted ester hydrolysis during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ester hydrolysis during an aqueous workup?

Ester hydrolysis during workup is primarily caused by exposure to acidic or basic conditions in the presence of water.[1][2][3] The reaction can be catalyzed by both acids (H⁺) and bases (OH⁻).[3][4] Base-catalyzed hydrolysis, also known as saponification, is generally faster and irreversible, leading to the formation of a carboxylate salt and an alcohol.[2][5][6] Acid-catalyzed hydrolysis is a reversible process where the ester reacts with water to form a carboxylic acid and an alcohol.[2][3][7] The rate of hydrolysis is significantly influenced by pH, temperature, and the steric hindrance around the ester group.[8][9]

Q2: How does the pH of the workup solution affect the stability of my ester?

The pH of the aqueous solution is a critical factor in ester stability.[8][10]

  • Strongly Basic Conditions (pH > 9): The rate of hydrolysis increases significantly with higher pH due to the increased concentration of hydroxide ions (OH⁻), which are potent nucleophiles.[10][11] This process is typically irreversible.[2]

  • Strongly Acidic Conditions (pH < 4): Hydrolysis is also accelerated under strongly acidic conditions.[1] However, this reaction is an equilibrium process, and using excess water can drive it towards the hydrolysis products.[3]

  • Neutral to Slightly Acidic Conditions (pH 5-7): Esters generally exhibit the greatest stability in this range.[1][12] For many common esters, a slightly acidic environment (e.g., pH 5) can be optimal for minimizing hydrolysis rates.[4]

Q3: My reaction was run under basic conditions. How can I neutralize it without hydrolyzing my ester product?

Careful quenching and neutralization are essential. The goal is to neutralize the base without creating a harsh pH environment for a prolonged period.

  • Cool the Reaction: Before quenching, cool the reaction mixture in an ice bath. This slows down all reactions, including potential hydrolysis.[13]

  • Use a Weak Acid: Instead of strong acids like HCl or H₂SO₄, use a milder acidic solution to neutralize the base. A saturated or dilute aqueous solution of ammonium chloride (NH₄Cl) is a common and effective choice.[14] Alternatively, very dilute solutions of weak organic acids like citric acid or acetic acid can be used, adding them slowly while monitoring the pH.

  • Avoid Strong Bases for Washing: Do not use strong basic solutions like sodium hydroxide (NaOH) to wash the organic layer, as this will promote saponification.[5][15] If an alkaline wash is needed to remove acidic impurities, use a weak base like sodium bicarbonate (NaHCO₃) solution, and perform the wash quickly at a low temperature.[14][16]

Q4: What are the best practices for washing an organic layer containing a sensitive ester?

To minimize hydrolysis, follow these best practices:

  • Use pH-Appropriate Washes: Wash with solutions that are close to neutral pH. Saturated sodium chloride solution (brine) is excellent for a final wash to help remove water from the organic layer without altering the pH.[14]

  • Use Weak Buffers: If pH control is critical, use buffered solutions (e.g., a phosphate buffer at pH 7) for washing.

  • Keep it Cold: Perform all washes with cold solutions and, if possible, keep the separatory funnel in an ice bath to reduce the rate of hydrolysis.

  • Work Quickly: Minimize the contact time between the organic layer and the aqueous phase. Do not let the layers sit in the separatory funnel for extended periods.

  • Avoid Strong Acids/Bases: Unless you are specifically trying to remove a basic or acidic impurity, avoid washing with strongly acidic or basic solutions.[15] If you must, use dilute solutions of weak acids/bases (e.g., dilute NaHCO₃, dilute NH₄Cl) and work quickly.[14][16]

Q5: I suspect my ester is being lost during the extraction and solvent removal steps. What can I do?

Product loss can occur due to hydrolysis or co-evaporation, especially with volatile esters.[17]

  • Check Aqueous Layers: If you suspect hydrolysis, you can acidify a sample of the aqueous layers and extract it with an organic solvent. Use TLC or another analytical method to check for the presence of the corresponding carboxylic acid.

  • Gentle Solvent Removal: When removing the organic solvent using a rotary evaporator, use a moderate temperature and vacuum.[17] High heat can accelerate residual hydrolysis if any water is present. For highly volatile esters, significant product loss can occur along with the solvent.[17]

  • Non-Aqueous Workup: If your ester is extremely sensitive to water, consider a non-aqueous workup. This involves filtering the reaction mixture (e.g., through a plug of silica gel or celite) to remove solid byproducts and then directly purifying the filtrate.

Q6: When is it appropriate to use a protecting group to prevent ester hydrolysis?

Using a protecting group is warranted when an ester functionality must survive harsh acidic or basic conditions that are required for reactions elsewhere in the molecule.[18][19] For example, if a reaction requires strong base and your molecule also contains a simple methyl or ethyl ester, that ester is likely to be hydrolyzed.

  • Common Protecting Groups: A common strategy is to use a sterically hindered ester, like a tert-butyl ester, which is more resistant to base-catalyzed hydrolysis.[18][20] Silyl esters can also be used.[21]

  • Orthogonal Stability: Protecting groups are chosen for their "orthogonal" stability, meaning they can be removed under conditions that do not affect other functional groups.[19][20] For instance, a tert-butyl ester is stable to base but can be removed with acid.

Quantitative Data Summary

The stability of an ester is highly dependent on its structure and the specific reaction conditions. The following table provides general guidelines for pH selection during the workup of common esters to minimize hydrolysis.

pH RangeConditionGeneral Effect on Ester StabilityRecommendation for Workup
< 4 Strongly AcidicHydrolysis is catalyzed and reversible.[2][3] Rate increases as pH decreases.Avoid prolonged exposure. Use only if necessary to protonate basic impurities for removal into the aqueous layer.
5 - 7 Slightly Acidic to NeutralRegion of Maximum Stability. [1][12] Hydrolysis rate is at its minimum.Ideal range for all washing steps. Use water, brine (NaCl(aq)), or a pH 7 buffer.
7 - 9 Slightly BasicHydrolysis rate begins to increase.[10]Use with caution. A brief wash with cold, dilute NaHCO₃ is acceptable for removing acidic impurities.[14][16]
> 9 Strongly BasicRapid, irreversible hydrolysis (saponification) occurs.[2][6] Rate increases with pH.Avoid. Do not use NaOH, KOH, or other strong bases for washing unless saponification is the desired reaction.[15]

Experimental Protocols

Protocol 1: Mild Aqueous Workup for Sensitive Esters

This protocol is designed to isolate an ester product from a reaction mixture while minimizing the risk of hydrolysis.

  • Quenching: Cool the reaction vessel to 0 °C in an ice-water bath. Slowly add a cold, saturated aqueous solution of NH₄Cl to quench any remaining organometallic reagents or strong bases until the pH of the aqueous layer is approximately 7-8.[14]

  • Dilution: Dilute the quenched mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).[22]

  • Phase Separation: Transfer the mixture to a cold separatory funnel. Allow the layers to separate.

  • Extraction: Drain the aqueous layer. Wash the organic layer sequentially with:

    • 1x cold deionized water.

    • 1x cold saturated aqueous NaHCO₃ solution (optional, only if acidic impurities are present; perform this wash quickly).

    • 1x cold brine (saturated NaCl solution) to facilitate drying.[14]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator at a moderate temperature (e.g., ≤ 40 °C) and pressure.

Protocol 2: Non-Aqueous Workup Procedure

Use this protocol for esters that are extremely sensitive to hydrolysis.

  • Removal of Catalyst/Reagents: If the reaction contains a solid catalyst or solid byproducts, dilute the mixture with a non-polar organic solvent (e.g., hexanes/ethyl acetate) and filter it through a pad of celite or silica gel in a fritted funnel.

  • Washing the Pad: Wash the filter pad with additional fresh organic solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can then be purified directly by methods such as column chromatography or recrystallization, bypassing an aqueous workup entirely.

Visual Guides

Workflow for Preventing Ester Hydrolysis During Workup

G cluster_wash Washing Options (Use Cold) start Reaction Complete quench 1. Quench Reaction (0°C, mild quencher like aq. NH4Cl) start->quench extract 2. Dilute & Extract (Cold organic solvent) quench->extract wash 3. Aqueous Wash (Separatory Funnel at 0°C) extract->wash dry 4. Dry Organic Layer (e.g., Na2SO4) wash->dry wash_h2o Water (Neutral) wash->wash_h2o wash_bicarb Sat. NaHCO3 (Weak Base) (Removes Acid Impurities) wash->wash_bicarb wash_brine Brine (Neutral) (Aids Drying) wash->wash_brine concentrate 5. Concentrate (Low temp rotary evaporation) dry->concentrate product Purified Ester concentrate->product

Caption: Workflow for a mild workup to prevent ester hydrolysis.

Troubleshooting Guide for Ester Loss

G issue Issue: Low Yield of Ester check_hydrolysis Suspect Hydrolysis? issue->check_hydrolysis check_volatility Is Ester Volatile? check_hydrolysis->check_volatility NO analyze_aq Analyze Aqueous Layers for Carboxylic Acid (TLC/LCMS) check_hydrolysis->analyze_aq YES check_evap Check Evaporation Step check_volatility->check_evap YES other_issues Consider other issues: - Incomplete reaction - Mechanical loss - Emulsion formation check_volatility->other_issues NO solution_hydrolysis YES confirm_hydrolysis Acid Detected? analyze_aq->confirm_hydrolysis confirm_hydrolysis->check_volatility NO fix_workup Solution: - Use colder temperatures - Use weaker acid/base washes - Reduce contact time with water confirm_hydrolysis->fix_workup YES solution_acid_detected YES solution_volatile YES fix_evap Solution: - Use lower temperature/vacuum - Use a higher boiling solvent for extraction check_evap->fix_evap solution_no NO

Caption: Decision tree for troubleshooting low ester yield.

References

Technical Support Center: Catalyst Selection and Optimization for Isopropyl Formate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection and optimization in isopropyl formate synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance experimental success and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Fischer esterification of formic acid with isopropanol.[1][2] This reaction is typically catalyzed by an acid. Alternative green methods include the use of heterogeneous solid acid catalysts and enzymatic catalysis with lipases.[3][4]

Q2: What are the key parameters to optimize for maximizing this compound yield?

A2: To maximize the yield of this compound, the following parameters are crucial to optimize:

  • Catalyst Type and Loading: The choice of catalyst significantly impacts reaction rate and selectivity. Catalyst loading should be optimized to ensure a sufficient rate without causing unwanted side reactions.

  • Reactant Molar Ratio: Employing an excess of one reactant, typically isopropanol, can shift the reaction equilibrium towards the product side.[5]

  • Temperature: The reaction is generally favored at elevated temperatures, but excessively high temperatures can lead to side reactions and catalyst degradation.[5]

  • Water Removal: As water is a byproduct of the esterification, its continuous removal using methods like a Dean-Stark apparatus or molecular sieves is essential to drive the reaction to completion.[5]

  • Mixing/Agitation: Adequate mixing is necessary to ensure homogeneity and improve contact between reactants and the catalyst, especially with heterogeneous catalysts.[5]

Q3: What are the advantages of using a heterogeneous catalyst like Amberlyst-15 over a homogeneous catalyst like sulfuric acid?

A3: Heterogeneous catalysts like Amberlyst-15 offer several advantages over homogeneous catalysts such as sulfuric acid. These include ease of separation from the reaction mixture, which simplifies product purification and reduces corrosive waste streams.[3] Furthermore, heterogeneous catalysts can often be regenerated and reused, making the process more cost-effective and environmentally friendly.[1][4]

Q4: Can enzymatic catalysts be used for this compound synthesis?

A4: Yes, immobilized lipases, such as Novozym 435, can be effective biocatalysts for the synthesis of formate esters.[6][7][8] Enzymatic catalysis offers high selectivity under mild reaction conditions, minimizing the formation of byproducts. The ability to reuse the immobilized enzyme is also a significant advantage.[6]

Q5: How can I monitor the progress of my this compound synthesis reaction?

A5: The progress of the reaction can be monitored by several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating and identifying the components of the reaction mixture, allowing for the quantification of reactants and products.[9][10]

  • Titration: The consumption of formic acid can be monitored by titrating aliquots of the reaction mixture with a standardized base.[11] This method is simpler than GC-MS but less specific.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield of this compound 1. Reaction has not reached equilibrium: The reaction time may be too short. 2. Unfavorable equilibrium: The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[5] 3. Insufficient catalyst: The amount or activity of the catalyst may be inadequate. 4. Low reaction temperature: The reaction rate may be too slow at the current temperature.1. Increase the reaction time and monitor the progress. 2. Use a Dean-Stark apparatus or add molecular sieves to remove water as it forms.[5] 3. Verify the amount and activity of the catalyst. For solid catalysts, ensure proper activation. 4. Gradually increase the reaction temperature while monitoring for potential side reactions.[5]
Reaction Mixture Turns Dark (Charring) 1. Localized overheating: This can occur with strong acid catalysts like sulfuric acid if added too quickly.[5] 2. Reaction temperature is too high: Excessive heat can lead to the decomposition of reactants or products.[5] 3. High concentration of acid catalyst: A high concentration of a strong acid catalyst can promote side reactions.[5]1. Add the acid catalyst slowly with vigorous stirring to the cooled reaction mixture. 2. Reduce the reaction temperature. 3. Use a catalytic amount, typically 1-5 mol%.
Slow Reaction Rate 1. Inadequate mixing: Poor mixing can lead to mass transfer limitations, especially with heterogeneous catalysts.[5] 2. Catalyst deactivation: The catalyst may have lost its activity due to poisoning or fouling.[5] 3. Presence of water in reactants: Water can inhibit the catalyst and shift the equilibrium.1. Increase the agitation speed. 2. Regenerate or replace the catalyst. For heterogeneous catalysts, check for signs of poisoning. 3. Ensure that the reactants are anhydrous.
Product Purification Issues 1. Residual unreacted starting materials: The reaction may not have gone to completion. 2. Presence of byproducts: Side reactions may have occurred. 3. Difficulty in separating a homogeneous catalyst: Neutralization and removal of homogeneous catalysts can be challenging.1. Drive the reaction to completion by using an excess of one reactant or by removing water. 2. Optimize reaction conditions (temperature, catalyst concentration) to minimize side reactions. 3. Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution) and perform a liquid-liquid extraction.[12]
Catalyst Deactivation (Heterogeneous) 1. Fouling: Deposition of organic residues on the catalyst surface. 2. Poisoning: Strong adsorption of impurities on the active sites. 3. Leaching: Loss of active sites into the reaction medium.1. Wash the catalyst with a suitable solvent to remove adsorbed species. For ion-exchange resins like Amberlyst-15, washing with methanol can be effective.[13] 2. Identify and remove the source of impurities from the feedstock. 3. Consider using a catalyst with a more robust support.

Data Presentation: Catalyst Performance Comparison

The following table summarizes typical performance data for different catalyst types in esterification reactions similar to this compound synthesis. Note that specific results for this compound may vary.

Catalyst TypeCatalyst ExampleTypical Reaction Temperature (°C)Molar Ratio (Alcohol:Acid)Catalyst LoadingConversion/YieldReusability
Homogeneous Acid Sulfuric Acid60-801.2:1 to 3:11-5 mol%HighNot readily reusable
Heterogeneous Acid Amberlyst-1570-1101:1 to 5:15-15 wt%Good to Excellent[14]Yes, with regeneration[13]
Heterogeneous Acid Zeolite H-Y100-1501:1 to 3:15-10 wt%Good, shape-selective[15]Yes, with calcination
Enzymatic Immobilized Lipase (Novozym 435)40-601:1 to 7:11-5 wt%High, very selective[6][8]Excellent[6]

Experimental Protocols

Protocol 1: this compound Synthesis using Amberlyst-15

Materials:

  • Formic acid (anhydrous)

  • Isopropanol (anhydrous)

  • Amberlyst-15 ion-exchange resin

  • Molecular sieves (3Å)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Dean-Stark apparatus (optional)

  • Heating mantle

Procedure:

  • Activate the Amberlyst-15 catalyst by washing with methanol and drying under vacuum.

  • To a round-bottom flask, add formic acid, isopropanol (in a desired molar excess, e.g., 2:1 isopropanol to formic acid), and the activated Amberlyst-15 (e.g., 10 wt% relative to formic acid).

  • If not using a Dean-Stark apparatus, add activated molecular sieves to the flask to adsorb the water produced.

  • Assemble the reflux condenser (and Dean-Stark trap if used).

  • Heat the reaction mixture to a gentle reflux (approximately 70-80°C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or titration.

  • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • Separate the Amberlyst-15 catalyst by filtration. The catalyst can be washed with methanol and dried for reuse.[13]

  • The crude this compound can be purified by distillation.

Protocol 2: Enzymatic Synthesis of this compound using Immobilized Lipase

Materials:

  • Formic acid

  • Isopropanol

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., hexane or solvent-free)

  • Shaking incubator or stirred reactor

Procedure:

  • In a reaction vessel, combine formic acid, isopropanol (a molar ratio of 1:1 to 1:7 can be explored), and the immobilized lipase (e.g., 1-5 wt% of total reactants).[6]

  • If using a solvent, add it to the mixture.

  • Place the vessel in a shaking incubator or stirred reactor at the optimal temperature for the enzyme (typically 40-60°C).[6]

  • Monitor the reaction over time by analyzing samples via GC-MS.

  • After the desired conversion is achieved, separate the immobilized enzyme by filtration. The enzyme can be washed with a suitable solvent and reused.[6]

  • The product can be isolated by removing the solvent (if used) and any unreacted starting materials under reduced pressure.

Mandatory Visualizations

Fischer_Esterification_Mechanism Formic_Acid Formic Acid (HCOOH) Protonated_Carbonyl Protonated Carbonyl Formic_Acid->Protonated_Carbonyl Protonation Isopropanol Isopropanol ((CH₃)₂CHOH) Tetrahedral_Intermediate Tetrahedral Intermediate Isopropanol->Tetrahedral_Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Water Elimination Water Water (H₂O) Tetrahedral_Intermediate->Water Isopropyl_Formate This compound (HCOOCH(CH₃)₂) Protonated_Ester->Isopropyl_Formate Deprotonation H_plus_out H⁺ (Catalyst) H_plus H⁺ (Catalyst)

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Formic Acid & Isopropanol Mixing Charge Reactor & Mix Reactants->Mixing Catalyst Catalyst Selection (e.g., Amberlyst-15) Catalyst->Mixing Heating Heat to Optimal Temperature Mixing->Heating Monitoring Monitor Reaction (GC-MS/Titration) Heating->Monitoring Separation Catalyst Separation (Filtration) Monitoring->Separation Neutralization Neutralization (if needed) Separation->Neutralization Purification Purification (Distillation) Neutralization->Purification Product Pure this compound Purification->Product

Caption: General Experimental Workflow for this compound Synthesis.

Troubleshooting_Logic Start Low Yield Check_Temp Is Temperature Optimal? Start->Check_Temp Check_Time Is Reaction Time Sufficient? Check_Temp->Check_Time Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Water Is Water Being Removed? Check_Time->Check_Water Yes Increase_Time Increase Reaction Time Check_Time->Increase_Time No Check_Catalyst Is Catalyst Active & Sufficient? Check_Water->Check_Catalyst Yes Improve_Water_Removal Improve Water Removal Check_Water->Improve_Water_Removal No Check_Catalyst_Activity Check/Replace Catalyst Check_Catalyst->Check_Catalyst_Activity No Success Yield Improved Increase_Temp->Success Increase_Time->Success Improve_Water_Removal->Success Check_Catalyst_Activity->Success

Caption: Troubleshooting Logic for Low this compound Yield.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Isopropyl Formate Purity Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of reagents and chemical intermediates like isopropyl formate is a cornerstone of reliable and reproducible results. This guide provides a detailed comparison of the primary analytical methods for determining the purity of this compound, supported by experimental protocols and performance data to aid in method selection and implementation.

Introduction to this compound and its Analysis

This compound is a volatile ester with a characteristic fruity odor, often used as a solvent and in the synthesis of pharmaceutical compounds. Its purity is critical, as impurities can lead to unwanted side reactions and affect the quality of the final product. The primary impurities in this compound are typically unreacted starting materials from its synthesis via Fischer esterification: isopropyl alcohol and formic acid.[1]

The analytical methods best suited for determining the purity of volatile compounds like this compound are chromatographic techniques, primarily Gas Chromatography (GC) and, to a lesser extent, High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Methods

Gas Chromatography with Flame Ionization Detection (GC-FID) is the most common and robust method for analyzing volatile organic compounds like this compound. High-Performance Liquid Chromatography (HPLC) can also be used, but its application to such volatile analytes is less frequent.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.
Typical Column Capillary columns like DB-624 or similar phases suitable for volatile organic compounds.[2][3]Reversed-phase columns such as C18.[4]
Detector Flame Ionization Detector (FID)UV-Vis or Refractive Index (RI) Detector
Strengths - High resolution and sensitivity for volatile compounds.- Robust and widely available.- Well-suited for separating this compound from its volatile precursors.[5]- Suitable for non-volatile or thermally sensitive impurities.- Can be used as an orthogonal technique for comprehensive analysis.[6]
Limitations - Not suitable for non-volatile impurities.- High temperatures can potentially degrade thermally labile compounds.- Lower resolution for highly volatile compounds like this compound.- this compound has a low UV absorbance, necessitating a RI detector for direct analysis or derivatization for UV detection.
Sample Preparation Simple dilution in a suitable solvent (e.g., methanol, dichloromethane).Dilution in the mobile phase.

Experimental Protocols

Primary Recommended Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is highly effective for separating and quantifying this compound and its primary volatile impurities.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.[3]

  • Detector: Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness, or equivalent.[3]

  • Injector: Split/Splitless inlet.

  • Software: Appropriate chromatography data system.

Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen.[7]

  • Inlet Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as methanol or dichloromethane.

  • Vortex the solution to ensure homogeneity.

Validation Data (Typical Performance):

  • Linearity: R² > 0.99 for a concentration range of 10-1000 µg/mL.

  • Precision (RSD): < 2% for replicate injections.

  • Accuracy (Recovery): 98-102%.

  • LOD/LOQ: Dependent on the specific impurity, but typically in the low ppm range.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

While less common for this application, HPLC can serve as a complementary technique, particularly for identifying any non-volatile impurities.

Instrumentation:

  • HPLC System: Agilent 1200 Series or equivalent.[4]

  • Detector: Refractive Index (RI) or UV-Vis Detector (if impurities have a chromophore).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[4]

  • Software: Appropriate chromatography data system.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized). A typical starting point could be 60:40 (v/v) Acetonitrile:Water.[8]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Injection Volume: 10 µL.

  • Detection: RI detector or UV at a low wavelength (e.g., 210 nm).

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Data (Expected Performance):

  • Linearity: R² > 0.99.

  • Precision (RSD): < 3% for replicate injections.

  • Accuracy (Recovery): 97-103%.

  • LOD/LOQ: Generally higher than GC-FID for volatile compounds.

Visualizing the Analytical Workflow

To better illustrate the process, the following diagrams outline the experimental workflow for GC-FID analysis and the logical relationship for method selection.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex dissolve->vortex inject Inject Sample vortex->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report

Caption: Workflow for this compound Purity Analysis using GC-FID.

Method_Selection start Start: Purity Analysis of this compound volatile Are impurities volatile? start->volatile gc_fid Primary Method: GC-FID volatile->gc_fid Yes non_volatile Are non-volatile impurities suspected? volatile->non_volatile No gc_fid->non_volatile Analysis Complete hplc Alternative/Orthogonal Method: HPLC with RI/UV end End: Purity Profile Established hplc->end non_volatile->hplc Yes non_volatile->end No

Caption: Logic for selecting an analytical method for this compound purity.

Conclusion

For the routine analysis and purity determination of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the superior and recommended method due to its high resolution, sensitivity, and suitability for volatile compounds. It allows for the effective separation and quantification of the primary expected impurities, namely isopropyl alcohol and formic acid.

High-Performance Liquid Chromatography (HPLC) can be employed as a valuable orthogonal technique, particularly when the presence of non-volatile or thermally labile impurities is suspected. The use of both GC and HPLC can provide a more comprehensive purity profile, ensuring the highest quality of this compound for research, development, and manufacturing purposes. The detailed protocols and comparative data presented in this guide serve as a robust starting point for implementing a reliable purity assessment program for this compound.

References

A Comparative Guide to GC-MS Analysis of Isopropyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds such as isopropyl formate is critical for quality control, residual solvent analysis, and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering high sensitivity and specificity. This guide provides a detailed protocol for the analysis of this compound using Headspace GC-MS and compares its performance with High-Performance Liquid Chromatography (HPLC), an alternative analytical method.

GC-MS Protocol for this compound Analysis

This protocol is designed for the quantitative analysis of this compound in liquid or solid samples using a static headspace sampler coupled with a GC-MS system. The method involves the volatilization of this compound from the sample matrix in a sealed vial, followed by chromatographic separation and mass spectrometric detection.

Experimental Protocol

1. Sample Preparation:

  • Sample Dissolution: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent. For many pharmaceutical and chemical matrices, N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices due to their high boiling points and ability to dissolve a wide range of substances.[1] A typical concentration would be in the range of 10-100 mg of sample per mL of solvent.

  • Standard Preparation: Prepare a stock solution of this compound in the same solvent used for the sample. Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte in the samples.

  • Headspace Vial Preparation: Transfer a fixed volume (e.g., 1 mL) of the sample solution and each calibration standard into separate 20 mL headspace vials. Seal the vials immediately with PTFE-lined septa and aluminum caps.

2. GC-MS Instrumentation and Parameters:

The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These may require optimization based on the specific instrument and sample matrix.

ParameterRecommended Condition
Headspace Sampler
Oven Temperature80 °C
Needle Temperature90 °C
Transfer Line Temp.100 °C
Equilibration Time15 minutes
Injection Volume1 mL of headspace gas
GC System
ColumnDB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent phase
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature200 °C
Split Ratio20:1
Oven ProgramInitial temperature of 40 °C for 5 minutes, ramp at 10 °C/min to 150 °C, then ramp at 25 °C/min to 240 °C and hold for 5 minutes.
MS Detector
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)Quantifier: 45, Qualifiers: 42, 43, 61

Performance Comparison: GC-MS vs. HPLC

The choice of analytical technique depends on various factors including the analyte's properties, the sample matrix, and the desired sensitivity. Below is a comparison of Headspace GC-MS and a potential HPLC method for the analysis of this compound.

ParameterHeadspace GC-MSHPLC (Reversed-Phase with UV Detection)
Principle Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Separation of compounds based on their polarity and interaction with a non-polar stationary phase.
Specificity High, due to both chromatographic retention time and mass spectral fragmentation pattern.Moderate, relies primarily on retention time. Co-eluting impurities with similar UV spectra can interfere.
Sensitivity (LOD/LOQ) High, typically in the low ppm to ppb range. The limit of quantification (LOQ) can be as low as 0.14-0.21 mg/L for similar compounds.[2]Lower for non-chromophoric compounds like this compound. Derivatization may be required to improve sensitivity.
Linearity (r²) Excellent, typically ≥ 0.999.[3]Good, typically ≥ 0.999 with an appropriate concentration range.[4]
Accuracy (% Recovery) High, typically within 95-105%. Recoveries of 93.92–104.32% have been reported for similar analytes.[2]Good, typically within 98-102% for validated methods.
Precision (%RSD) Excellent, with repeatability and intermediate precision typically < 5%. Precision measurements of 0.90–7.70% have been demonstrated.[2]Good, with repeatability and intermediate precision typically < 5%.
Sample Throughput Moderate, due to headspace equilibration and GC run times.Potentially higher, with shorter run times possible depending on the separation.
Applicability Ideal for volatile and semi-volatile compounds in complex matrices.Suitable for a wider range of compounds, but may be less ideal for highly volatile analytes without derivatization.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound and the logical relationship in the comparative analysis of the two methods.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in DMF/DMSO Sample->Dissolve Vial Transfer to Headspace Vial & Seal Dissolve->Vial Standard Prepare Standards Standard->Vial Headspace Incubate & Equilibrate (80°C, 15 min) Vial->Headspace Inject Inject Headspace Gas Headspace->Inject Separate GC Separation (DB-624 Column) Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify Method_Comparison cluster_gcms GC-MS Attributes cluster_hplc HPLC Attributes Analyte This compound Analysis GCMS Headspace GC-MS Analyte->GCMS HPLC HPLC-UV Analyte->HPLC GCMS_Spec High Specificity (Mass Spectra) GCMS->GCMS_Spec GCMS_Sens High Sensitivity (ppb level) GCMS->GCMS_Sens GCMS_App Ideal for Volatiles GCMS->GCMS_App HPLC_Spec Moderate Specificity (Retention Time) HPLC->HPLC_Spec HPLC_Sens Lower Sensitivity (Derivatization may be needed) HPLC->HPLC_Sens HPLC_App Broader Applicability HPLC->HPLC_App

References

A Comparative Guide to HPLC and GC Methods for the Quantification of Isopropyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds like isopropyl formate is crucial for process monitoring, quality control, and stability testing. This compound, a short-chain ester, presents unique analytical challenges due to its high volatility and lack of a strong chromophore. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of this compound, supported by experimental considerations and expected performance data.

Alternative Analytical Technique: Gas Chromatography (GC)

Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds, making it a primary choice for quantifying short-chain esters like this compound.[1] The principle of GC involves vaporizing the sample and separating its components in a gaseous mobile phase that flows through a stationary phase within a column.

A common approach for volatile analytes is headspace GC (HS-GC), where the vapor phase in equilibrium with the sample is injected into the chromatograph. This technique is particularly advantageous as it minimizes matrix effects and protects the instrument from non-volatile sample components.[2]

Experimental Protocols

Proposed HPLC Method Protocol

Given that this compound does not possess a significant UV-absorbing chromophore, direct UV detection is challenging. Therefore, derivatization or the use of a universal detector like a Refractive Index Detector (RID) or a Mass Spectrometer (MS) is often necessary. The following protocol is a proposed method that would require validation.

  • Chromatographic System: HPLC system with a quaternary pump, autosampler, thermostated column compartment, and a Refractive Index Detector (RID) or Mass Spectrometer (MS).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point for ester analysis.[3] For short-chain esters that are difficult to retain, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be an alternative.[3]

  • Mobile Phase: An isocratic mixture of acetonitrile and water. The exact ratio would need to be optimized to achieve adequate retention of the highly volatile this compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (e.g., 25 °C).

  • Injection Volume: 10 µL.

  • Detector: Refractive Index Detector (RID) or Mass Spectrometer (MS).

  • Sample Preparation: Samples and standards should be prepared in the mobile phase to avoid solvent mismatch effects.

Gas Chromatography (GC-FID) Method Protocol

This protocol is based on established methods for analyzing volatile organic compounds and residual solvents.

  • Chromatographic System: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A column with a stationary phase suitable for volatile compounds, such as a DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 2 mL/min).

  • Injector Temperature: 200 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Hold at 150 °C for 2 minutes.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

  • Injection Mode: Split injection (e.g., split ratio of 10:1).

  • Sample Preparation: A known amount of the sample is placed in a headspace vial, and an appropriate solvent (e.g., dimethyl sulfoxide) may be added.

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of the two methods. The data for the GC method is based on typical performance for similar analytes, while the HPLC data is an estimation based on the analysis of other short-chain fatty acids and esters, acknowledging the challenges in direct detection.[2][4][5]

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-RID/MS)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in a liquid phase.
Volatility Requirement High (analyte must be volatile or semi-volatile).Low (suitable for non-volatile and thermally labile compounds).[1][3]
Detection Flame Ionization Detector (FID) is common and sensitive to hydrocarbons. Mass Spectrometry (MS) for higher specificity.Refractive Index Detector (RID) for universal detection, but with lower sensitivity. MS for higher sensitivity and specificity. UV detection would require derivatization.[4][6]
Sensitivity (LOQ) Typically low (ng/mL to pg/mL range).Generally higher for RID (µg/mL range). Can be lower with MS.
Precision (%RSD) < 5%< 5%
Accuracy (% Recovery) 90-110%90-110%
Sample Throughput Can be high with headspace autosamplers.Generally lower due to longer run times for some applications.
Matrix Effects Minimized with headspace sampling.Can be significant depending on the sample matrix and detector.
Advantages High sensitivity for volatile compounds, robust, well-established methods.Versatile for a wide range of compounds, including non-volatile impurities.
Disadvantages Not suitable for non-volatile or thermally labile compounds.Lower sensitivity for volatile compounds without a chromophore when using common detectors. Potential for poor retention of highly volatile analytes.

Mandatory Visualizations

Analytical Workflow for this compound Quantification Figure 1: General Analytical Workflow cluster_0 Gas Chromatography (GC) cluster_1 High-Performance Liquid Chromatography (HPLC) GC_Sample Sample Preparation (in Headspace Vial) GC_HS Headspace Incubation GC_Sample->GC_HS GC_Inject Vapor Phase Injection GC_HS->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep GC_Detect FID/MS Detection GC_Sep->GC_Detect GC_Data Data Analysis GC_Detect->GC_Data HPLC_Sample Sample Preparation (Dissolution in Mobile Phase) HPLC_Inject Liquid Injection HPLC_Sample->HPLC_Inject HPLC_Sep Chromatographic Separation HPLC_Inject->HPLC_Sep HPLC_Detect RID/MS Detection HPLC_Sep->HPLC_Detect HPLC_Data Data Analysis HPLC_Detect->HPLC_Data Method Selection Logic for this compound Analysis Figure 2: Method Selection Guide Analyte Quantification of this compound Volatile Is the primary concern the volatile analyte itself? Analyte->Volatile NonVolatile Are non-volatile impurities also of interest? Volatile->NonVolatile No GC Gas Chromatography (GC) is preferred Volatile->GC Yes NonVolatile->GC No HPLC HPLC may be more suitable NonVolatile->HPLC Yes Both Consider using both techniques for a comprehensive profile GC->Both HPLC->Both

References

A Comparative Guide to Analytical Procedures for Isopropyl Formate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is paramount. This guide provides an objective comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the validation of an analytical procedure for isopropyl formate quantification. The presented data, based on methodologies for similar short-chain esters, offers a framework for selecting a suitable analytical approach.

Data Presentation: Comparison of Analytical Methods

The selection of an optimal analytical method hinges on factors such as sensitivity, selectivity, and the sample matrix. The following table summarizes typical performance characteristics for GC-FID and HPLC-UV in the analysis of small esters, providing a predictive performance landscape for this compound quantification.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)Acceptance Criteria (Typical)
Linearity (r²) > 0.99> 0.99r² ≥ 0.99
Accuracy (% Recovery) 80 - 120%90 - 110%80 - 120%
Precision (%RSD) < 15%< 10%≤ 15%
Limit of Detection (LOD) 0.1 - 1 µg/mL0.5 - 5 µg/mLMethod Dependent
Limit of Quantification (LOQ) 0.5 - 5 µg/mL1 - 15 µg/mLMethod Dependent

Experimental Protocols

Detailed methodologies for the validation of GC-FID and HPLC-UV methods for this compound quantification are outlined below. These protocols are based on established practices for the analysis of related esters.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

GC-FID is a robust and widely used technique for the analysis of volatile compounds like this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Create a series of calibration standards by serially diluting the stock solution.

  • For sample analysis, dissolve the material containing this compound in the chosen solvent to a concentration within the calibration range.

2. Chromatographic Conditions:

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is typically suitable.

  • Carrier Gas: High-purity nitrogen or helium at a constant flow rate.

  • Injector Temperature: 200-250°C.

  • Detector Temperature: 250-300°C.

  • Oven Temperature Program: An initial temperature of 40-60°C, held for a few minutes, followed by a temperature ramp to a final temperature of 150-200°C.

3. Validation Procedure:

  • Specificity: Inject the diluent and a sample matrix without this compound to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze at least six preparations of the same sample at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • LOD & LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Protocol

While this compound does not have a strong chromophore for UV detection, derivatization or detection at a low wavelength (around 210 nm) may be employed. Alternatively, this method is suitable for formate esters containing a UV-active group. For the purpose of this guide, we will assume a scenario where direct UV detection is feasible.

1. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Generate a series of calibration standards through serial dilution of the stock solution.

  • Dissolve the sample in the mobile phase to a concentration that falls within the established calibration range.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is a common choice.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water. Isocratic or gradient elution can be used depending on the sample complexity.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 30°C).

  • Detection Wavelength: Low UV wavelength, such as 210 nm.

3. Validation Procedure:

  • Specificity: Analyze the diluent and a placebo to check for any interfering peaks.

  • Linearity: Inject the calibration standards in triplicate and create a calibration curve.

  • Accuracy: Conduct recovery studies by spiking the sample matrix with this compound at a minimum of three concentration levels.

  • Precision:

    • Repeatability: Perform multiple injections of a single sample preparation.

    • Intermediate Precision: Vary conditions such as the day of analysis, the analyst, and the equipment.

  • LOD & LOQ: Calculate based on the signal-to-noise ratio or the calibration curve parameters.

Mandatory Visualizations

ValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation define_purpose Define Analytical Procedure's Purpose select_method Select Analytical Technique (GC/HPLC) define_purpose->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance prepare_standards Prepare Standards & Samples define_acceptance->prepare_standards perform_linearity Linearity prepare_standards->perform_linearity perform_accuracy Accuracy (Recovery) prepare_standards->perform_accuracy perform_precision Precision (Repeatability & Intermediate) prepare_standards->perform_precision determine_lod_loq LOD & LOQ Determination perform_linearity->determine_lod_loq compare_data Compare Data to Acceptance Criteria perform_linearity->compare_data perform_accuracy->compare_data perform_precision->compare_data determine_lod_loq->compare_data document_results Document Results in Validation Report compare_data->document_results final_approval Validated Method document_results->final_approval

Workflow for the Validation of an Analytical Procedure.

MethodComparison cluster_gcfid GC-FID cluster_hplcuv HPLC-UV gc_principle Principle: Separation of volatile compounds in gaseous phase. gc_advantages Advantages: - High sensitivity for  volatile analytes - Robust and reliable gc_limitations Limitations: - Requires volatile and  thermally stable analytes hplc_principle Principle: Separation of compounds in liquid phase based on polarity. hplc_advantages Advantages: - Wide applicability to  non-volatile compounds - Versatile hplc_limitations Limitations: - Requires a UV chromophore  for detection - Potentially lower  sensitivity for some  analytes isopropyl_formate This compound Quantification isopropyl_formate->gc_principle isopropyl_formate->hplc_principle

Comparison of GC-FID and HPLC-UV for this compound Analysis.

A Comparative Guide to the Solvent Properties of Isopropyl Formate and Ethyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic solvents, the selection of an appropriate medium is paramount to the success of chemical reactions, purifications, and formulations. Among the various classes of solvents, formate esters offer a unique combination of properties that make them valuable in diverse applications, from fragrance synthesis to pharmaceutical manufacturing. This guide provides an objective comparison of the solvent properties of two prominent formate esters: isopropyl formate and ethyl formate. By presenting key experimental data and outlining standardized testing methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their work.

Executive Summary

This compound and ethyl formate are constitutional isomers with the same chemical formula (C₄H₈O₂ and C₃H₆O₂, respectively) but different structural arrangements. This seemingly minor difference in their alkyl groups leads to notable variations in their physical and solvent properties. Ethyl formate, with its smaller ethyl group, exhibits a lower boiling point and higher water solubility compared to this compound. Conversely, the bulkier isopropyl group in this compound contributes to a higher boiling point and reduced water miscibility. These characteristics influence their performance in various applications, with ethyl formate often favored for its volatility and broader solubility profile, while this compound may be selected for applications requiring a higher boiling point and more selective solvency.

Comparison of Physical and Solvent Properties

The following table summarizes the key quantitative data for this compound and ethyl formate, providing a clear basis for comparison.

PropertyThis compoundEthyl Formate
Molecular Formula C₄H₈O₂C₃H₆O₂
Molar Mass 88.11 g/mol 74.08 g/mol [1][2]
Boiling Point 68 °C[3][4][5]54.0 °C[6]
Density 0.884 g/mL at 25 °C[4][7]0.921 g/mL at 20 °C[8][9]
Water Solubility Slightly soluble; 20.7 g/L at 25 °C[10][11]88 g/L; 9% at 17.78 °C[2][6]
Dielectric Constant Not Experimentally Determined7.18 at 25 °C
Dipole Moment Not Experimentally Determined1.94 D
Appearance Colorless liquid[10]Colorless liquid[1]
Odor Pleasant, fruity odor[5][10]Pleasant, fruity odor[1]

Experimental Protocols

To ensure the accuracy and reproducibility of the data presented, it is essential to adhere to standardized experimental methodologies. Below are detailed protocols for the determination of the key solvent properties discussed in this guide.

Determination of Boiling Point

The boiling point of a pure liquid can be determined using standard methods such as ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants or ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography .[12][13] A common laboratory procedure involves the following steps:

  • Apparatus Setup: A small quantity of the liquid is placed in a round-bottom flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of a distillation apparatus.

  • Heating: The flask is gently heated.

  • Equilibrium: The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed on the thermometer bulb. This temperature, at which the vapor pressure of the liquid equals the atmospheric pressure, is the boiling point.

  • Pressure Correction: The observed boiling point is corrected to standard pressure (760 mmHg) using a nomograph or appropriate formula if the atmospheric pressure deviates significantly.

Determination of Density

The density of a liquid can be accurately measured using methods outlined in ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter or ASTM D1480 - Standard Test Method for Density and Relative Density (Specific Gravity) of Viscous Materials by Bingham Pycnometer .[1][6][14] A typical procedure using a pycnometer is as follows:

  • Calibration: The exact volume of a clean, dry pycnometer is determined by weighing it empty and then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature.

  • Sample Measurement: The pycnometer is then filled with the sample liquid, and its weight is measured at the same temperature.

  • Calculation: The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Determination of Water Solubility

The solubility of an organic compound in water can be determined following protocols such as ASTM E1148 - Standard Test Method for Measurements of Aqueous Solubility .[3][11] A general laboratory method involves:

  • Equilibration: An excess amount of the organic solvent is added to a known volume of water in a sealed container.

  • Agitation: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation: The mixture is allowed to stand, and the aqueous phase is carefully separated from the undissolved organic phase.

  • Quantification: The concentration of the dissolved organic solvent in the aqueous phase is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Determination of Dielectric Constant

The dielectric constant of a liquid is a measure of its polarity and can be determined using methods described in ASTM D924 - Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids .[8][15] The principle of this measurement is as follows:

  • Capacitance Measurement: The capacitance of a test cell is measured when it is filled with the liquid sample.

  • Reference Measurement: The capacitance of the same test cell is measured when it is empty (filled with air, which has a dielectric constant of approximately 1).

  • Calculation: The dielectric constant of the liquid is calculated as the ratio of the capacitance of the cell filled with the liquid to the capacitance of the empty cell.

Performance and Applications

Both this compound and ethyl formate find utility as solvents and reagents in various chemical processes.

This compound:

  • Synthesis: Its moderately polar nature and higher boiling point make it a suitable solvent for certain organic reactions where temperature control above the boiling point of more volatile solvents is required.[16] It can be used as a formylating agent in the synthesis of more complex organic molecules.[16]

  • Fragrances: It possesses a pleasant, fruity odor and is used in the formulation of fragrances.[5][9]

Ethyl Formate:

  • Solvent Applications: Due to its good solvency for a range of organic compounds, it is widely used as a solvent in coatings, paints, adhesives, and inks.[17][18] Its volatility facilitates easy removal after use.

  • Pharmaceuticals and Agrochemicals: Ethyl formate serves as a raw material and an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[17][18]

  • Flavoring Agent: It has a characteristic rum-like odor and is used as a flavoring agent in the food and beverage industry.[17][18][19]

  • Fumigant: Its insecticidal properties have led to its use as a fumigant for grains and dried fruits.[19][20]

Logical Comparison Workflow

The selection of a suitable solvent involves a logical progression of considerations, starting from the fundamental physical properties and moving towards performance in specific applications.

Solvent_Comparison BoilingPoint Boiling Point Volatility Volatility BoilingPoint->Volatility ReactionKinetics Reaction Kinetics & Temperature Control BoilingPoint->ReactionKinetics Density Density Solvency Solvency & Miscibility Density->Solvency WaterSolubility Water Solubility WaterSolubility->Solvency Polarity Polarity (Dielectric Constant, Dipole Moment) Polarity->Solvency Synthesis Organic Synthesis Volatility->Synthesis Formulation Formulations (Coatings, Fragrances) Volatility->Formulation Solvency->Synthesis Solvency->Formulation Extraction Extraction / Purification Solvency->Extraction ReactionKinetics->Synthesis

Caption: Logical workflow for solvent selection based on physical properties.

Signaling Pathway of Solvent Selection

The decision-making process for selecting between this compound and ethyl formate can be visualized as a signaling pathway, where initial property considerations trigger downstream application-specific choices.

Solvent_Selection_Pathway cluster_properties Key Property Evaluation cluster_solvents Solvent Choice cluster_applications Primary Applications start Solvent Requirement HighBoilingPoint Higher Boiling Point (&>60°C) start->HighBoilingPoint Temperature Constraint LowBoilingPoint Lower Boiling Point (&<60°C) start->LowBoilingPoint Volatility Need HighWaterSol Higher Water Solubility start->HighWaterSol Aqueous Compatibility LowWaterSol Lower Water Solubility start->LowWaterSol Phase Separation IsopropylFormate This compound HighBoilingPoint->IsopropylFormate EthylFormate Ethyl Formate LowBoilingPoint->EthylFormate HighWaterSol->EthylFormate LowWaterSol->IsopropylFormate App_HighTempSynth Higher Temperature Synthesis IsopropylFormate->App_HighTempSynth App_AnhydrousReaction Anhydrous Reactions IsopropylFormate->App_AnhydrousReaction App_VolatileSolvent Volatile Solvent Applications EthylFormate->App_VolatileSolvent App_AqueousExtraction Aqueous Workup/ Extraction EthylFormate->App_AqueousExtraction

Caption: Decision pathway for selecting between isopropyl and ethyl formate.

References

A Comparative Guide to Isopropyl Formate and Other Formylating Agents in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group (–CHO) is a fundamental transformation in organic synthesis, serving as a crucial step in the preparation of aldehydes, formamides, and formate esters. These functional groups are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. The choice of formylating agent is a critical decision that significantly impacts reaction efficiency, selectivity, and scalability. This guide provides an objective comparison of isopropyl formate with other commonly employed formylating agents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Overview of Common Formylating Agents

A variety of reagents are available for formylation, each with its own advantages and limitations. This compound is an ester derived from formic acid and isopropanol that serves as a versatile formylating agent.[1] Other widely used agents include formic acid, acetic formic anhydride, and reagents used in named reactions like the Vilsmeier-Haack and Gattermann-Koch reactions.[2]

This compound: As a readily available and relatively low-cost reagent, this compound offers a convenient option for formylation.[1] It is a colorless liquid with a pleasant odor and can be used in various chemical synthesis processes.[1][3]

Formic Acid: This is one of the simplest and most atom-economical formylating agents. It can be used directly or in the presence of catalysts to achieve N-formylation of amines and O-formylation of alcohols.[4][5]

Acetic Formic Anhydride (AFA): Often generated in situ from formic acid and acetic anhydride, AFA is a highly reactive formylating agent that can provide high yields in short reaction times, even at low temperatures.[1][6]

Vilsmeier Reagent (from DMF and POCl₃): The Vilsmeier-Haack reaction utilizes a chloroiminium ion, known as the Vilsmeier reagent, for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8]

Gattermann-Koch Reaction (CO, HCl, AlCl₃): This reaction is a classic method for the formylation of aromatic hydrocarbons using carbon monoxide and hydrogen chloride under pressure with a Lewis acid catalyst.[9][10]

N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): This reagent is effective for the formylation of active methylene compounds, amines, and amides, and is also used in the synthesis of heterocyclic compounds.[11][12]

Quantitative Comparison of Formylating Agents

The following tables summarize the performance of this compound and other formylating agents in the N-formylation of amines and O-formylation of alcohols, based on available experimental data.

Table 1: N-Formylation of Various Amines
SubstrateFormylating AgentCatalyst/ConditionsReaction TimeYield (%)Reference
AnilineFormic AcidNeat, 60 °C1.5 h95[4]
AnilineEthyl FormateNeat, 60 °C3 h85[13]
BenzylamineFormic AcidNeat, 60 °C1 h93[13]
BenzylamineEthyl FormateNeat, 60 °C2 h91[13]
MorpholineAcetic Formic Anhydride-20 °C< 15 min98[1]
Various AminesChloralLow Temperature-Excellent[1]
Anilines/Sec. AminesAmmonium FormateReflux in Acetonitrile-Good to Excellent[1]
Table 2: O-Formylation of Alcohols
SubstrateFormylating AgentCatalyst/ConditionsReaction TimeYield (%)Reference
Benzyl AlcoholEthyl FormatePoly(4-vinylpyridinium tribromide)1 h95[14]
1-OctanolEthyl FormatePoly(4-vinylpyridinium tribromide)1.5 h92[14]
CyclohexanolEthyl FormatePoly(4-vinylpyridinium tribromide)1.5 h90[14]

Experimental Protocols

General Procedure for N-Formylation using Formic Acid (Neat)

A mixture of the amine (1 equivalent) and formic acid (4 equivalents) is stirred at 60 °C.[4] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, quenched with ice water, and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the N-formylated product.[4]

General Procedure for N-Formylation using Acetic Formic Anhydride (in situ)

To a solution of the amine (1 equivalent) in a suitable solvent, acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is added at a low temperature (e.g., -20 °C).[1] The reaction is typically rapid and completion can be monitored by TLC. The resulting formamide is then isolated after an appropriate workup.[1]

Vilsmeier-Haack Formylation of an Electron-Rich Arene

To a solution of the electron-rich aromatic compound (1 equivalent) in N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) (1.5 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for several hours.[8] Upon completion, the reaction is quenched by the addition of a solution of sodium acetate in water. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography to yield the aryl aldehyde.[8]

Visualizing Reaction Workflows and Pathways

Diagram 1: General Experimental Workflow for Formylation

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Substrate Substrate (Amine/Alcohol) Reaction_Vessel Reaction under Controlled Conditions (Temperature, Time) Substrate->Reaction_Vessel Formylating_Agent Formylating Agent (e.g., this compound) Formylating_Agent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (e.g., Chromatography) Drying->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: A typical experimental workflow for a formylation reaction.

Diagram 2: Decision Logic for Selecting a Formylating Agent

G Start Select Formylation Strategy Substrate_Type Substrate Type? Start->Substrate_Type Amine Amine Substrate_Type->Amine Amine Alcohol Alcohol Substrate_Type->Alcohol Alcohol Aromatic Electron-Rich Aromatic/Heterocycle Substrate_Type->Aromatic Aromatic Amine_Reactivity Reactivity? Amine->Amine_Reactivity Mild_Conditions Mild & Cost-Effective (e.g., Formic Acid, this compound) Alcohol->Mild_Conditions Aromatic_Method Reaction Type? Aromatic->Aromatic_Method High_Reactivity High Reactivity (e.g., Acetic Formic Anhydride) Amine_Reactivity->High_Reactivity High Amine_Reactivity->Mild_Conditions Moderate Vilsmeier Vilsmeier-Haack Aromatic_Method->Vilsmeier Heterocycles Gattermann Gattermann-Koch Aromatic_Method->Gattermann Arenes

References

A comparative study of formate esters in substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of formate esters as substrates in nucleophilic substitution reactions. While direct quantitative comparisons of formate as a leaving group are not extensively documented in readily available literature, this document synthesizes established principles of organic chemistry to evaluate its potential performance against common alternatives like alkyl halides and sulfonates. We will explore the underlying factors governing leaving group ability and provide detailed experimental protocols for a comparative kinetic study.

Introduction to Formate Esters in Substitution Reactions

Formate esters, with the general structure R-OCHO, can theoretically participate in nucleophilic substitution reactions where the formate anion (HCOO⁻) acts as the leaving group. The efficiency of such reactions is critically dependent on the stability of the leaving group. Generally, a good leaving group is a weak base, meaning it is the conjugate base of a strong acid.[1] This stability allows it to accommodate the negative charge it takes on after bond cleavage.

Commonly employed leaving groups in synthetic organic chemistry include halides (I⁻, Br⁻, Cl⁻) and sulfonates (tosylate, mesylate, triflate). These are all conjugate bases of strong acids, making them excellent nucleofuges.[2] Formic acid (HCOOH), the conjugate acid of the formate ion, is a carboxylic acid with a pKa of approximately 3.75. While more acidic than water (the conjugate acid of hydroxide, a poor leaving group), it is significantly less acidic than hydrohalic acids or sulfonic acids. This suggests that formate would be a less effective leaving group compared to halides or sulfonates.

Qualitative Comparison of Leaving Group Ability

The efficacy of a leaving group is a key determinant in the rate of both Sₙ1 and Sₙ2 reactions. In the rate-determining step of the Sₙ1 reaction, the leaving group departs to form a carbocation. A more stable leaving group facilitates this step, accelerating the reaction.[3] In an Sₙ2 reaction, the nucleophile attacks the substrate as the leaving group departs in a concerted fashion. A good leaving group is essential for lowering the energy of the transition state.[4]

Based on the pKa of their conjugate acids, we can establish a qualitative ranking of leaving group ability:

Leaving GroupConjugate AcidpKa of Conjugate AcidLeaving Group Ability
Triflate (CF₃SO₃⁻)Triflic Acid (CF₃SO₃H)~ -14Excellent
Iodide (I⁻)Hydroiodic Acid (HI)~ -10Excellent
Bromide (Br⁻)Hydrobromic Acid (HBr)~ -9Good
Tosylate (TsO⁻)p-Toluenesulfonic Acid (TsOH)~ -2.8Good
Chloride (Cl⁻)Hydrochloric Acid (HCl)~ -7Moderate
Formate (HCOO⁻) Formic Acid (HCOOH) ~ 3.75 Poor to Moderate
Acetate (CH₃COO⁻)Acetic Acid (CH₃COOH)~ 4.76Poor
Hydroxide (OH⁻)Water (H₂O)~ 15.7Very Poor

Experimental Protocols for Comparative Analysis

To quantitatively assess the performance of formate esters in substitution reactions relative to other leaving groups, a rigorous kinetic study is required. Below are detailed methodologies for such a comparative analysis.

Protocol 1: Comparative Sₙ2 Reaction Rate Determination

Objective: To determine the relative rates of an Sₙ2 reaction for an alkyl formate compared to an alkyl bromide and an alkyl tosylate with a common nucleophile.

Materials:

  • 1-Octyl formate

  • 1-Bromooctane

  • 1-Octyl tosylate

  • Sodium azide (NaN₃) as the nucleophile

  • Dimethylformamide (DMF) as a polar aprotic solvent

  • Internal standard (e.g., decane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In three separate, oven-dried round-bottom flasks equipped with magnetic stirrers and reflux condensers, prepare identical reaction mixtures. To each flask, add 50 mL of DMF.

  • Substrate Addition: To the first flask, add 1-octyl formate (10 mmol). To the second, add 1-bromooctane (10 mmol). To the third, add 1-octyl tosylate (10 mmol).

  • Nucleophile and Standard Addition: To each flask, add sodium azide (15 mmol, 1.5 equivalents) and the internal standard (1 mmol).

  • Reaction Monitoring: Place the flasks in a preheated oil bath at 80°C and start the timers simultaneously. At regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to 2 mL of a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the quenched aliquot with 2 mL of diethyl ether.

  • Analysis: Analyze the organic layer of each extracted aliquot by GC-MS to determine the concentration of the remaining substrate and the formed product (1-azidooctane) relative to the internal standard.

  • Data Analysis: Plot the concentration of the substrate versus time for each of the three reactions. The initial rate of each reaction can be determined from the slope of the curve at t=0. The relative rates can then be calculated by normalizing the rates to that of a reference substrate (e.g., 1-bromooctane).

Protocol 2: Comparative Solvolysis (Sₙ1) Rate Determination

Objective: To compare the rates of solvolysis of a tertiary alkyl formate, a tertiary alkyl chloride, and a tertiary alkyl tosylate.

Materials:

  • tert-Butyl formate

  • tert-Butyl chloride

  • tert-Butyl tosylate

  • 80:20 Ethanol:Water solvent mixture

  • pH indicator (e.g., bromothymol blue)

  • Standardized sodium hydroxide solution (0.01 M)

Procedure:

  • Solution Preparation: Prepare a solution of the chosen substrate (tert-butyl formate, tert-butyl chloride, or tert-butyl tosylate) in the 80:20 ethanol:water solvent at a concentration of 0.1 M. Add a few drops of the pH indicator.

  • Titration Setup: Prepare a burette with the standardized sodium hydroxide solution.

  • Reaction Initiation: Start a timer as soon as the substrate is dissolved. The solvolysis reaction will produce formic acid, hydrochloric acid, or p-toluenesulfonic acid, respectively, causing the indicator to change color.

  • Neutralization: As the acid is formed, titrate the reaction mixture with the sodium hydroxide solution to maintain a constant pH (as indicated by the color of the indicator).

  • Data Collection: Record the volume of NaOH solution added at regular time intervals until the reaction is complete (i.e., no more acid is produced).

  • Data Analysis: The rate of the reaction can be determined from the rate of consumption of the NaOH solution. A plot of the volume of NaOH added versus time will give a curve from which the initial rate can be calculated. The relative rates of solvolysis for the three substrates can then be compared.

Visualizing Reaction Pathways and Workflows

Substitution_Pathways

Experimental_Workflow

Leaving_Group_Ability

Conclusion

While formate esters are not conventionally employed as substrates with formate as the leaving group in nucleophilic substitution reactions, a theoretical evaluation based on the principles of leaving group stability suggests they would be significantly less reactive than common alkylating agents such as alkyl halides and sulfonates. The relatively higher pKa of formic acid indicates that the formate anion is a stronger base and therefore a poorer leaving group.

For researchers in drug development and other scientific fields, the choice of leaving group is critical for optimizing reaction yields and rates. The provided experimental protocols offer a framework for conducting a direct comparative study to quantify the reactivity of formate esters in Sₙ1 and Sₙ2 reactions. Such a study would provide valuable empirical data to complement the theoretical understanding presented in this guide. The use of alternative reagents, such as alkyl halides or sulfonates, is generally recommended for efficient nucleophilic substitution reactions.

References

Spectroscopic Fingerprints: A Comparative Guide to Differentiating Isopropyl Formate and Isopropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. Isomeric esters, such as isopropyl formate and isopropyl acetate, present a common analytical challenge due to their identical molecular weight and similar physical properties. This guide provides a detailed comparison of these two compounds using fundamental spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—supported by experimental data and protocols to facilitate their unambiguous differentiation.

This comparison leverages the subtle yet distinct differences in the chemical environments of the constituent atoms and the fragmentation patterns of the molecules, which are revealed by these powerful analytical methods.

Comparative Spectroscopic Data

The key to distinguishing between this compound and isopropyl acetate lies in the unique signals each molecule produces in different spectroscopic analyses. The following tables summarize the critical data points for each technique.

Infrared (IR) Spectroscopy

The primary difference in the IR spectra is the position of the carbonyl (C=O) stretch, which is influenced by the electronic environment. The C-H stretch of the formyl group in this compound also provides a key distinguishing feature.

Functional Group This compound (cm⁻¹) Isopropyl Acetate (cm⁻¹) Key Differentiator
C=O Stretch~1750 - 1735[1]~1740The C=O stretch in this compound is typically at a slightly higher wavenumber.
C-H Stretch (formyl)~2900 - 2800 (often weak)AbsentPresence of a weak C-H stretch from the formyl proton.
C-O Stretch~1300 - 1000[1]~1300 - 1000[1]While present in both, the pattern may differ slightly.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides a clear distinction between the two isomers based on chemical shifts and splitting patterns. The presence of a unique singlet for the formyl proton in this compound is a definitive marker.

Proton Environment This compound (ppm) Splitting Pattern Isopropyl Acetate (ppm) Splitting Pattern Key Differentiator
-CH (isopropyl)~5.14[2]Septet~4.99[3]SeptetThe chemical shift of the isopropyl methine proton.
-CH₃ (isopropyl)~1.28[2]Doublet~1.23[3]DoubletThe chemical shift of the isopropyl methyl protons.
H-C=O (formyl)~8.02[2]SingletAbsent-The presence of a downfield singlet for the formyl proton.
-CH₃ (acetyl)Absent-~2.02[3]SingletThe presence of a singlet for the acetyl methyl protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR complements the data from proton NMR, offering distinct chemical shifts for the carbon atoms in each molecule, particularly for the carbonyl and methyl carbons.

Carbon Environment This compound (ppm) Isopropyl Acetate (ppm) Key Differentiator
C=O (carbonyl)~161~170The carbonyl carbon in isopropyl acetate is significantly downfield.
-CH (isopropyl)~67~68Similar chemical shifts for the isopropyl methine carbon.
-CH₃ (isopropyl)~22~22Similar chemical shifts for the isopropyl methyl carbons.
-CH₃ (acetyl)Absent~21The presence of a signal for the acetyl methyl carbon.
Mass Spectrometry (MS)

Electron ionization mass spectrometry results in characteristic fragmentation patterns. While both molecules have the same molecular ion peak (m/z 88 for this compound and m/z 102 for isopropyl acetate, assuming common isotopes), their fragment ions differ significantly.

Fragment Ion (m/z) This compound Isopropyl Acetate Key Differentiator
[M]+88102Molecular ion peak.
[M-CH₃]+7387[4]Loss of a methyl group.
[M-OCH(CH₃)₂]+2943Loss of the isopropoxy group. The base peak for isopropyl acetate is often m/z 43 ([CH₃CO]+).[4]
[CH(CH₃)₂]+4343Isopropyl cation.
[HCO]+29AbsentFormyl cation.
[CH₃CO]+Absent43Acetyl cation, typically the base peak.[4]

Experimental Protocols

Standard laboratory procedures for obtaining high-quality spectroscopic data are detailed below.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like this compound and isopropyl acetate, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup:

    • Perform a background scan with the empty salt plates in the sample holder.

    • Set the spectral range to 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including pulse width, acquisition time, and relaxation delay.

  • Data Acquisition: Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei.

  • Data Processing: Perform a Fourier transform on the FID, followed by phase and baseline correction to obtain the final NMR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system or direct injection.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots relative intensity versus m/z.

Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating this compound from isopropyl acetate using the key spectroscopic data points.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 ¹H NMR Analysis cluster_2 IR Analysis cluster_3 Mass Spectrometry Analysis Start Analyze Unknown Sample HNMR ¹H NMR Spectrum Start->HNMR Primary Method IR IR Spectrum Start->IR Supporting Method MS Mass Spectrum Start->MS Confirmatory Method HNMR_Check Singlet at ~8.0 ppm? HNMR->HNMR_Check IR_Check Formyl C-H stretch (~2900-2800 cm⁻¹)? IR->IR_Check MS_Check Base Peak at m/z 43? MS->MS_Check Isoprop_Formate_HNMR This compound HNMR_Check->Isoprop_Formate_HNMR Yes Isoprop_Acetate_HNMR Isopropyl Acetate (Singlet at ~2.0 ppm) HNMR_Check->Isoprop_Acetate_HNMR No Isoprop_Formate_IR This compound IR_Check->Isoprop_Formate_IR Yes Isoprop_Acetate_IR Isopropyl Acetate IR_Check->Isoprop_Acetate_IR No Isoprop_Acetate_MS Isopropyl Acetate MS_Check->Isoprop_Acetate_MS Yes Isoprop_Formate_MS This compound (Key fragment at m/z 29) MS_Check->Isoprop_Formate_MS No

Figure 1. Logical workflow for the spectroscopic differentiation of this compound and isopropyl acetate.

References

A Comparative Guide to Titration Methods for the Purity Assessment of Isopropyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for assessing the purity of isopropyl formate. This compound (C₄H₈O₂) is a volatile ester used as a flavoring agent and in various chemical syntheses.[1] Ensuring its purity is critical for its application in regulated industries. This document details and contrasts traditional titration techniques with modern chromatographic methods, offering supporting data and detailed experimental protocols to aid in selecting the most suitable method for specific analytical needs.

Overview of Analytical Methods

The purity of this compound can be determined by assessing the ester content and quantifying potential impurities. The primary impurities are typically residual starting materials from its synthesis (formic acid and isopropyl alcohol) or products of its degradation, such as water from hydrolysis.[2]

The principal methods for purity assessment fall into two categories:

  • Titrimetric Methods: These classical chemical methods are based on stoichiometric reactions. For this compound, the most relevant titration methods are:

    • Saponification Value Titration: To determine the ester content.

    • Acid Value Titration: To quantify acidic impurities like formic acid.

    • Karl Fischer Titration: To determine the water content.

  • Chromatographic Methods: Modern instrumental techniques that separate components of a mixture.

    • Gas Chromatography (GC): A powerful method for separating and quantifying volatile compounds like this compound and its likely impurities.

While titration methods are often simpler and less expensive, chromatographic techniques generally offer higher specificity and sensitivity.[3]

Comparative Performance of Analytical Methods

The following table summarizes the key performance characteristics of the different analytical methods for the purity assessment of this compound.

Parameter Saponification Value Titration Acid Value Titration Karl Fischer Titration Gas Chromatography (GC)
Primary Measurement Ester contentFree acidic impuritiesWater contentDirect quantification of this compound and its impurities
Principle Back titration after alkaline hydrolysis of the esterDirect titration of acidic components with a standardized baseBiamperometric or visual titration based on the reaction of water with iodine and sulfur dioxideSeparation based on boiling point and polarity, followed by detection (e.g., FID)
Specificity Moderate (reacts with any ester present)Moderate (reacts with any acidic impurity)High (specific to water)High (can separate and identify individual components)
Sensitivity LowerModerateHigh (can detect trace amounts of water)Very High
Precision (Typical RSD) < 1%< 2%< 1% for volumetric, < 5% for coulometric< 2%
Accuracy (Typical Recovery) 98-102%97-103%98-102%95-105%
Analysis Time ~1-2 hours< 30 minutes< 15 minutes~30-60 minutes per sample
Equipment Cost LowLowModerateHigh
Throughput Low to moderateModerateModerateHigh (with autosampler)
Key Advantages Inexpensive, well-established method for ester content.Simple and rapid for assessing acidic impurities.The gold standard for water content determination.High specificity, sensitivity, and ability to quantify multiple components simultaneously.
Key Limitations Not specific to this compound if other esters are present. Time-consuming due to reflux step.Does not quantify the ester itself.Only measures water content.Requires expensive equipment and skilled personnel.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Saponification Value Titration

This method determines the amount of alkali required to saponify the ester, which is then used to calculate the ester content.

Principle: this compound is hydrolyzed by a known excess of alcoholic potassium hydroxide. The unreacted potassium hydroxide is then back-titrated with a standardized acid.[4][5]

Reagents:

  • 0.5 M Hydrochloric Acid (HCl), standardized

  • 0.5 M Alcoholic Potassium Hydroxide (KOH)

  • Phenolphthalein indicator solution

  • Ethanol (95%), neutralized

Procedure:

  • Accurately weigh approximately 1.5-2.0 g of the this compound sample into a 250 mL flask with a ground glass joint.

  • Add 25.0 mL of 0.5 M alcoholic KOH solution to the flask.

  • Connect the flask to a reflux condenser and heat the mixture in a boiling water bath for 30 minutes to ensure complete saponification.[5][6]

  • Allow the flask to cool to room temperature and rinse the condenser with a small amount of neutralized ethanol, collecting the rinsings in the flask.

  • Add a few drops of phenolphthalein indicator to the solution.

  • Titrate the excess KOH with standardized 0.5 M HCl until the pink color disappears.

  • Perform a blank determination by following the same procedure but omitting the this compound sample.[6]

Calculation:

Saponification Value (SV) = (B - S) * N * 56.1 / W

Where:

  • B = Volume of HCl used for the blank (mL)

  • S = Volume of HCl used for the sample (mL)

  • N = Normality of the HCl solution

  • 56.1 = Molecular weight of KOH ( g/mol )

  • W = Weight of the sample (g)

Purity (% as this compound) = (SV * Molecular Weight of this compound) / 561

Acid Value Titration

This method quantifies the free acidic impurities, primarily formic acid, in the sample.

Principle: The sample is dissolved in a suitable solvent and titrated directly with a standardized alcoholic potassium hydroxide solution.[7][8]

Reagents:

  • 0.1 M Alcoholic Potassium Hydroxide (KOH), standardized

  • Phenolphthalein indicator solution

  • Ethanol (95%), neutralized

Procedure:

  • Accurately weigh approximately 10 g of the this compound sample into a 250 mL flask.

  • Add 50 mL of neutralized ethanol and swirl to dissolve the sample.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the solution with 0.1 M alcoholic KOH until a faint pink color persists for at least 30 seconds.[4]

Calculation:

Acid Value (AV) = (V * N * 56.1) / W

Where:

  • V = Volume of KOH used for the titration (mL)

  • N = Normality of the KOH solution

  • 56.1 = Molecular weight of KOH ( g/mol )

  • W = Weight of the sample (g)

% Free Formic Acid = (AV * Molecular Weight of Formic Acid) / 561

Gas Chromatography (GC)

GC is a highly specific method for determining the purity of this compound and quantifying impurities like isopropyl alcohol and formic acid.

Principle: The sample is vaporized and injected into a chromatographic column. The components are separated based on their boiling points and interaction with the stationary phase and then detected by a flame ionization detector (FID).

Instrumentation and Conditions (Typical):

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: A polar capillary column (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 200 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., acetone) at a known concentration. Also, prepare standards for expected impurities (e.g., formic acid, isopropyl alcohol).

  • Sample Preparation: Dilute a weighed amount of the this compound sample in the same solvent.

  • Analysis: Inject the standard and sample solutions into the GC system.

  • Quantification: Identify the peaks based on their retention times compared to the standards. Calculate the concentration of each component using the peak areas and an internal or external standard method.

Calculation (Area Percent Method):

% Purity = (Area of this compound Peak / Total Area of All Peaks) * 100

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the described analytical methods.

Titration_Workflow cluster_saponification Saponification Value Titration cluster_acid Acid Value Titration cluster_gc Gas Chromatography s_start Weigh Sample s_add_koh Add Excess Alcoholic KOH s_start->s_add_koh s_reflux Reflux for 30 min s_add_koh->s_reflux s_cool Cool to Room Temp s_reflux->s_cool s_add_indicator Add Phenolphthalein s_cool->s_add_indicator s_titrate Back-titrate with HCl s_add_indicator->s_titrate s_calc Calculate Purity s_titrate->s_calc a_start Weigh Sample a_dissolve Dissolve in Ethanol a_start->a_dissolve a_add_indicator Add Phenolphthalein a_dissolve->a_add_indicator a_titrate Titrate with KOH a_add_indicator->a_titrate a_calc Calculate % Free Acid a_titrate->a_calc g_start Prepare Sample & Standards g_inject Inject into GC g_start->g_inject g_separate Separation on Column g_inject->g_separate g_detect FID Detection g_separate->g_detect g_process Data Processing g_detect->g_process g_calc Calculate Purity g_process->g_calc

Caption: Experimental workflows for purity assessment methods.

Conclusion

The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.

  • For routine quality control where the impurity profile is well-understood and high-throughput is not a primary concern, saponification value and acid value titrations offer a cost-effective approach.

  • When high accuracy, specificity, and the ability to identify and quantify unknown impurities are required, Gas Chromatography is the superior method.[3] It is particularly valuable during process development and for release testing of pharmaceutical-grade material.

  • Karl Fischer titration should be used in conjunction with other methods to provide a complete purity profile by specifically quantifying the water content.

For a comprehensive purity assessment, a combination of methods is often employed. For instance, GC can be used to determine the overall purity and identify organic impurities, while Karl Fischer titration provides an accurate measure of the water content.

References

Isopropyl Formate in Reversed-Phase HPLC: A Comparative Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is paramount for achieving optimal separation in reversed-phase high-performance liquid chromatography (RP-HPLC). While acetonitrile and methanol are the workhorses of RP-HPLC, the exploration of alternative solvents is driven by factors such as cost, safety, and the potential for unique selectivity. This guide provides a comparative performance evaluation of isopropyl formate against commonly used solvents, offering insights into its potential role in modern chromatography.

While direct, extensive experimental data on the use of this compound as a primary organic modifier in RP-HPLC is not widely available in published literature, its performance potential can be inferred from its physicochemical properties in comparison to established solvents like acetonitrile, methanol, and isopropanol. This guide synthesizes these properties, presents typical performance data for the common solvents to establish a baseline, and outlines a comprehensive experimental protocol for evaluating novel solvents like this compound.

Physicochemical Properties: A Comparative Overview

The suitability of a solvent for RP-HPLC is largely dictated by its physical and chemical characteristics. Key parameters include polarity, viscosity, UV cutoff wavelength, and boiling point. These properties influence elution strength, backpressure, detection limits, and operational stability.

PropertyThis compoundAcetonitrileMethanolIsopropanol
Molecular Formula C4H8O2C2H3NCH4OC3H8O
Molecular Weight ( g/mol ) 88.1141.0532.0460.10
Boiling Point (°C) 6881.664.682.5
Density (g/mL at 20°C) 0.8730.7860.7920.786
Viscosity (cP at 20°C) ~0.4 (estimated)0.370.602.3
UV Cutoff (nm) Not widely reported190205205
Polarity Index ~4.3 (estimated)5.85.13.9
Water Miscibility Slightly solubleMiscibleMiscibleMiscible

Note: Some properties for this compound are estimated based on its chemical structure and data from related compounds, as direct HPLC-specific data is limited.

From this comparison, this compound presents as a non-polar solvent with a low boiling point. Its slight miscibility with water is a significant consideration for RP-HPLC, as mobile phases are typically aqueous-organic mixtures. This could potentially limit its application in highly aqueous mobile phases and may necessitate the use of a co-solvent to ensure miscibility.

Performance of Common Solvents: A Baseline for Comparison

To understand where this compound might fit, it is essential to review the established performance of acetonitrile, methanol, and isopropanol in RP-HPLC.

Performance ParameterAcetonitrileMethanolIsopropanol
Elution Strength Stronger than MethanolWeaker than AcetonitrileStronger than Acetonitrile
Selectivity Often provides different selectivity compared to alcoholsDifferent selectivity from AcetonitrileCan offer unique selectivity
Peak Shape Generally sharp peaksCan cause peak tailing for some acidic compoundsGood peak shape, often better than methanol
Backpressure LowModerateHigh
Resolution Generally goodCan be lower or higher depending on the analyteCan provide good resolution, sometimes superior
Retention Time ShorterLongerShortest

Acetonitrile is favored for its low viscosity, which results in lower backpressure, and its low UV cutoff, which is advantageous for detecting analytes at low wavelengths.[1] Methanol is a more cost-effective and readily available alternative, though it generates higher backpressure.[1] Isopropanol is a stronger eluting solvent than both acetonitrile and methanol but its high viscosity significantly increases system pressure, often requiring elevated column temperatures to mitigate this effect.[2][3]

Experimental Protocols for Solvent Evaluation

To rigorously assess the performance of a new solvent like this compound in RP-HPLC, a systematic experimental approach is required. The following protocol outlines the key experiments and parameters to be evaluated.

Objective: To evaluate the performance of this compound as an organic modifier in reversed-phase HPLC in terms of elution strength, selectivity, peak shape, resolution, and backpressure, relative to acetonitrile.
Materials:
  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade this compound, acetonitrile, water, and methanol.

  • A standard test mixture of compounds with varying polarities (e.g., uracil for void volume determination, and a series of neutral, acidic, and basic compounds like acetophenone, benzene, phenol, and aniline).

Methodology:
  • Miscibility and Mobile Phase Preparation:

    • Determine the miscibility of this compound with water across a range of compositions (e.g., 10% to 90% organic).

    • If miscibility is limited, investigate the use of a co-solvent (e.g., methanol or isopropanol) to create a stable ternary mobile phase.

    • Prepare a series of isocratic mobile phases with varying concentrations of this compound (or the ternary mixture) and acetonitrile (e.g., 30%, 50%, 70% organic) in water.

    • Degas all mobile phases before use.

  • System Suitability and Backpressure Measurement:

    • Equilibrate the column with each mobile phase composition at a standard flow rate (e.g., 1.0 mL/min).

    • Record the system backpressure for each mobile phase.

    • Inject the standard test mixture and evaluate system suitability parameters such as theoretical plates and tailing factor for a reference peak.

  • Retention and Selectivity Study:

    • Inject the standard test mixture under each isocratic condition.

    • Measure the retention times of all analytes.

    • Calculate the retention factor (k') and selectivity (α) for critical peak pairs.

    • Compare the retention behavior and elution order of the analytes in the this compound-based mobile phase with the acetonitrile-based mobile phase.

  • Peak Shape and Resolution Analysis:

    • Visually inspect the chromatograms for peak shape (symmetry vs. tailing or fronting).

    • Calculate the USP tailing factor for each peak.

    • Determine the resolution between critical peak pairs.

    • Compare these parameters between the different solvent systems.

  • Gradient Elution (Optional):

    • Develop a generic gradient method (e.g., 5% to 95% organic over 20 minutes).

    • Run the standard test mixture using both the this compound-based and acetonitrile-based gradients.

    • Compare the overall chromatographic profile, peak capacity, and resolution.

Visualizing the Evaluation Process

To better understand the workflow and the interplay of solvent properties and HPLC performance, the following diagrams are provided.

G cluster_0 Solvent Selection and Preparation cluster_1 HPLC Experimentation cluster_2 Data Analysis and Comparison A Select Candidate Solvent (this compound) B Determine Physicochemical Properties (Viscosity, UV Cutoff, etc.) A->B C Assess Water Miscibility B->C D Prepare Mobile Phases C->D E Equilibrate HPLC System D->E F Measure Backpressure E->F G Inject Standard Mixture F->G H Acquire Chromatographic Data G->H I Analyze Retention Time & Selectivity H->I J Evaluate Peak Shape & Resolution H->J K Compare with Standard Solvent (Acetonitrile) I->K J->K L Draw Conclusions on Performance K->L

Fig 1. Experimental workflow for evaluating a novel HPLC solvent.

G cluster_properties Solvent Properties cluster_performance HPLC Performance Parameters Viscosity Viscosity Backpressure Backpressure Viscosity->Backpressure Polarity Polarity / Eluent Strength Retention_Time Retention Time Polarity->Retention_Time Selectivity Selectivity Polarity->Selectivity UV_Cutoff UV Cutoff Detection_Limit Detection Limit UV_Cutoff->Detection_Limit Miscibility Water Miscibility Peak_Shape Peak Shape Miscibility->Peak_Shape Resolution Resolution Miscibility->Resolution Backpressure->Resolution Retention_Time->Resolution Selectivity->Resolution

Fig 2. Relationship between solvent properties and HPLC performance.

Conclusion

Based on its physicochemical properties, this compound presents a mixed potential as a solvent in reversed-phase HPLC. Its low viscosity is advantageous for minimizing backpressure. However, its limited water miscibility poses a significant challenge for typical reversed-phase applications and may restrict its use to specific applications or require the use of ternary solvent systems. Its UV cutoff, while not definitively established for HPLC-grade purity, will be a critical factor in its utility with UV detectors.

Compared to the established solvents, this compound's lower polarity suggests it would have a stronger elution strength than methanol and potentially acetonitrile, leading to shorter retention times. This could be beneficial for the rapid analysis of highly retained compounds. However, this may also lead to poor retention of more polar analytes.

Ultimately, a comprehensive experimental evaluation as outlined in this guide is necessary to fully characterize the performance of this compound in RP-HPLC. Researchers are encouraged to undertake such studies to explore its potential for offering unique selectivity and to expand the toolkit of "green" and alternative solvents in chromatography.

References

Isopropyl Formate: A Greener Alternative to Chlorinated Solvents in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing effort to adopt more sustainable practices in scientific research and drug development, the selection of solvents remains a critical consideration. For decades, chlorinated solvents such as dichloromethane (DCM), chloroform, and carbon tetrachloride have been mainstays in the laboratory due to their excellent solvency power. However, growing concerns over their environmental impact and health risks have prompted a search for safer, greener alternatives. Isopropyl formate, an ester of isopropanol and formic acid, has emerged as a promising candidate, offering a more benign profile without significant compromise in performance for certain applications.[1]

This guide provides an objective comparison of this compound with common chlorinated solvents, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their laboratory practices.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a solvent are paramount to its function in experimental settings. The following table summarizes key properties of this compound and three common chlorinated solvents.

PropertyThis compoundDichloromethane (DCM)ChloroformCarbon Tetrachloride
Molecular Formula C₄H₈O₂[1]CH₂Cl₂[2]CHCl₃[1]CCl₄
Molecular Weight ( g/mol ) 88.11[1]84.93[2]119.38153.82
Boiling Point (°C) 68[2]39.6[2]61.2[1][3]76.7
Density (g/mL at 20°C) 0.8731.327[2]1.48[1]1.594
Solubility in Water Slightly soluble17.5 g/L (25 °C)[4]8 g/L (20°C)0.8 g/L (20°C)
Flash Point (°C) -6N/AN/AN/A
Vapor Pressure (kPa at 20°C) 15.747.421.112

Health, Safety, and Environmental Impact

The primary driver for seeking alternatives to chlorinated solvents is their significant health, safety, and environmental drawbacks. This compound presents a much safer profile in these respects.

ParameterThis compoundDichloromethane (DCM)ChloroformCarbon Tetrachloride
Oral LD50 (rat, mg/kg) 1400 (guinea pig)[5][6]16009082350
Occupational Exposure Limits (TWA) Not established50 ppm (OSHA)2 ppm (NIOSH STEL)[7]2 ppm (NIOSH REL)[8]
Carcinogenicity Not classifiedProbable human carcinogen[2]Probable human carcinogenProbable human carcinogen[9]
Global Warming Potential (GWP, 100-yr) Low (not reported)9[10]1501400[11]
Ozone Depletion Potential (ODP) 0~0.01-0.02[12][13]Negligible0.72[11]

Experimental Protocols: A Practical Comparison

The utility of a solvent is ultimately determined by its performance in common laboratory procedures. Below are representative protocols for liquid-liquid extraction and chromatography, providing a basis for comparing this compound with its chlorinated counterparts.

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique for isolating a desired compound from a mixture. The choice of extraction solvent is critical for achieving high recovery of the target analyte.

Objective: To extract a moderately polar organic compound from an aqueous solution.

Protocol using this compound (or Chlorinated Solvent):

  • Combine the aqueous solution containing the compound of interest with an equal volume of this compound in a separatory funnel.

  • Stopper the funnel and invert it, opening the stopcock to vent any pressure buildup.

  • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

  • Allow the layers to separate. This compound is less dense than water and will form the upper layer. In contrast, dichloromethane, chloroform, and carbon tetrachloride are denser than water and will form the lower layer.[2][14]

  • Carefully drain the organic layer containing the extracted compound.

  • Repeat the extraction with a fresh portion of the organic solvent to maximize recovery.

  • Combine the organic extracts and dry over an appropriate drying agent (e.g., anhydrous sodium sulfate).

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to isolate the product.

Logical Workflow for Solvent Selection in Extraction

A Define Extraction Goal: Isolate Target Compound B Assess Target Compound Properties (Polarity, Solubility) A->B C Initial Solvent Screening B->C D Greener Alternative: This compound C->D E Chlorinated Solvents: DCM, Chloroform, CCl4 C->E F Consider Safety & Environmental Impact (Toxicity, GWP, ODP) D->F E->F G Perform Small-Scale Test Extractions F->G H Analyze Extraction Efficiency (e.g., by TLC, LC-MS) G->H I Select Optimal Solvent H->I J Scale-Up Extraction I->J

Caption: A decision-making workflow for selecting an appropriate extraction solvent.

Column Chromatography

Column chromatography is a widely used purification technique. The choice of the mobile phase is crucial for achieving good separation of compounds.

Objective: To purify a mixture of organic compounds using normal-phase column chromatography on silica gel.

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, draining the excess solvent.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase solvent (e.g., a mixture of hexane and the polar solvent of choice) and carefully load it onto the top of the silica gel bed.

  • Elution:

    • For this compound: Begin elution with a non-polar solvent like hexane and gradually increase the polarity by adding increasing proportions of this compound. A typical gradient might start with 100% hexane and move to 90:10, 80:20, and so on, hexane:this compound.

    • For Chlorinated Solvents: Similarly, a gradient elution can be performed using hexane with increasing proportions of dichloromethane or chloroform.[3]

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the purified compounds.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Experimental Workflow for Column Chromatography

A Prepare Silica Gel Slurry B Pack Chromatography Column A->B D Load Sample onto Column B->D C Dissolve Crude Sample in Mobile Phase C->D E Elute with Solvent Gradient (e.g., Hexane/Isopropyl Formate or Hexane/Dichloromethane) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Isolated Pure Compound I->J

Caption: A generalized workflow for compound purification via column chromatography.

Conclusion

The data presented in this guide demonstrates that this compound offers a compelling case as a greener alternative to chlorinated solvents for a range of laboratory applications. Its significantly lower toxicity, negligible ozone depletion potential, and low global warming potential make it a more environmentally responsible choice. While its solvency power may differ from that of chlorinated solvents, for many applications in extraction and chromatography, it can serve as a suitable replacement. Researchers and laboratory managers are encouraged to consider the substitution of chlorinated solvents with greener alternatives like this compound to enhance safety and reduce the environmental footprint of their scientific endeavors.

References

Reactivity of Isopropyl Formate Compared to Other Alkyl Formates: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of isopropyl formate with other common alkyl formates, namely methyl formate, ethyl formate, and n-propyl formate. The information presented is supported by experimental data from peer-reviewed literature, focusing on key chemical transformations relevant to synthesis and degradation pathways.

Comparative Reactivity Data

The reactivity of alkyl formates is influenced by the nature of the alkyl group, affecting reaction rates and, in some cases, reaction mechanisms. The following tables summarize quantitative data for hydrolysis and gas-phase reactions with hydroxyl radicals.

Hydrolysis

Hydrolysis of alkyl formates yields formic acid and the corresponding alcohol. The reaction can be catalyzed by acid or base, or it can proceed under neutral conditions.

Table 1: Rate of Neutral and Autocatalyzed Hydrolysis of Alkyl Formates

Alkyl FormateRelative Rate of Neutral HydrolysisAutocatalytic Effect
Methyl Formate< Ethyl FormateMore Pronounced
Ethyl Formate> Methyl FormateLess Pronounced
This compound≈ Ethyl FormateNot specified

Data compiled from a study on the kinetics of alkyl formate hydrolysis. The study indicates that the rate of neutral hydrolysis increases from methyl to ethyl formate, with this compound having a similar rate to ethyl formate.[1] The autocatalytic effect by the formic acid product is more significant for methyl formate hydrolysis.[1]

Table 2: Base-Catalyzed Hydrolysis Rate Constants

Alkyl FormateRate Constant (k) at 25°CHalf-life (pH 8)
This compound10.96 L/mol-sec[2]17.6 hours[3]
Methyl FormateNot availableNot available
Ethyl FormateNot availableNot available
n-Propyl FormateNot availableNot available
Gas-Phase Reaction with Hydroxyl Radicals

The reaction with hydroxyl (OH) radicals is a crucial atmospheric degradation pathway for volatile organic compounds.

Table 3: Rate Coefficients for the Gas-Phase Reaction of Alkyl Formates with OH Radicals at Room Temperature

Alkyl FormateRate Coefficient (k) (x 10⁻¹³ cm³/molecule-s)
Methyl Formate1.83 ± 0.33[4][5]
Ethyl Formate9.65 ± 0.43[4][5]
This compound18.73 ± 0.83[4][5]

The reactivity towards OH radicals increases with the size and complexity of the alkyl group, with this compound being the most reactive among the three.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Protocol 1: Kinetic Study of Alkyl Formate Hydrolysis

This protocol is based on the methodology for studying the liquid-phase hydrolysis of alkyl formates in an isothermal batch reactor.[1][6]

Objective: To determine the reaction kinetics of alkyl formate hydrolysis.

Apparatus:

  • Isothermal batch reactor

  • Temperature and pressure control system

  • Sampling system

  • Analytical instrument (e.g., Gas Chromatography) for concentration measurement

Procedure:

  • Charge the reactor with a known amount of the alkyl formate and deionized water.

  • Pressurize the reactor with an inert gas (e.g., nitrogen) to the desired pressure (e.g., 20 bar).

  • Heat the reactor to the desired temperature (e.g., 80-110°C) while stirring.

  • Once the temperature is stable, start the reaction and begin sampling at regular intervals.

  • Analyze the samples to determine the concentration of the alkyl formate, alcohol, and formic acid over time.

  • Use the concentration-time data to determine the reaction rate and kinetic parameters.

Protocol 2: Determination of Gas-Phase Reaction Rate Coefficients with OH Radicals

This protocol is based on the isothermal fast flow method coupled with resonance fluorescence detection.[4][5]

Objective: To measure the rate coefficient for the reaction of an alkyl formate with OH radicals.

Apparatus:

  • Fast flow tube reactor

  • Source of OH radicals (e.g., microwave discharge of a precursor)

  • Resonance fluorescence detection system for OH radicals

  • Mass flow controllers for precise gas handling

Procedure:

  • Generate a steady flow of OH radicals in a carrier gas (e.g., Helium) through the flow tube.

  • Introduce a known concentration of the alkyl formate into the flow tube at a specific point.

  • Monitor the decay of the OH radical concentration along the length of the flow tube using resonance fluorescence.

  • Vary the concentration of the alkyl formate and repeat the measurement.

  • The slope of the plot of the pseudo-first-order rate constant versus the alkyl formate concentration gives the second-order rate coefficient.

Visualizations

Logical Relationship of Factors Influencing Alkyl Formate Reactivity

The following diagram illustrates the key factors that influence the reactivity of alkyl formates in common chemical transformations.

G Factors Influencing Alkyl Formate Reactivity Alkyl_Group Alkyl Group (Methyl, Ethyl, Isopropyl, etc.) Steric_Hindrance Steric Hindrance Alkyl_Group->Steric_Hindrance Electronic_Effects Electronic Effects (Inductive Effect) Alkyl_Group->Electronic_Effects Reactivity Overall Reactivity Steric_Hindrance->Reactivity Electronic_Effects->Reactivity Reaction_Type Reaction Type Hydrolysis Hydrolysis Reaction_Type->Hydrolysis Transesterification Transesterification Reaction_Type->Transesterification Reduction Reduction Reaction_Type->Reduction Hydrolysis->Reactivity Transesterification->Reactivity Reduction->Reactivity

Caption: Factors influencing the reactivity of different alkyl formates.

Experimental Workflow for Kinetic Analysis of Hydrolysis

This diagram outlines the general workflow for conducting a kinetic study of alkyl formate hydrolysis.

G Workflow for Hydrolysis Kinetic Study Start Start: Prepare Reactants (Alkyl Formate, Water) Reactor_Setup Set up Isothermal Batch Reactor Start->Reactor_Setup Reaction Initiate Reaction at Controlled T and P Reactor_Setup->Reaction Sampling Collect Samples at Time Intervals Reaction->Sampling Analysis Analyze Sample Concentrations (e.g., GC) Sampling->Analysis Data_Processing Process Concentration vs. Time Data Analysis->Data_Processing End Determine Rate Constants and Kinetic Model Data_Processing->End

Caption: General workflow for a kinetic study of alkyl formate hydrolysis.

References

A Comparative Guide to Isopropyl Formate Synthesis: Direct Esterification vs. Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropyl formate, a versatile ester with applications ranging from a flavoring agent to a key intermediate in pharmaceutical synthesis, can be produced through several synthetic pathways. This guide provides an in-depth economic and efficiency comparison of the two primary routes: direct esterification of formic acid with isopropanol and transesterification using a formate ester. This analysis is supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthesis strategy for their specific needs.

At a Glance: Performance Comparison

The following table summarizes the key performance indicators for the direct esterification and transesterification routes for the synthesis of this compound.

ParameterDirect Esterification (Fischer)Transesterification (NHC-Catalyzed)
Reactants Formic Acid, IsopropanolIsopropanol, Methyl Formate
Catalyst Sulfuric Acid (H₂SO₄)N-Heterocyclic Carbene (NHC)
Typical Yield ~90-95% (for similar esters)59-96%
Reaction Temperature Reflux (approx. 70°C)Room Temperature
Reaction Time 2-3 hoursNot specified, likely varies
Catalyst Loading ~0.2 moles per mole of carboxylic acid~2 mol%
Byproducts WaterMethanol
Purification Neutralization, Washing, DistillationFiltration, Distillation

Economic Overview

A crucial factor in route selection is the overall cost, which includes raw materials, catalyst, and energy consumption.

Cost FactorDirect Esterification (Sulfuric Acid)Transesterification (NHC-Catalyzed)
Catalyst Cost Sulfuric acid is a bulk chemical with a relatively low cost. The global sulfuric acid market value stood at USD 711.99 Million in 2024.[1] Prices can range from approximately $60 to $180 per metric ton depending on the region and grade.[2][3][4]N-Heterocyclic carbene precursors can be more expensive to synthesize or purchase initially. However, they are used in much smaller quantities.
Catalyst Reusability Typically neutralized and discarded after one use.NHC catalysts can be recovered and reused for multiple cycles with minimal loss of activity, which can offset the initial higher cost.[5]
Energy Consumption Requires heating to reflux temperatures, leading to higher energy costs associated with distillation.[6][7]The reaction proceeds at room temperature, offering significant energy savings.
Feedstock Cost Formic acid and isopropanol are readily available industrial chemicals.Methyl formate is also a common solvent and reagent.

Detailed Experimental Protocols

Direct Esterification of Formic Acid and Isopropanol

This classic Fischer esterification method utilizes an acid catalyst to produce this compound and water.[8] The equilibrium is typically shifted towards the product by using an excess of one reactant or by removing the water as it is formed.

Materials:

  • Formic acid

  • Isopropanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine formic acid and a molar excess of isopropanol.

  • Slowly and cautiously add concentrated sulfuric acid (approximately 0.2 moles per mole of formic acid) to the mixture while cooling the flask in an ice bath.[9]

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 70°C) for 2-3 hours.[9]

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture sequentially with water, 10% sodium carbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and purify the crude this compound by fractional distillation.

Transesterification using an N-Heterocyclic Carbene (NHC) Catalyst

This modern approach utilizes a highly efficient organocatalyst to facilitate the transfer of the formyl group from a readily available ester, such as methyl formate, to isopropanol. This method offers the advantage of milder reaction conditions.

Materials:

  • Isopropanol

  • Methyl formate

  • N-Heterocyclic Carbene (NHC) precursor (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride, IMes·HCl)

  • Strong base (e.g., potassium tert-butoxide, KOtBu)

  • Anhydrous toluene

  • 5Å Molecular sieves

  • Schlenk flask or similar inert atmosphere reaction vessel

  • Magnetic stirrer

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the NHC precursor (e.g., IMes·HCl, 2 mol%) and anhydrous toluene.

  • Add a strong base (e.g., potassium tert-butoxide, slightly less than 2 mol%) to generate the active NHC catalyst in situ. Stir for 10-15 minutes.

  • Add activated 5Å molecular sieves to the flask. This is crucial to sequester the methanol byproduct and drive the reaction to completion.

  • Add isopropanol to the reaction mixture, followed by methyl formate.

  • Stir the reaction at room temperature. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the molecular sieves and any precipitated catalyst salts.

  • The crude this compound can be purified by fractional distillation.

Synthesis Route Diagrams

The following diagrams illustrate the workflows for the direct esterification and transesterification processes.

Direct_Esterification Reactants Formic Acid + Isopropanol Reaction Reflux (70°C, 2-3h) Reactants->Reaction Catalyst H₂SO₄ Catalyst->Reaction Workup Neutralization & Washing Reaction->Workup Drying Drying (Na₂SO₄) Workup->Drying Purification Distillation Drying->Purification Product This compound Purification->Product

Direct Esterification Workflow

Transesterification Reactants Isopropanol + Methyl Formate Reaction Room Temperature Stirring Reactants->Reaction Catalyst_Gen NHC Precursor + Base (in situ generation) Catalyst_Gen->Reaction Sieves 5Å Molecular Sieves Sieves->Reaction Filtration Filtration Reaction->Filtration Purification Distillation Filtration->Purification Product This compound Purification->Product

Transesterification Workflow

Conclusion

The choice between direct esterification and transesterification for the synthesis of this compound depends on several factors. Direct esterification is a well-established, high-yielding method that utilizes inexpensive starting materials and catalysts. However, it requires elevated temperatures and a potentially corrosive acid catalyst that is not easily recycled.

In contrast, NHC-catalyzed transesterification offers a greener alternative with milder reaction conditions, leading to significant energy savings. While the initial catalyst cost may be higher, the potential for catalyst recycling presents a long-term economic advantage, particularly for larger-scale synthesis. The use of molecular sieves to drive the equilibrium is a key consideration for achieving high yields in this process.

For small-scale laboratory synthesis where initial cost and simplicity are paramount, direct esterification may be the preferred route. For larger-scale, industrial, or environmentally conscious applications where energy efficiency and catalyst reusability are critical, NHC-catalyzed transesterification presents a compelling and modern alternative.

References

Isopropyl Formate: A Performance Benchmark in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of reagents and solvents is a critical decision that directly influences reaction efficiency, selectivity, and overall yield. Isopropyl formate, a simple ester, presents itself as a versatile building block and reaction medium. This guide provides an objective comparison of this compound's performance in several cornerstone named reactions, benchmarked against common alternatives. The information presented is supported by available experimental data and established chemical principles to aid in the strategic planning of synthetic routes.

N-Formylation of Amines

The introduction of a formyl group to an amine is a fundamental transformation in the synthesis of a wide array of pharmaceuticals and fine chemicals. This compound can serve as an effective formylating agent. Its performance is comparable to other alkyl formates, such as ethyl formate, and offers an alternative to traditional reagents like formic acid.

Performance Comparison

The following table summarizes the performance of ethyl formate and formic acid in the N-formylation of various amines. While direct comparative data for this compound is not extensively available, the data for ethyl formate provides a strong benchmark. Generally, the reactivity of simple alkyl formates in such reactions is similar, with minor variations attributable to steric hindrance and the nature of the alcohol byproduct. This compound would be expected to show slightly lower reactivity than ethyl formate due to the bulkier isopropyl group, which could be advantageous in controlling selectivity for certain substrates.

Amine SubstrateFormylating AgentReaction ConditionsYield (%)Reference
AnilineEthyl FormateNeat, 60°C, 6h83[1]
AnilineFormic AcidNeat, 60°C, 5 min95[2]
p-ToluidineEthyl FormateNeat, 60°C, 6h89[1]
p-ToluidineFormic AcidNeat, 60°C, 5 min97[2]
BenzylamineEthyl FormateNeat, 60°C, 6h93[1]
BenzylamineFormic AcidNeat, 60°C, 10 min91[2]
n-HexylamineEthyl FormateNeat, 60°C, 8h68[1]
n-HexylamineFormic AcidNeat, 60°C, 10 min94[2]
Experimental Protocol: N-Formylation of Aniline with Ethyl Formate

A mixture of aniline (1.0 mmol) and ethyl formate (3.0 mmol) is heated at 60°C under neat (solvent-free) conditions for 6 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess ethyl formate and the ethanol byproduct can be removed under reduced pressure to yield the N-formylaniline product.

N_Formylation_Workflow reagents Aniline + This compound (excess) reaction Heating (e.g., 60°C) Neat Conditions reagents->reaction Reaction Initiation workup Removal of Excess Reagent and Isopropanol reaction->workup Reaction Completion product N-Formylaniline workup->product Isolation Grignard_Reaction_Pathway cluster_step1 Step 1: Nucleophilic Acyl Substitution cluster_step2 Step 2: Nucleophilic Addition IPF This compound Intermediate1 Tetrahedral Intermediate IPF->Intermediate1 Attack on Carbonyl Grignard1 R-MgX (1 eq.) Grignard1->Intermediate1 Aldehyde Aldehyde Intermediate Intermediate1->Aldehyde Elimination of Isopropoxide Intermediate2 Alkoxide Intermediate Aldehyde->Intermediate2 Attack on Carbonyl Grignard2 R-MgX (1 eq.) Grignard2->Intermediate2 Workup Aqueous Workup (H₃O⁺) Intermediate2->Workup Product Secondary Alcohol Workup->Product Logical_Relationship IPF This compound Properties Properties: - Polar Aprotic Solvent - Formylating Agent - Moderate Boiling Point IPF->Properties Formylation N-Formylation Properties->Formylation Grignard Grignard Reaction Properties->Grignard Wittig Wittig Reaction Properties->Wittig Suzuki Suzuki-Miyaura Coupling Properties->Suzuki Comparison Performance Comparison Formylation->Comparison Grignard->Comparison Wittig->Comparison Suzuki->Comparison Alternatives Common Alternatives: - Ethyl Formate - Formic Acid - THF, Dioxane Alternatives->Comparison

References

Safety Operating Guide

Isopropyl formate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of isopropyl formate is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and in compliance with regulations.

Immediate Safety Information

This compound is a highly flammable liquid and vapor that can cause serious eye irritation and respiratory irritation.[1][2] It may also cause drowsiness or dizziness.[1][2] Therefore, strict safety measures must be observed when handling this chemical for disposal.

Handling Precautions:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles or a face shield, and a lab coat.[1]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][3]

  • Use non-sparking tools and explosion-proof equipment.[1][2][3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2][3]

In Case of a Spill:

  • Remove all sources of ignition and evacuate personnel to a safe area.[1][2]

  • Ensure adequate ventilation.[1][2]

  • Contain the spill using an inert absorbent material.[2][3]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[1][2][3]

Quantitative Hazard Data

The following table summarizes key quantitative data for this compound, highlighting its hazardous properties.

PropertyValueSource
Flash Point-13.9 °C (7.0 °F) - closed cup
Autoignition Temperature460 °C (860 °F)[3]
Boiling Point68 °C
Vapor Density3.03 (Air = 1)[4]
Water Solubility20,655 mg/L at 25 °C[1]

Step-by-Step Disposal Protocol

This compound is classified as a hazardous waste due to its ignitability.[2][5] It must not be disposed of down the drain or in regular trash.[6][7] The proper disposal method involves collection and transfer to a licensed hazardous waste disposal facility.

1. Waste Collection:

  • Designate a specific, compatible container for this compound waste. The original container is often a suitable choice, provided it is in good condition.[8] Food-grade containers are not acceptable for storing hazardous waste.[8]

  • The container must be made of a material that is chemically compatible with this compound.

  • Ensure the container has a secure, leak-proof cap and is kept closed except when adding waste.[7][8]

2. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[9]

  • Include information about the hazards, such as "Ignitable" or "Flammable".[9]

  • It is also good practice to list the constituents and their approximate percentages if it is a mixed waste stream.[9]

3. Storage:

  • Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[7][8]

  • The SAA should be a well-ventilated, cool, and dry location, away from sources of ignition.[2][3]

  • Segregate this compound waste from incompatible materials, such as acids, bases, and oxidizing agents.[3][8]

  • Regularly inspect the storage area for any signs of container leakage.[8][10]

4. Arranging for Disposal:

  • Once the container is full, or within one year of the first addition of waste, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][8]

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online system or specific tagging requirements.[9]

  • Do not attempt to transport hazardous waste yourself.

Disposal Workflow Diagram

G start Have this compound Waste container_check Is designated waste container available? start->container_check get_container Obtain a properly labeled, compatible waste container container_check->get_container No add_waste Add waste to container container_check->add_waste Yes get_container->add_waste close_container Securely close the container add_waste->close_container store_waste Store in Satellite Accumulation Area (SAA) close_container->store_waste full_check Is container full? store_waste->full_check full_check->start No, continue accumulation disposal_request Request pickup from EHS or licensed waste disposal service full_check->disposal_request Yes end Professional Disposal disposal_request->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.